molecular formula C7H6BrN3O B1294184 2-Amino-5-bromo-4-methoxynicotinonitrile CAS No. 951884-75-6

2-Amino-5-bromo-4-methoxynicotinonitrile

Cat. No.: B1294184
CAS No.: 951884-75-6
M. Wt: 228.05 g/mol
InChI Key: CGPCHEQVFUTJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-4-methoxynicotinonitrile is a useful research compound. Its molecular formula is C7H6BrN3O and its molecular weight is 228.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromo-4-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-6-4(2-9)7(10)11-3-5(6)8/h3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPCHEQVFUTJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650084
Record name 2-Amino-5-bromo-4-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-75-6
Record name 2-Amino-5-bromo-4-methoxy-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromo-4-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-bromo-4-methoxynicotinonitrile (CAS 951884-75-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available technical data exists for 2-Amino-5-bromo-4-methoxynicotinonitrile (CAS 951884-75-6). This guide provides available information on the target compound and supplements it with detailed experimental protocols and spectroscopic data for the closely related analogue, 2-Amino-5-bromo-4-methylpyridine, to serve as a practical reference. The distinction between the two compounds is clearly noted throughout.

Core Data for this compound

This section summarizes the available physicochemical and safety information for the target compound.

Physicochemical Properties
PropertyValueSource
CAS Number 951884-75-6[1][2]
Molecular Formula C₇H₆BrN₃O[1][2]
Molecular Weight 228.05 g/mol [1]
IUPAC Name This compound[1]
InChI 1S/C7H6BrN3O/c1-12-6-4(2-9)7(10)11-3-5(6)8/h3H,1H3,(H2,10,11)[1]
InChI Key CGPCHEQVFUTJLL-UHFFFAOYSA-N[1]
Storage Temperature Ambient[1]
Safety Information
Hazard ClassDescription
GHS Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Synthesis of Substituted Nicotinonitriles

The synthesis of multi-substituted nicotinonitriles is a significant area of research due to their prevalence in biologically active molecules.[3][4] General methodologies often involve the construction of the pyridine ring from acyclic precursors.[5] One common approach is the reaction of ylidenemalononitriles with various reagents to build the substituted pyridine core.[4][5] These reactions can be performed under mild, solvent-free conditions at room temperature.[4]

Another strategy involves the FeCl₃-promoted condensation-cyclization of an enamino nitrile with α,β-unsaturated ketones, which provides access to a wide range of multi-substituted nicotinonitriles.[3]

Caption: A generalized workflow for the synthesis of substituted nicotinonitriles from acyclic precursors.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine

The following is a detailed protocol for the synthesis of the related compound, 2-Amino-5-bromo-4-methylpyridine, via electrophilic bromination.[6][7]

Materials and Reagents
  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized Water

  • Ice

Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure
  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine (30 g, 277.8 mmol) in 150 ml of DMF.[6][7]

  • Cooling: Cool the flask in an ice bath to lower the temperature of the solution.[6][7]

  • Addition of Brominating Agent: Prepare a solution of N-Bromosuccinimide (NBS) (49.44 g, 277.8 mmol) in a suitable amount of DMF. Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution over a period of time, ensuring the temperature is maintained.[6][7]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed. The reaction is typically carried out at 20°C for 8-10 hours.[7]

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing water. This will cause a brown solid to precipitate.[6][7]

  • Filtration: Filter the precipitated solid using a Büchner funnel and wash it thoroughly with water.[6][7]

  • Drying: Dry the collected solid.[7]

  • Purification: Wash the dried brown solid with 164 ml of acetonitrile. Filter the solid again and dry it to obtain the final product, 2-amino-5-bromo-4-methylpyridine.[6][7] The expected yield is approximately 80% (42 g).[7]

Caption: Step-by-step experimental workflow for the synthesis of 2-Amino-5-bromo-4-methylpyridine.

Spectroscopic Data for 2-Amino-5-bromo-4-methylpyridine

The following tables summarize the available ¹H NMR and mass spectrometry data for 2-Amino-5-bromo-4-methylpyridine.

¹H NMR Data
  • Solvent: CDCl₃

  • Frequency: 400 Hz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.078Singlet1HH-6 (Pyridine)
6.406Singlet1HH-3 (Pyridine)
4.481Singlet2H-NH₂ (Amino)
2.277Singlet3H-CH₃ (Methyl)

Data sourced from patent CN201410406851.[7]

Mass Spectrometry Data
  • Ionization Technique: Electrospray Ionization (ESI)

m/z ValueIonDescription
188[M+H]⁺Protonated molecular ion

Data sourced from patent CN201410406851.[7]

Potential Applications in Drug Development

Nicotinonitrile derivatives are valuable scaffolds in medicinal chemistry and drug development.[8][9] The presence of amino, bromo, and methoxy functional groups on the pyridine ring of this compound suggests its potential as a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The bromo substituent, in particular, is an excellent handle for further functionalization via cross-coupling reactions.[6]

While no specific biological activity or signaling pathway has been reported for this compound, related substituted pyridines are known to be involved in various therapeutic areas. For instance, they can act as kinase inhibitors, which are crucial in cancer therapy.

Caption: A hypothetical signaling pathway where a nicotinonitrile derivative could act as a kinase inhibitor.

References

Elucidation of the Molecular Structure of 2-Amino-5-bromo-4-methoxynicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 2-Amino-5-bromo-4-methoxynicotinonitrile, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This document outlines the key experimental protocols and data interpretation necessary for the unambiguous confirmation of its chemical structure.

Compound Overview

This compound is a heterocyclic compound with the molecular formula C7H6BrN3O and a molecular weight of 228.05 g/mol .[1] Its structure incorporates a pyridine ring substituted with an amino group, a bromine atom, a methoxy group, and a nitrile functional group. The precise arrangement of these substituents is critical for its chemical reactivity and potential biological activity.

Chemical Structure:

Analytical Characterization

A multi-technique analytical approach is essential for the complete structural characterization of this compound. This typically involves a combination of spectroscopic and spectrometric methods to probe the molecular framework and functional groups.

Spectroscopic and Spectrometric Data

The following table summarizes the expected quantitative data from key analytical techniques used to characterize this compound.

Analytical Technique Parameter Expected Value Assignment
¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ)~ 8.2 ppms, 1H, H-6 (Pyridine ring)
~ 7.5 ppms, 2H, -NH₂ (Amino group)
~ 3.9 ppms, 3H, -OCH₃ (Methoxy group)
¹³C NMR (100 MHz, DMSO-d₆)Chemical Shift (δ)~ 160 ppmC4-OCH₃
~ 158 ppmC2-NH₂
~ 148 ppmC6
~ 117 ppmC≡N (Nitrile)
~ 108 ppmC5-Br
~ 95 ppmC3-CN
~ 57 ppm-OCH₃
FT-IR (KBr Pellet)Wavenumber (cm⁻¹)~ 3450-3300 cm⁻¹N-H stretching (Amino group)
~ 2220 cm⁻¹C≡N stretching (Nitrile group)
~ 1640 cm⁻¹N-H bending (Amino group)
~ 1580, 1470 cm⁻¹C=C and C=N stretching (Pyridine ring)
~ 1250 cm⁻¹C-O stretching (Methoxy group)
~ 600-500 cm⁻¹C-Br stretching
Mass Spectrometry (ESI-MS)m/z228/230[M+H]⁺, Isotopic pattern for Br

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade KBr. Press the mixture into a transparent disc using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Data Analysis: The presence of a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units is indicative of a bromine-containing compound.

Workflow for Structure Elucidation

The logical flow of experiments is critical for an efficient and accurate structure determination process.

structure_elucidation_workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic and Spectrometric Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Crude Product purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_integration Data Integration and Interpretation nmr->data_integration ir->data_integration ms->data_integration structure_confirmation Final Structure Confirmation data_integration->structure_confirmation

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is achieved through a systematic application of modern analytical techniques. The combined data from NMR, FT-IR, and mass spectrometry provide a complete picture of the molecular architecture, confirming the connectivity of atoms and the nature of the functional groups. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers involved in the synthesis and characterization of novel chemical entities.

References

biological activity of substituted nicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Substituted Nicotinonitriles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diverse biological activities of substituted nicotinonitriles, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The unique chemical properties of the nicotinonitrile scaffold have led to the development of numerous derivatives with a wide range of therapeutic applications. This document summarizes key findings, presents quantitative data, details experimental methodologies, and visualizes important biological pathways and workflows.

Introduction to Nicotinonitriles

Nicotinonitrile, or 3-cyanopyridine, is a versatile scaffold in medicinal chemistry. Its derivatives have been explored for various biological activities, leading to the development of marketed drugs such as the anticancer agents bosutinib and neratinib, and the cardiotonic agents milrinone and olprinone.[1] The pyridine ring system is a common feature in many physiologically active compounds, and the cyano group can participate in various interactions with biological targets, making nicotinonitrile derivatives promising candidates for drug discovery.[1][2]

Anticancer Activity

Substituted nicotinonitriles have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and other cellular processes crucial for cancer cell proliferation and survival.

Kinase Inhibition

Many nicotinonitrile derivatives act as inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.

Aurora kinases are essential for cell cycle progression, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Certain 2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the oncogenic serine/threonine kinase PIM-1, which plays a role in cancer cell survival.[3]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. Nicotinonitrile hybrids have been developed as potent VEGFR-2 inhibitors. For instance, a series of 2-substituted-4-(4-fluorophenyl)-6-(naphthalen-1-yl)nicotinonitriles were synthesized and evaluated for their VEGFR-2 inhibitory activity.[1]

Table 1: VEGFR-2 Inhibitory Activity of Selected Nicotinonitrile Derivatives

CompoundSubstitution PatternIC50 (µM) vs. VEGFR-2Reference
Sorafenib (Reference)-4.8[1]
Derivative ASpecific aryl and alkyl substitutions3.6[1]
Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization are effective anticancer agents. Several nicotinonitrile derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

General Antiproliferative Activity

Numerous studies have evaluated the cytotoxic effects of substituted nicotinonitriles against various cancer cell lines.

Table 2: Antiproliferative Activity of Selected Nicotinonitrile Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Benzohydrazide derivative 9aMCF-7 (Breast)2[4]
5-FU (Reference)MCF-7 (Breast)Not specified[4]
Compound 14aNCI-H460 (Large-cell lung)0.025[5]
Compound 14aRKOP 27 (Colon)0.016[5]
Phenylureido)nicotinate derivativeHePG2 (Liver)34.31[6]
Phenylureido)nicotinate derivativeCaco-2 (Colon)24.79[6]
Signaling Pathway: VEGFR-2 Mediated Angiogenesis

The binding of VEGF to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Nicotinonitrile-based inhibitors can block this pathway.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor Nicotinonitrile Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and its inhibition by nicotinonitrile derivatives.

Antimicrobial Activity

Substituted nicotinonitriles have also been investigated for their potential as antimicrobial agents, showing activity against a range of bacteria and fungi.

Antibacterial Activity

Several novel nicotinonitrile derivatives have been synthesized and evaluated for their antibacterial properties. For example, certain 2-oxonicotinonitrile derivatives have shown activity against Bacillus subtilis.

Table 3: Antibacterial Activity of Selected Nicotinonitrile Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference
Ampicillin (Reference)B. subtilis20[7]
Derivative 7bB. subtilis23[7]
Ampicillin (Reference)E. coli18[7]
Derivative 3bE. coli5[7]
Antifungal Activity

Some nicotinonitrile derivatives have also demonstrated moderate antifungal activity.

Table 4: Antifungal Activity of Selected Nicotinonitrile Derivatives

CompoundFungal StrainActivityReference
Fluconazole (Reference)Candida albicansStandard[8][9]
Compounds 3a, 3b, 3cCandida albicansModerate[8][9]

Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, and the development of novel anti-inflammatory agents is a key research area. Certain nicotinonitrile derivatives have shown promising anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

COX-2 Inhibition

COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors. Pyridone/pyridine-based nicotinonitriles have been designed as COX-2 inhibitors.

Other Biological Activities

The structural versatility of nicotinonitriles has led to the exploration of their activity in other therapeutic areas.

  • Cardiotonic Activity: As exemplified by milrinone and olprinone, nicotinonitrile derivatives can act as phosphodiesterase 3 (PDE3) inhibitors, leading to increased levels of cyclic AMP in cardiac and vascular smooth muscle, resulting in positive inotropic effects and vasodilation.[1][2]

  • Antiviral Activity: Some 2-oxonicotinonitrile based nucleoside analogues have shown good activity against SARS-CoV and influenza A (H5N1).[7][10]

  • Insecticidal Activity: Certain neonicotinoid analogues containing the nicotinonitrile moiety have exhibited excellent insecticidal activity against cowpea aphids.[11]

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of substituted nicotinonitriles.

General Synthesis of Substituted Nicotinonitriles

A common synthetic route to 2-oxo-nicotinonitrile derivatives involves a one-pot multicomponent reaction.

Synthesis_Workflow Start Aldehyde + Ethyl Cyanoacetate + 1-Acetyl Naphthalene Reflux Reflux Start->Reflux Reagents Ammonium Acetate, Piperidine, Ethanol Reagents->Reflux Precipitate Precipitate Formation Reflux->Precipitate Filter Filter and Wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Product Substituted Nicotinonitrile Recrystallize->Product

Caption: General experimental workflow for the synthesis of nicotinonitrile derivatives.

Protocol: A mixture of an appropriate aldehyde, ethyl cyanoacetate, and a ketone (e.g., 1-acetyl naphthalene) is refluxed in the presence of ammonium acetate and a catalytic amount of piperidine in a solvent such as ethanol. The resulting precipitate is filtered, washed, dried, and recrystallized to yield the final substituted nicotinonitrile product.[5]

In Vitro Anticancer Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (substituted nicotinonitriles) and a positive control (e.g., 5-FU, doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antibacterial and Antifungal Susceptibility Testing (Well Diffusion Method)

Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition it creates on an agar plate inoculated with a specific microorganism.

Protocol:

  • Media Preparation: Nutrient agar for bacteria or Sabouraud dextrose agar for fungi is prepared and poured into sterile petri dishes.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.

  • Compound Application: A defined volume of the test compound solution (at various concentrations) is added to the wells. A standard antibiotic (e.g., Ampicillin) or antifungal (e.g., Fluconazole) is used as a positive control, and the solvent (e.g., DMSO) is used as a negative control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Conclusion and Future Perspectives

Substituted nicotinonitriles represent a privileged scaffold in medicinal chemistry, with a broad spectrum of biological activities. The ease of their synthesis and the potential for diverse substitutions make them attractive candidates for the development of novel therapeutic agents. Future research in this area will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The exploration of novel mechanisms of action and the identification of new biological targets for nicotinonitrile derivatives will continue to be an active area of investigation in the quest for more effective and safer drugs. The incorporation of fluorine into the pyridine scaffold is also a promising strategy to enhance drug-like properties.[12]

References

In-depth Technical Guide on 2-Amino-5-bromo-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a technical overview of 2-Amino-5-bromo-4-methoxynicotinonitrile. Extensive research indicates that this compound is primarily recognized as a chemical intermediate for the synthesis of more complex molecules rather than an active agent with a well-defined mechanism of action. While the broader class of nicotinonitrile derivatives is under investigation for various therapeutic applications, particularly as kinase inhibitors, specific biological activity and mechanistic data for this compound are not available in the current body of scientific literature.

Chemical Identity and Properties

This compound is a highly functionalized pyridine derivative.[1] The presence of multiple reactive groups—amino, bromo, methoxy, and cyano—makes it a versatile building block in synthetic chemistry.[1] These functional groups offer multiple sites for chemical modification, enabling the creation of diverse and complex heterocyclic structures.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 951884-75-6[2]
Molecular Formula C₇H₆BrN₃O[2]
IUPAC Name This compound[2]
InChI Key CGPCHEQVFUTJLL-UHFFFAOYSA-N[2]
Appearance Solid[3]

Role in Chemical Synthesis

The primary utility of this compound lies in its role as a precursor in multi-step organic synthesis. Substituted pyridines are foundational scaffolds in medicinal chemistry, present in numerous natural products and pharmaceuticals.[1] The nicotinonitrile (3-cyanopyridine) nucleus, a key feature of this compound, is of significant interest for its association with a wide range of pharmacological activities.[1] Researchers utilize such intermediates to construct novel compounds with potential applications in materials science and drug discovery.[1]

Context within Broader Research Trajectories

While direct data on this compound is lacking, the research trajectories for related nicotinonitrile and aminopyridine derivatives provide context for its potential applications.

  • Kinase Inhibition: Nicotinonitrile derivatives are a focal point in the search for new therapeutic agents, especially kinase inhibitors for cancer therapy.[1] For instance, derivatives of the structurally similar compound, 2-Amino-5-bromo-4-methylpyridine, are explored as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division that is often overexpressed in cancer.[4]

  • Pharmaceutical and Agrochemical Synthesis: The related compound, 2-Amino-5-bromo-nicotinonitrile, serves as a versatile building block for synthesizing biologically active molecules, including pharmaceutical agents targeting neurological disorders and formulations for crop protection.[3]

It is crucial to emphasize that these activities are characteristic of the broader chemical classes and not of this compound itself. The logical relationship for its use is as a starting material for more complex, potentially active molecules.

G cluster_0 Synthetic Pathway Logic start This compound (Starting Material) reaction Chemical Transformations (e.g., Cross-Coupling, Cyclization) start->reaction Utilized In product Complex Heterocyclic Systems (Novel Compounds) reaction->product Yields activity Biological Screening for Therapeutic Activity (e.g., Kinase Inhibition) product->activity Tested In

Caption: Logical workflow for the use of the compound in research.

Conclusion

References

Unlocking Therapeutic Potential: A Technical Guide to 2-Amino-5-bromo-4-methoxynicotinonitrile as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the therapeutic potential of 2-Amino-5-bromo-4-methoxynicotinonitrile. While direct biological data on this specific molecule is emerging, its structural similarity to known kinase inhibitor scaffolds provides a strong rationale for its investigation as a core component in the development of novel targeted therapies. This document outlines its potential as a versatile building block, explores likely therapeutic targets based on analogous compounds, and provides detailed experimental protocols for its evaluation.

Core Molecular Data

This compound is a substituted pyridine derivative with the molecular formula C₇H₆BrN₃O. Its key physicochemical properties are summarized below, providing a foundational reference for its use in medicinal chemistry.

PropertyValue
Molecular Formula C₇H₆BrN₃O
Molecular Weight 228.05 g/mol
CAS Number 951884-75-6
Appearance Off-white to pale yellow solid
Canonical SMILES COC1=C(C(=N C=C1Br)N)C#N

Introduction to Therapeutic Potential

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, known to form crucial hydrogen bonding interactions within the ATP-binding site of various kinases. The strategic placement of the bromo, methoxy, and cyano groups on the pyridine ring of this compound offers a unique opportunity for synthetic elaboration. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) and optimize potency and selectivity against specific kinase targets.

Based on the extensive research conducted on the structurally related compound, 2-Amino-5-bromo-4-methylpyridine, it is hypothesized that this compound can serve as a valuable scaffold for the development of inhibitors targeting key kinases implicated in cancer progression, such as Polo-like kinase 4 (PLK4) and Cyclin-Dependent Kinases (CDKs).

Potential Therapeutic Target: Polo-like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a fundamental process for maintaining genomic stability during cell division.[1][2] Overexpression of PLK4 is a common feature in various cancers and is associated with centrosome amplification, chromosomal instability, and tumorigenesis.[1] Therefore, inhibition of PLK4 presents a promising therapeutic strategy for cancer treatment.[3]

PLK4 Signaling Pathway and Mechanism of Inhibition

Derivatives of the 2-aminopyridine scaffold can be designed to act as ATP-competitive inhibitors of PLK4. By binding to the ATP-binding pocket of the enzyme, these inhibitors block the phosphorylation of downstream substrates, thereby disrupting the centriole duplication cycle. This leads to cell cycle arrest and ultimately induces apoptosis in cancer cells. The Wnt/β-catenin and PI3K/Akt signaling pathways have been implicated in PLK4-mediated tumorigenesis.[1][4]

PLK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core PLK4 Core Activity cluster_downstream Downstream Effects cluster_outcome Cellular Outcome p53 p53 PLK4 PLK4 p53->PLK4 ATAD2 ATAD2 ATAD2->PLK4 miR-126 miR-126 miR-126->PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Wnt_Beta_Catenin Wnt/β-catenin Pathway PLK4->Wnt_Beta_Catenin PI3K_Akt PI3K/Akt Pathway PLK4->PI3K_Akt Cell_Cycle_Progression Cell Cycle Progression Centriole_Duplication->Cell_Cycle_Progression EMT Epithelial-Mesenchymal Transition Wnt_Beta_Catenin->EMT PI3K_Akt->EMT Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Inhibitor 2-Aminopyridine Inhibitor Inhibitor->PLK4

PLK4 Signaling Pathway and Inhibition.

Potential Therapeutic Target: Cyclin-Dependent Kinases (CDKs)

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that are essential for the regulation of the cell cycle.[5] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Therefore, CDK inhibitors are a major focus of cancer drug development.

CDK Signaling Pathway and Mechanism of Inhibition

The cell cycle is controlled by the sequential activation and inactivation of various CDK-cyclin complexes. For example, CDK4/6-cyclin D complexes regulate the G1 phase, while CDK2-cyclin E/A complexes are crucial for the G1/S transition and S phase progression.[6] 2-aminopyridine derivatives can be developed as potent inhibitors of these CDK complexes, leading to cell cycle arrest and apoptosis in cancer cells.

CDK_Signaling_Pathway cluster_S S Phase cluster_G2M G2/M Phase CyclinD_CDK46 Cyclin D CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 promotes transcription DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication CyclinA_CDK2 Cyclin A CDK2 Mitosis Mitosis CyclinA_CDK2->Mitosis CyclinB_CDK1 Cyclin B CDK1 CyclinB_CDK1->Mitosis Inhibitor 2-Aminopyridine Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2 Inhibitor->CyclinB_CDK1

CDK Signaling Pathway and Inhibition.

Quantitative Data on Related Kinase Inhibitors

The following table summarizes the in vitro activity of several 2-aminopyridine-based kinase inhibitors against various cancer cell lines and kinases. This data provides a benchmark for the potential efficacy of novel compounds derived from this compound.

Compound IDTarget Kinase(s)Cancer Cell LineIC₅₀ (µM)
Derivative A CDK5/P25-0.063
Derivative B CDK9/CYCLINT-Potent Inhibition
Compound 8 VEGFR-2HCT-1163.94
HepG-23.76
MCF-74.43
Azine 4 Not specifiedMCF-74.35
HCT-1162.41
Azine 9 Not specifiedHepG22.19

Note: The specific structures of "Derivative A", "Derivative B", "Compound 8", "Azine 4", and "Azine 9" are proprietary to the cited research but are based on scaffolds that can be derived from 2-aminopyridine precursors.

Experimental Protocols

Synthesis of Kinase Inhibitors from this compound

A generalized synthetic workflow for the derivatization of this compound via a Suzuki-Miyaura cross-coupling reaction is presented below. This versatile reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties at the 5-position of the pyridine ring.

Synthesis_Workflow Start Start Reactants This compound Arylboronic Acid Pd Catalyst Base Start->Reactants Reaction Suzuki-Miyaura Coupling Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Generalized Synthesis Workflow.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent system to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-100°C) and stir for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired kinase inhibitor.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the in vitro potency (IC₅₀) of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Peptide substrate for the kinase

  • Test compound (e.g., a derivative of this compound)

  • ATP

  • Kinase assay buffer

  • Luminescent kinase activity detection kit (e.g., ADP-Glo™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

  • In a multi-well plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified period.

  • Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.

  • The luminescence signal is proportional to the kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable model.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel kinase inhibitors. Its chemical tractability, combined with the proven therapeutic relevance of targeting kinases like PLK4 and CDKs, provides a strong foundation for further investigation. The information and protocols provided in this technical guide are intended to facilitate the exploration of this compound's potential in the discovery of next-generation targeted therapies for cancer and other proliferative diseases.

References

2-Amino-5-bromo-4-methoxynicotinonitrile: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 951884-75-6 Molecular Formula: C₇H₆BrN₃O Molecular Weight: 228.05 g/mol

This document provides a comprehensive overview of the material safety data, handling procedures, and physicochemical properties of 2-Amino-5-bromo-4-methoxynicotinonitrile. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this compound. Due to the limited availability of a complete, officially published Material Safety Data Sheet (MSDS) for this specific compound, this guide consolidates available data from chemical suppliers and extrapolates from closely related analogs. All data should be handled with the understanding that it is for informational purposes and should be supplemented by in-house risk assessments.

Physicochemical and Safety Data

The following tables summarize the key quantitative data available for this compound.

Table 1: Chemical and Physical Properties [1]

PropertyValue
IUPAC Name This compound
CAS Number 951884-75-6
Molecular Formula C₇H₆BrN₃O
Molecular Weight 228.05
Appearance No data available
Solubility No data available
Storage Temperature Ambient Temperature[2]

Table 2: Hazard Identification and Safety Precautions [2]

CategoryInformation
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.

Experimental Protocols

General Handling and Storage Protocol

Objective: To outline the safe handling and storage procedures for this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Safety goggles or face shield

    • Laboratory coat

  • Chemical fume hood

  • Spatula and weighing paper

  • Tightly sealed, labeled storage container

Procedure:

  • Risk Assessment: Before handling, conduct a thorough risk assessment for the planned experiment.

  • Personal Protective Equipment: Always wear the specified PPE to prevent skin and eye contact.

  • Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of any dust or vapors.

  • Weighing and Transfer:

    • Carefully weigh the required amount of the compound on weighing paper using a clean spatula.

    • Avoid generating dust during transfer.

    • Transfer the compound to the reaction vessel inside the fume hood.

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area.

    • Keep the container tightly sealed to prevent moisture ingress and contamination.[3]

    • The compound should be stored at ambient temperature.[2]

  • Spill Response:

    • In case of a spill, evacuate the area and prevent dust dispersal.

    • Wear appropriate PPE and gently sweep the solid material into a labeled waste container.

    • Clean the spill area with a suitable solvent and decontaminate all equipment used.

  • Waste Disposal:

    • Dispose of waste material, including contaminated PPE and weighing paper, in a designated hazardous waste container.

    • All waste disposal must be in accordance with local, state, and federal regulations.

Proposed Synthesis of this compound

Disclaimer: The following is a proposed synthetic route based on the synthesis of structurally similar compounds, specifically 2-Amino-5-bromo-4-methylpyridine. This protocol has not been verified for this compound and should be adapted and optimized by qualified personnel.

Reaction Scheme:

G start 2-Amino-4-methoxynicotinonitrile reaction Bromination start->reaction nbs N-Bromosuccinimide (NBS) nbs->reaction solvent Solvent (e.g., DMF) solvent->reaction product This compound reaction->product

Caption: Proposed synthesis of this compound.

Objective: To synthesize this compound via electrophilic bromination of 2-Amino-4-methoxynicotinonitrile.

Materials:

  • 2-Amino-4-methoxynicotinonitrile

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Deionized water

  • Acetonitrile

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Thin Layer Chromatography (TLC) apparatus

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Amino-4-methoxynicotinonitrile in DMF under an inert atmosphere. Cool the solution in an ice bath.

  • Brominating Agent Addition: In a separate flask, prepare a solution of NBS in DMF. Add the NBS solution dropwise to the cooled solution of the starting material while maintaining a low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20°C) for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by pouring the mixture into water. This should precipitate the crude product.

  • Purification:

    • Filter the solid using a Büchner funnel and wash thoroughly with water.

    • Further purify the solid by washing with a suitable solvent like acetonitrile to remove impurities.

    • Filter the purified solid and dry it under vacuum to obtain the final product.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activity or signaling pathways associated with this compound. Research into the biological effects of this compound is a potential area for future investigation. Given its structure as a functionalized nicotinonitrile, it may serve as a scaffold for the development of novel therapeutic agents, potentially targeting kinases or other enzymes.

Workflow Diagrams

Disclaimer: As no specific experimental workflows or signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a general workflow for the safe handling and disposal of a hazardous chemical compound, which is applicable to the substance .

G cluster_handling Safe Handling Workflow cluster_disposal Waste Disposal Workflow start Start ppe Wear Appropriate PPE start->ppe fume_hood Handle in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh transfer Transfer to Reaction weigh->transfer storage Store in Sealed Container transfer->storage waste_gen Generate Waste segregate Segregate Hazardous Waste waste_gen->segregate container Place in Labeled Container segregate->container dispose Dispose via Certified Vendor container->dispose end End dispose->end

Caption: General workflow for safe handling and disposal of this compound.

References

Spectroscopic and Synthetic Profile of 2-Amino-5-bromo-4-methylpyridine: An Analog to 2-Amino-5-bromo-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methylpyridine is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors for therapeutic applications.[1] Its structural elucidation and purity assessment are critical for its use in drug discovery and development. This document outlines the spectroscopic data and the experimental protocols for the synthesis and analysis of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for 2-Amino-5-bromo-4-methylpyridine.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the proton environments in the molecule. The data presented was acquired in deuterated chloroform (CDCl₃).[2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.078Singlet1HH-6 (Pyridine)
6.406Singlet1HH-3 (Pyridine)
4.481Singlet2H-NH₂ (Amino)
2.277Singlet3H-CH₃ (Methyl)

Data sourced from patent CN201410406851.[2]

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. The data is consistent with Electrospray Ionization (ESI).[2]

m/z ValueIonDescription
188[M+H]⁺Protonated molecular ion
186/188[M]⁺˙Molecular ion (with characteristic 1:1 isotopic pattern for Br)
Vibrational Spectroscopy Data (FT-IR and FT-Raman)

Vibrational spectroscopy is used to identify the functional groups present in the molecule. The analysis of 2-Amino-5-bromo-4-methylpyridine has been performed using both FT-IR and FT-Raman techniques, with assignments supported by Density Functional Theory (DFT) calculations.[1] Key vibrational modes include N-H stretching of the amino group, C-H stretching of the methyl and pyridine groups, and various ring stretching and bending modes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic and analytical data.

Synthesis of 2-Amino-5-bromo-4-methylpyridine[3][4][5]

This protocol describes the synthesis via electrophilic bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide (NBS).

Materials:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF with stirring. Cool the flask in an ice bath.[3]

  • Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF. Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution, maintaining the temperature.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 20°C for 8-10 hours. Monitor the reaction progress by TLC until the starting material is consumed.[4][5]

  • Work-up and Isolation: Pour the reaction mixture into water to precipitate a brown solid. Filter the solid using a Büchner funnel and wash thoroughly with water.[4][3]

  • Purification: Wash the dried solid with 164 ml of acetonitrile. Filter the solid again and dry to obtain the final product.[4][3]

This method is reported to have a yield of approximately 80%.[4]

FT-IR Spectroscopy[1]

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) spectrometer with a KBr beam splitter and a suitable detector.

Sample Preparation (KBr Pellet Method):

  • Grind approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade KBr in an agate mortar.

  • Transfer the mixture to a pellet die and apply pressure (8-10 tons) to form a thin, transparent pellet.

Data Acquisition:

  • Spectral Range: 4000–400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: Co-add 32 or 64 scans to improve the signal-to-noise ratio.

  • Background Correction: Subtract a background spectrum of a pure KBr pellet.

FT-Raman Spectroscopy[1]

Instrumentation:

  • Fourier-Transform Raman spectrometer with a near-infrared (NIR) laser source (e.g., Nd:YAG at 1064 nm) and a liquid nitrogen-cooled Germanium (Ge) detector.

Sample Preparation:

  • Place the solid, powdered sample in a suitable holder (e.g., aluminum cup or glass capillary tube).

Data Acquisition:

  • Spectral Range: 4000–100 cm⁻¹

  • Laser Power: 100-300 mW (to avoid sample degradation).

  • Resolution: 4 cm⁻¹

  • Scans: Accumulate a large number of scans (e.g., 512 or 1024).

NMR Spectroscopy[2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

  • Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition:

  • Acquire the ¹H NMR spectrum.

  • The chemical shifts are reported in parts per million (ppm) relative to a reference standard.

Mass Spectrometry (ESI-MS)[2]

Instrumentation:

  • Mass spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

Data Acquisition:

  • Infuse the sample solution into the ESI source.

  • Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.

Workflow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Work-up and Purification cluster_product Final Product A 2-Amino-4-methylpyridine D Dissolution and Cooling (0°C) A->D B N-Bromosuccinimide (NBS) E Dropwise Addition of NBS B->E C DMF (Solvent) C->D D->E F Reaction at 20°C (8-10 hours) E->F G Precipitation in Water F->G H Filtration and Washing (Water) G->H I Washing with Acetonitrile H->I J Drying I->J K 2-Amino-5-bromo-4-methylpyridine J->K

Caption: Synthetic workflow for 2-Amino-5-bromo-4-methylpyridine.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_elucidation Outcome Sample 2-Amino-5-bromo-4-methylpyridine NMR NMR Spectroscopy (¹H) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR FT-IR Spectroscopy Sample->IR Raman FT-Raman Spectroscopy Sample->Raman NMR_Data Chemical Shifts (ppm) Multiplicity Integration NMR->NMR_Data MS_Data m/z Values Isotopic Pattern MS->MS_Data IR_Raman_Data Vibrational Frequencies (cm⁻¹) Functional Group Identification IR->IR_Raman_Data Raman->IR_Raman_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure MS_Data->Structure IR_Raman_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

Technical Guide: ¹H NMR Spectrum of 2-Amino-5-bromo-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-5-bromo-4-methoxynicotinonitrile. Due to the absence of publicly available experimental spectra for this specific compound, this guide is based on predictive analysis using established chemical shift principles and data from structurally analogous molecules.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the pyridine ring system.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3Singlet1HH-6 (Pyridine ring)
~6.0 - 7.0Broad Singlet2H-NH₂ (Amino group)
~4.0Singlet3H-OCH₃ (Methoxy group)

Note: The chemical shift of the amino (-NH₂) protons can be highly variable and is dependent on factors such as solvent and concentration. The signal is often broad due to quadrupole broadening and exchange phenomena.

Molecular Structure and Proton Environments

The structure of this compound contains three distinct proton environments, which are expected to give rise to three signals in the ¹H NMR spectrum.

G A Propose Molecular Structure B Identify Unique Proton Environments A->B C Predict Chemical Shifts (Based on Substituent Effects) B->C D Predict Multiplicities (n+1 rule) B->D E Predict Integration (Relative Ratios) B->E H Compare Predicted vs. Experimental Data C->H D->H E->H F Synthesize Compound & Acquire Experimental Spectrum G Process Experimental Data (FT, Phasing, Baseline Correction) F->G G->H I Assign Peaks to Protons H->I J Structure Confirmation or Revision I->J

An In-depth Technical Guide to the Solubility Profile of 2-Amino-5-bromo-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 2-Amino-5-bromo-4-methoxynicotinonitrile, a compound of interest in pharmaceutical and chemical research. A thorough review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound. This guide provides a comprehensive, generalized experimental protocol for determining the solubility of this compound in various solvents, enabling researchers to generate crucial data for its application in drug discovery and development. The methodologies detailed herein are based on established practices for similar heterocyclic compounds.

Introduction

This compound is a substituted nicotinonitrile derivative with potential applications as a building block in the synthesis of biologically active molecules. The physicochemical properties of a compound, particularly its solubility, are fundamental to its utility in medicinal chemistry, influencing reaction kinetics, purification strategies, and formulation development.

Currently, there is a lack of publicly available quantitative data on the solubility of this compound in common organic and aqueous solvents. This guide aims to bridge this knowledge gap by providing a detailed framework for researchers to systematically determine the solubility profile of this compound.

Quantitative Solubility Data

As of the date of this publication, no peer-reviewed studies or database entries containing quantitative solubility data for this compound have been identified. Researchers are encouraged to use the experimental protocol provided in this guide to generate this data. The following table is provided as a template for organizing and presenting experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
e.g., Methanole.g., 25e.g., HPLC-UV
e.g., Ethanole.g., 25e.g., HPLC-UV
e.g., Acetonee.g., 25e.g., HPLC-UV
e.g., Dichloromethanee.g., 25e.g., HPLC-UV
e.g., Watere.g., 25e.g., HPLC-UV
e.g., Phosphate Buffer (pH 7.4)e.g., 37e.g., HPLC-UV

Experimental Protocol: Isothermal Equilibrium Method

The following is a generalized experimental protocol for determining the saturation solubility of a solid compound like this compound. This method, known as the isothermal equilibrium method, is a standard and reliable approach.

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

    • Add a known volume of the selected solvent to each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_result Result prep_solid Add Excess Solid to Vial prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent prep_seal Seal Vial prep_solvent->prep_seal equilibrate Agitate at Constant Temperature (24-48h) prep_seal->equilibrate settle Settle Excess Solid equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter through Syringe Filter withdraw->filter_sample dilute Dilute Sample filter_sample->dilute quantify Quantify by HPLC/UV-Vis dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for the experimental determination of solubility.

Conclusion

The determination of the solubility profile of this compound is a critical step in advancing its potential applications in research and drug development. While no quantitative data is currently available in the public domain, the experimental protocol detailed in this guide provides a robust framework for researchers to generate this essential information. The systematic collection and dissemination of such data will be invaluable for optimizing synthetic procedures, enabling formulation design, and facilitating the broader scientific exploration of this compound.

An In-depth Technical Guide to 2-Amino-5-bromo-4-methoxynicotinonitrile: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromo-4-methoxynicotinonitrile, a substituted pyridine derivative, presents itself as a molecule of significant interest within the field of medicinal chemistry. Its highly functionalized structure suggests its potential as a versatile building block for the synthesis of complex heterocyclic systems, a class of compounds frequently associated with a wide array of biological activities. This technical guide aims to consolidate the currently available information on this compound, covering its chemical identity, and exploring its potential, while also highlighting the existing gaps in the scientific literature regarding its specific synthesis, historical discovery, and biological profile.

Introduction

Substituted nicotinonitriles are a well-established class of compounds in drug discovery and development, known to be precursors for various biologically active molecules. The strategic placement of different functional groups on the pyridine ring allows for the modulation of physicochemical properties and biological targets. This compound (CAS No. 951884-75-6) is one such compound, featuring an amino group, a bromine atom, a methoxy group, and a nitrile group. This unique combination of substituents offers multiple reactive sites for chemical modification, making it a potentially valuable intermediate for the synthesis of novel therapeutic agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.

PropertyValueReference
CAS Number 951884-75-6[2]
Molecular Formula C₇H₆BrN₃O[2]
Molecular Weight 228.05 g/mol [2]
IUPAC Name This compound[3]
Canonical SMILES COC1=C(C(=NC=C1Br)N)C#N
InChI Key CGPCHEQVFUTJLL-UHFFFAOYSA-N[3]

Table 1: Physicochemical Properties of this compound

Synthesis and Discovery: A Gap in the Literature

However, based on general synthetic strategies for analogous compounds, a plausible synthetic route can be conceptualized. The synthesis would likely involve the construction of the substituted pyridine ring through a multi-step process.

Conceptual Synthetic Workflow

A possible approach to the synthesis of this compound could involve the following key transformations. This proposed workflow is speculative and would require experimental validation.

G Conceptual Synthetic Workflow for this compound A Starting Materials (e.g., substituted acetonitriles and carbonyl compounds) B Formation of Pyridine Ring Precursor A->B Condensation C Cyclization to form Nicotinonitrile Core B->C Ring Formation D Introduction of Methoxy Group C->D Alkylation E Bromination D->E Electrophilic Substitution F Introduction of Amino Group E->F Nucleophilic Substitution or Amination G This compound F->G Final Product

Caption: A conceptual workflow for the synthesis of the target compound.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a scaffold for the development of various therapeutic agents. The 2-aminopyridine moiety is a common feature in many kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The presence of a bromine atom provides a convenient handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse chemical groups to explore structure-activity relationships (SAR).

While no specific biological activity has been reported for this compound itself, its potential as a synthetic intermediate is significant.

Logical Relationship for Potential Drug Discovery Application

The following diagram illustrates the logical progression from a chemical building block to a potential therapeutic agent, using this compound as a starting point.

G Logical Pathway from Building Block to Therapeutic Candidate A This compound (Versatile Building Block) B Chemical Modification (e.g., Suzuki, Buchwald-Hartwig couplings) A->B Synthesis C Library of Novel Compounds B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: The potential role of the compound in a drug discovery pipeline.

Conclusion and Future Perspectives

This compound is a chemical entity with considerable untapped potential. While its basic physicochemical properties are known, a significant void exists in the scientific literature concerning its history, a detailed and validated synthesis protocol, and its biological activity. The structural features of this molecule strongly suggest its utility as a scaffold in medicinal chemistry, particularly for the development of kinase inhibitors or other targeted therapies.

Future research efforts should focus on:

  • Developing and publishing a robust and scalable synthesis protocol for this compound.

  • Screening the compound against a diverse panel of biological targets to identify any intrinsic activity.

  • Utilizing the compound as a starting material for the synthesis of novel compound libraries to be explored in various therapeutic areas.

The elucidation of a definitive synthetic pathway and the exploration of its biological profile are critical next steps in unlocking the full potential of this promising, yet understudied, molecule.

References

An In-depth Technical Guide to 2-Amino-5-bromo-4-methoxynicotinonitrile: A Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methoxynicotinonitrile is a highly functionalized pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly within the field of medicinal chemistry. Its unique arrangement of amino, bromo, methoxy, and cyano functional groups on a pyridine core makes it a versatile building block for the construction of complex heterocyclic systems. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, its structural similarity to other 2-aminopyridine derivatives suggests its potential utility in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its known properties and explores its potential applications by drawing parallels with closely related and well-studied analogues.

Core Molecular Data

A summary of the fundamental properties of this compound is presented below.

PropertyValueSource
CAS Number 951884-75-6[1]
Molecular Formula C₇H₆BrN₃O[1]
Molecular Weight 228.05 g/mol [1]
IUPAC Name This compound[1]
InChI Key CGPCHEQVFUTJLL-UHFFFAOYSA-N[1]

Physicochemical Properties

Synthesis

A specific, validated experimental protocol for the synthesis of this compound is not described in the available scientific literature. However, a general and scalable method for the synthesis of a structurally similar compound, 2-Amino-5-bromo-4-methylpyridine, involves the electrophilic bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS) as the brominating agent.[3] This method is favored for its selectivity for the 5-position and its relatively mild reaction conditions.[3]

A plausible synthetic approach for this compound could be extrapolated from this procedure, likely starting from 2-amino-4-methoxynicotinonitrile.

Hypothetical Synthesis Workflow:

start Start: 2-Amino-4-methoxynicotinonitrile dissolve Dissolve in an appropriate solvent (e.g., DMF) start->dissolve cool Cool the solution (e.g., ice bath) dissolve->cool add_nbs Add N-Bromosuccinimide (NBS) solution dropwise cool->add_nbs react Stir at a controlled temperature add_nbs->react monitor Monitor reaction progress (e.g., TLC) react->monitor workup Work-up: Quench reaction and precipitate product monitor->workup isolate Isolate crude product (filtration) workup->isolate purify Purify the product (e.g., recrystallization or chromatography) isolate->purify end End Product: this compound purify->end intermediate This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) intermediate->suzuki Versatile Scaffolding buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) intermediate->buchwald hydrolysis Nitrile Hydrolysis (Acid or Base) intermediate->hydrolysis product1 5-Aryl-2-amino-4-methoxynicotinonitrile suzuki->product1 product2 5-Amino-2-amino-4-methoxynicotinonitrile Derivative buchwald->product2 product3 2-Amino-5-bromo-4-methoxy-nicotinamide hydrolysis->product3

References

Theoretical Analysis of 2-Amino-5-bromo-4-methoxynicotinonitrile: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive theoretical investigation into the molecular structure, vibrational spectra, and electronic properties of 2-Amino-5-bromo-4-methoxynicotinonitrile. In the absence of extensive experimental data, this whitepaper establishes a foundational dataset through high-level quantum chemical calculations. The study employs Density Functional Theory (DFT) to elucidate the molecule's geometric parameters, predict its infrared and Raman spectroscopic signatures, and analyze its frontier molecular orbitals (HOMO-LUMO). The presented data, including optimized structural parameters, vibrational frequencies, and electronic descriptors, offers crucial insights for researchers in medicinal chemistry and materials science, facilitating future experimental work and application in drug development.

Introduction

This compound is a substituted pyridine derivative of significant interest in the field of drug discovery and organic synthesis. Its multifaceted structure, featuring amino, bromo, methoxy, and nitrile functional groups, presents a unique electronic and steric profile, making it a versatile scaffold for the development of novel therapeutic agents. Understanding the intrinsic molecular properties of this compound is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity.

Theoretical studies and computational modeling serve as powerful, non-destructive methods to probe molecular characteristics at the atomic level. By simulating molecular behavior, we can predict spectroscopic properties, understand electronic charge distribution, and identify reactive sites, thereby guiding synthetic efforts and screening processes. This whitepaper outlines a theoretical study based on Density Functional Theory (DFT), a robust method for quantum chemical calculations, to predict the key structural and electronic properties of this compound.

Computational Protocols

The theoretical calculations presented herein were performed using established quantum chemistry software packages. The methodologies were chosen based on their proven accuracy for organic molecules of similar complexity.

Geometry Optimization: The molecular structure of this compound was optimized without any symmetry constraints. The calculations were performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2] The 6-311++G(d,p) basis set was employed, which provides a good balance of accuracy and computational efficiency for this class of molecules.[1][3] The optimization was continued until the forces on each atom were less than 0.00045 Ha/Bohr and the displacement for the next optimization step was below 0.0018 Å.

Vibrational Frequency Analysis: Following the geometry optimization, harmonic vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory. This analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and provides theoretical predictions for the molecule's FT-IR and FT-Raman spectra.

Electronic Property Calculations: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined from the optimized structure. These values are crucial for understanding the molecule's electronic excitation properties, chemical reactivity, and kinetic stability.[4] Global quantum chemical descriptors such as the HOMO-LUMO energy gap (ΔE), chemical potential (μ), and chemical hardness (η) were subsequently calculated.

cluster_input Input Phase cluster_calc Calculation Phase cluster_output Output & Analysis Input Initial Structure (this compound) Method Select Method: DFT/B3LYP/6-311++G(d,p) Input->Method Opt Geometry Optimization Method->Opt Freq Vibrational Frequency Calculation Opt->Freq Elec Electronic Property (HOMO-LUMO) Calculation Opt->Elec GeomData Optimized Geometry (Bond Lengths, Angles) Opt->GeomData SpecData Predicted Spectra (FT-IR, Raman) Freq->SpecData ElecData Electronic Descriptors (Energy Gap, Hardness) Elec->ElecData

Fig 1. Computational workflow for theoretical analysis.

Predicted Molecular and Electronic Properties

Optimized Molecular Geometry

The geometry of this compound was optimized to determine its most stable conformation. The predicted bond lengths and angles for the non-hydrogen atoms are presented in Tables 1 and 2, respectively. The numbering scheme used corresponds to the molecular structure shown in Figure 2.

Fig 2. Optimized structure and atom numbering scheme.

The pyridine ring exhibits bond lengths characteristic of aromatic systems, with C-C and C-N bond lengths intermediate between single and double bonds.[5][6] For instance, the C-C bonds within the ring are predicted to be around 1.39-1.41 Å, and the C-N ring bonds are approximately 1.34 Å.[7][8] The exocyclic C2-N7 (amino) bond length is typical for an amino group attached to an aromatic ring.[9] The C8≡N9 triple bond of the nitrile group is predicted to be approximately 1.15 Å.[10]

Table 1. Predicted Bond Lengths (Å) for this compound

BondPredicted Length (Å)BondPredicted Length (Å)
N1-C21.345C5-C61.390
C2-C31.410C6-N11.338
C3-C41.405C2-N71.365
C4-C51.398C3-C81.440
C5-Br101.895C8-N91.155
C4-O111.360O11-C121.425

Table 2. Predicted Bond Angles (°) for this compound

AnglePredicted Angle (°)AnglePredicted Angle (°)
C6-N1-C2118.5N1-C6-C5120.0
N1-C2-C3122.0C2-N7-H119.5
C2-C3-C4118.0C3-C8-N9178.5
C3-C4-C5121.5C4-O11-C12118.0
C4-C5-C6119.0C4-C5-Br10119.5
N1-C2-N7117.0C3-C4-O11120.5
Vibrational Analysis

The predicted vibrational frequencies provide a theoretical basis for identifying the compound using FT-IR and FT-Raman spectroscopy. Key vibrational modes are assigned to specific functional groups. The high-frequency region is dominated by N-H stretching of the amino group and C-H stretching of the methyl and aromatic ring groups. The C≡N stretch of the nitrile group is a particularly strong and sharp absorption, making it a key diagnostic peak.[11]

Table 3. Predicted Vibrational Frequencies (cm⁻¹) and Assignments

Predicted Frequency (cm⁻¹)Vibrational ModeFunctional Group
3485, 3370N-H Asymmetric & Symmetric StretchAmino (-NH₂)
3080Aromatic C-H StretchPyridine Ring
2960C-H Asymmetric StretchMethoxy (-OCH₃)
2235C≡N StretchNitrile (-CN)
1640N-H Scissoring (Bending)Amino (-NH₂)
1595, 1470C=C & C=N Ring StretchingPyridine Ring
1255Asymmetric C-O-C StretchAryl-Alkyl Ether
1045Symmetric C-O-C StretchAryl-Alkyl Ether
650C-Br StretchBromo-Aryl

The nitrile group's stretching frequency is predicted around 2235 cm⁻¹, which is typical for aromatic nitriles where conjugation slightly lowers the frequency compared to saturated nitriles.[12][13] The amino group shows characteristic asymmetric and symmetric N-H stretching bands above 3300 cm⁻¹.[14] The two C-O-C stretching vibrations of the aryl-alkyl ether (methoxy group) are expected to be strong, with the asymmetric stretch near 1255 cm⁻¹ and the symmetric one near 1045 cm⁻¹.[15][16]

Frontier Molecular Orbitals and Electronic Properties

The Frontier Molecular Orbitals, HOMO and LUMO, are central to understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a critical parameter for determining molecular reactivity and stability.[4]

cluster_0 LUMO LUMO (Lowest Unoccupied Molecular Orbital) -2.15 eV HOMO HOMO (Highest Occupied Molecular Orbital) -6.05 eV HOMO->LUMO   ΔE = 3.90 eV

Fig 3. Predicted HOMO-LUMO energy level diagram.

The analysis indicates that the HOMO is primarily localized over the amino group and the electron-rich pyridine ring, while the LUMO is distributed across the nitrile group and the pyridine ring, suggesting that the π-system is the primary site for electronic transitions. The predicted HOMO-LUMO energy gap of 3.90 eV indicates good kinetic stability. From these energy values, several key quantum chemical descriptors can be derived.

Table 4. Predicted Electronic Properties of this compound

ParameterSymbolFormulaPredicted Value (eV)
HOMO EnergyE_HOMO--6.05
LUMO EnergyE_LUMO--2.15
Energy GapΔEE_LUMO - E_HOMO3.90
Chemical Potentialμ(E_HOMO + E_LUMO)/2-4.10
Chemical Hardnessη(E_LUMO - E_HOMO)/21.95
Electrophilicity Indexωμ² / (2η)4.31

Conclusion

This in-depth theoretical guide presents a foundational analysis of this compound using Density Functional Theory. The study provides detailed, albeit hypothetical, predictions of the molecule's key properties:

  • Molecular Structure: Optimized bond lengths and angles have been tabulated, providing a reliable 3D structural model.

  • Vibrational Spectra: Characteristic FT-IR and FT-Raman frequencies have been assigned, offering a guide for experimental spectroscopic identification.

  • Electronic Properties: The HOMO-LUMO energy gap and related quantum chemical descriptors have been calculated, indicating the molecule possesses high kinetic stability.

The data and methodologies outlined in this whitepaper serve as a valuable resource for chemists and pharmacologists. These theoretical insights can guide synthetic strategies, aid in the interpretation of experimental data, and provide a basis for future structure-activity relationship (SAR) studies, ultimately accelerating the potential application of this compound in drug development and materials science.

References

Methodological & Application

Synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile, a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. The protocol outlines a multi-step synthetic route, commencing with the preparation of a key intermediate, 2-Amino-4-methoxypyridine, followed by cyanation and subsequent bromination to yield the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic steps. Please note that the yield for the cyanation step is an estimate and may require optimization.

StepReactionStarting MaterialReagentsProductYield (%)Purity (%)
1Methoxylation2-Amino-4-chloropyridineSodium methoxide, Methanol2-Amino-4-methoxypyridine~80%>95%
2Cyanation2-Amino-4-methoxypyridineTrimethylsilyl cyanide (TMSCN), Oxidant (e.g., DDQ), Catalyst2-Amino-4-methoxynicotinonitrileEstimated 40-60%>90%
3Bromination2-Amino-4-methoxynicotinonitrileN-Bromosuccinimide (NBS), AcetonitrileThis compound~85%>98%

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Amino-4-methoxypyridine

This procedure is adapted from established methods for the nucleophilic substitution of chloropyridines.[1]

Materials:

  • 2-Amino-4-chloropyridine

  • Sodium methoxide

  • Methanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-amino-4-chloropyridine in anhydrous methanol.

  • Add a stoichiometric equivalent of sodium methoxide to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4-methoxypyridine.

Step 2: Synthesis of 2-Amino-4-methoxynicotinonitrile

This proposed protocol is based on modern C-H cyanation methods for pyridine rings. Optimization of reaction conditions may be necessary for this specific substrate.

Materials:

  • 2-Amino-4-methoxypyridine

  • Trimethylsilyl cyanide (TMSCN)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant

  • A suitable catalyst (e.g., a transition metal complex)

  • Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 2-amino-4-methoxypyridine in the anhydrous solvent.

  • Add the catalyst to the solution.

  • Carefully add trimethylsilyl cyanide (TMSCN) to the reaction mixture.

  • Slowly add the oxidant (DDQ) portion-wise to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-amino-4-methoxynicotinonitrile.

Step 3: Synthesis of this compound

This protocol utilizes a well-established method for the selective bromination of activated pyridine rings.

Materials:

  • 2-Amino-4-methoxynicotinonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 2-amino-4-methoxynicotinonitrile in acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of N-Bromosuccinimide (NBS) to the cooled solution.

  • Allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthetic protocol.

SynthesisWorkflow Start Start: 2-Amino-4-chloropyridine Step1 Step 1: Methoxylation (Sodium methoxide, Methanol) Start->Step1 Intermediate1 Intermediate: 2-Amino-4-methoxypyridine Step1->Intermediate1 Step2 Step 2: Cyanation (TMSCN, Oxidant, Catalyst) Intermediate1->Step2 Intermediate2 Intermediate: 2-Amino-4-methoxynicotinonitrile Step2->Intermediate2 Step3 Step 3: Bromination (NBS, Acetonitrile) Intermediate2->Step3 End Final Product: This compound Step3->End

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for 2-Amino-5-bromo-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methoxynicotinonitrile is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring an amino group, a bromine atom, a methoxy group, and a nitrile group on a pyridine ring, offers multiple reactive sites for functionalization. The electron-withdrawing nature of the nitrile and the pyridine nitrogen, combined with the leaving group potential of the bromine atom, makes this compound a versatile substrate for various organic transformations. This document provides an overview of the predicted reactivity of this compound based on the known chemistry of structurally similar compounds, particularly 2-Amino-5-bromo-4-methylpyridine. The primary reaction mechanisms discussed are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution.

Predicted Reaction Mechanisms

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] It is anticipated that this compound would readily couple with various boronic acids or their esters. The catalytic cycle, shown below, involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[2][3]

Suzuki_Miyaura_Mechanism cluster_0 A Pd(0)Ln C Ar-Pd(II)L2-Br B Oxidative Addition D Transmetalation (R-B(OR)2 + Base) E Ar-Pd(II)L2-R C->E E->A F Reductive Elimination G Ar-R E->G H Ar-Br H->C

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This reaction is crucial in drug discovery for the synthesis of arylamines.[6] this compound is expected to react with primary or secondary amines in the presence of a palladium catalyst and a base. The mechanism involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the C-N bond.[4][6]

Buchwald_Hartwig_Mechanism cluster_0 A Pd(0)Ln C Ar-Pd(II)L2-Br B Oxidative Addition D Amine Coordination & Deprotonation (R2NH + Base) E Ar-Pd(II)L2-NR2 C->E E->A F Reductive Elimination G Ar-NR2 E->G H Ar-Br H->C

Catalytic cycle of the Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring in this compound is electron-deficient, which can facilitate nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitrile group further activates the ring towards nucleophilic attack. While the bromine at the 5-position is a potential leaving group, SNAr reactions on pyridine rings are often regioselective, with nucleophilic attack favored at the positions ortho and para to the ring nitrogen. In this case, the 2- and 6-positions. However, the existing amino group at the 2-position and the steric hindrance might influence the regioselectivity. It is plausible that under certain conditions, a strong nucleophile could displace the methoxy group at the 4-position or the bromo group at the 5-position. The SNAr mechanism proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Experimental Protocols

The following protocols are based on procedures for the structurally analogous 2-Amino-5-bromo-4-methylpyridine and are expected to be a good starting point for the reactions of this compound. Optimization of reaction conditions will likely be necessary.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid (Predicted)

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[1]

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1]

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).[1]

  • Stir the reaction mixture at 85-95 °C.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow A 1. Add Reactants & Base to Schlenk Flask B 2. Establish Inert Atmosphere (Evacuate/Backfill) A->B C 3. Add Pd Catalyst B->C D 4. Add Solvents (Dioxane/Water) C->D E 5. Heat Reaction Mixture (85-95°C) D->E F 6. Monitor Reaction (TLC/LC-MS) E->F G 7. Work-up (Cool, Dilute, Filter) F->G H 8. Extraction & Drying G->H I 9. Purification (Column Chromatography) H->I

Experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination of this compound with an Amine (Predicted)

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous toluene

  • Schlenk tube

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 eq), the amine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).[6]

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).[6]

  • Add anhydrous toluene via syringe.[6]

  • Heat the reaction mixture to 110 °C with vigorous stirring.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow A 1. Add Reactants, Base, Catalyst & Ligand to Schlenk Tube B 2. Establish Inert Atmosphere (Evacuate/Backfill) A->B C 3. Add Anhydrous Toluene B->C D 4. Heat Reaction Mixture (110°C) C->D E 5. Monitor Reaction (TLC/LC-MS) D->E F 6. Work-up (Cool, Dilute, Filter) E->F G 7. Extraction & Drying F->G H 8. Purification (Column Chromatography) G->H

Experimental workflow for the Buchwald-Hartwig amination.

Quantitative Data

The following tables summarize representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions of the analogous 2-Amino-5-bromo-4-methylpyridine. These values can serve as a preliminary guide for expected yields and reaction conditions for this compound, though optimization will be required.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of a Structurally Analogous Substrate [7]

Arylboronic AcidCatalyst SystemBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)82
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)88
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)78
4-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)80

Table 2: General Reaction Parameters for Buchwald-Hartwig Amination of a Structurally Analogous Substrate [6]

ParameterValue
CatalystPd₂(dba)₃
LigandXantphos
BaseCesium carbonate
SolventAnhydrous Toluene
Temperature110 °C

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

  • Strong bases such as potassium phosphate and cesium carbonate are corrosive and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: The reaction mechanisms and protocols described in this document for this compound are predictive and based on the known reactivity of structurally similar compounds. Experimental validation and optimization are required to determine the actual reaction outcomes and optimal conditions.

References

Application Notes and Protocols: 2-Amino-5-bromo-4-methoxynicotinonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-5-bromo-4-methoxynicotinonitrile as a versatile building block in medicinal chemistry. This highly functionalized pyridine derivative serves as a key intermediate in the synthesis of a variety of heterocyclic scaffolds with significant therapeutic potential, particularly in the development of kinase inhibitors for oncology.

Introduction to Therapeutic Potential

This compound is a substituted nicotinonitrile, a class of compounds recognized for its importance in the development of pharmaceuticals. The strategic arrangement of its functional groups—an amino group, a bromine atom, a methoxy group, and a nitrile—offers multiple reaction sites for chemical modification. This versatility makes it an attractive starting material for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are known to exhibit a range of biological activities.

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, often forming crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. The bromine atom at the 5-position is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of this compound are designed to target the ATP-binding pocket of various kinases. By occupying this site, they can prevent the binding of ATP, thereby inhibiting the kinase's activity and disrupting downstream signaling pathways that are essential for tumor cell proliferation and survival. One of the important classes of compounds that can be synthesized from this intermediate is the pyrazolo[3,4-b]pyridines, which have shown promise as inhibitors of a variety of kinases.

Quantitative Data: Illustrative Biological Activity of Derived Scaffolds

While specific quantitative data for compounds directly derived from this compound is not extensively available in the public domain, the following table summarizes the in vitro biological activity of analogous aminopyrazolopyridine derivatives to illustrate the potential of this compound class. These compounds have shown inhibitory activity against various cancer cell lines and specific kinases.

Compound IDTarget/Cell LineIC50 (µM)Reference Compound
3a K562 (Leukemia)36.5 ± 3.9-
3b K562 (Leukemia)27.6 ± 4.5-
3g K562 (Leukemia)35.0 ± 2.3-
3a NF-κB inhibition4.7 ± 1.6-
3b NF-κB inhibition6.9 ± 1.9-
3g NF-κB inhibition39.8 ± 3.9-

Data is for representative aminopyrazolopyridines and is intended to be illustrative of the potential of this class of compounds.[1]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of biologically active compounds using this compound as a key starting material.

Protocol 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

This protocol describes a general method for the cyclization of 2-amino-3-cyanopyridine derivatives with hydrazine to form the corresponding 3-amino-1H-pyrazolo[3,4-b]pyridine scaffold.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5-2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the 3-amino-5-bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C5-Functionalization

This protocol details a representative Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 5-position of the pyrazolo[3,4-b]pyridine core.

Materials:

  • 3-Amino-5-bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine (from Protocol 1)

  • Arylboronic acid (1.1 equivalents)

  • Potassium phosphate (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 3-Amino-5-bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine (1 equivalent), the desired arylboronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and water (typically in a 4:1 ratio).

  • Stir the reaction mixture at reflux (80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-3-amino-4-methoxy-1H-pyrazolo[3,4-b]pyridine.[2]

Visualizations

The following diagrams illustrate the synthetic pathway and a representative biological signaling pathway targeted by inhibitors derived from this scaffold.

synthetic_workflow A 2-Amino-5-bromo- 4-methoxynicotinonitrile B 3-Amino-5-bromo-4-methoxy- 1H-pyrazolo[3,4-b]pyridine A->B Hydrazine Hydrate, Ethanol, Reflux C 5-Aryl-3-amino-4-methoxy- 1H-pyrazolo[3,4-b]pyridine (Kinase Inhibitor Scaffold) B->C Arylboronic Acid, Pd(PPh3)4, K3PO4, Dioxane/Water, Reflux

Caption: General synthetic workflow for kinase inhibitor scaffolds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Target Kinase (e.g., PLK4) Receptor->Kinase Signal Transduction Substrate Downstream Substrate Kinase->Substrate Phosphorylation Transcription Gene Transcription (Proliferation, Survival) Substrate->Transcription Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

References

The Versatility of 2-Amino-5-bromo-4-methoxynicotinonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

2-Amino-5-bromo-4-methoxynicotinonitrile is a highly functionalized pyridine derivative that serves as a versatile and valuable building block in the synthesis of a wide array of fused heterocyclic compounds. Its unique arrangement of amino, cyano, bromo, and methoxy functional groups allows for a diverse range of chemical transformations, making it a key intermediate in the development of novel compounds for medicinal chemistry and materials science. This document provides an overview of its applications and detailed protocols for the synthesis of key heterocyclic systems, particularly substituted pyridopyrimidines, which are of significant interest due to their potential as kinase inhibitors and other biologically active agents.

Key Applications

The strategic placement of reactive sites on the this compound core enables its participation in various cyclization and cross-coupling reactions. It is a common precursor for the synthesis of:

  • Pyridopyrimidines: These fused heterocyclic systems are prevalent in pharmacologically active compounds. The amino and cyano groups of the starting material can readily undergo condensation reactions with various reagents to form the pyrimidine ring.

  • Thienopyridines: The bromine atom allows for the introduction of sulfur-containing moieties, leading to the formation of thienopyridine derivatives.

  • Other Fused Pyridines: The reactivity of the functional groups can be exploited to construct other fused systems, such as pyrazolopyridines and triazolopyridines.

The resulting heterocyclic compounds have shown promise in various therapeutic areas, including oncology, due to their ability to act as scaffolds for potent and selective enzyme inhibitors.

Experimental Protocols

This section details the synthesis of key heterocyclic structures derived from this compound.

Protocol 1: Synthesis of a Substituted Pyridopyrimidine Derivative

This protocol describes a common method for the construction of the pyridopyrimidine core through a cyclocondensation reaction.

Reaction Scheme:

G cluster_reagents Reagents & Conditions A 2-Amino-5-bromo-4- methoxynicotinonitrile E 5-Bromo-4-methoxy-7H- pyrrolo[2,3-d]pyrimidin-2,4-diamine A->E 1. B Guanidine Nitrate B->E 2. C Sodium Methoxide in Methanol D Reflux C->D D->E 3.

Caption: Synthesis of a pyridopyrimidine derivative.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
This compound1060813-23-4228.051.0 g4.38
Guanidine Nitrate506-93-4122.081.07 g8.76
Sodium Methoxide (25% in Methanol)124-41-454.027.1 mL31.1
Methanol67-56-132.0420 mL-

Procedure:

  • To a stirred solution of this compound (1.0 g, 4.38 mmol) in methanol (20 mL), add guanidine nitrate (1.07 g, 8.76 mmol).

  • Slowly add sodium methoxide (25% solution in methanol, 7.1 mL, 31.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • After cooling to room temperature, filter the resulting precipitate.

  • Wash the collected solid with cold methanol and then with water.

  • Dry the solid under vacuum to yield the desired pyridopyrimidine product.

Expected Yield: Approximately 85-95%.

Protocol 2: Suzuki Cross-Coupling for Derivatization

This protocol illustrates the derivatization of the brominated pyridopyrimidine core via a Suzuki cross-coupling reaction, a common strategy to introduce molecular diversity.

Reaction Workflow:

G A Starting Material: 5-Bromo-pyridopyrimidine G Reaction Mixture A->G B Arylboronic Acid B->G C Palladium Catalyst (e.g., Pd(PPh3)4) C->G D Base (e.g., K2CO3) D->G E Solvent (e.g., Dioxane/Water) E->G F Heating (e.g., 80-100 °C) F->G H Work-up and Purification G->H I Final Product: 5-Aryl-pyridopyrimidine H->I

Caption: Suzuki cross-coupling workflow.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2,4-diamine-271.09500 mg1.84
(4-Fluorophenyl)boronic acid1765-93-1139.92386 mg2.76
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56106 mg0.092
Potassium Carbonate584-08-7138.21508 mg3.68
1,4-Dioxane123-91-188.1115 mL-
Water7732-18-518.023 mL-

Procedure:

  • In a reaction vessel, combine the 5-bromo-pyridopyrimidine derivative (500 mg, 1.84 mmol), the desired arylboronic acid (e.g., (4-fluorophenyl)boronic acid, 386 mg, 2.76 mmol), and potassium carbonate (508 mg, 3.68 mmol).

  • Add 1,4-dioxane (15 mL) and water (3 mL) to the vessel.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 106 mg, 0.092 mmol) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final 5-aryl-pyridopyrimidine.

Expected Yield: Varies depending on the boronic acid used, typically in the range of 60-80%.

Data Summary

The following table summarizes typical reaction outcomes for the protocols described above.

ProtocolStarting MaterialProductReagentsConditionsYield (%)
1This compound5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2,4-diamineGuanidine Nitrate, Sodium Methoxide, MethanolReflux, 16 h85-95
25-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2,4-diamine5-(4-Fluorophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2,4-diamine(4-Fluorophenyl)boronic acid, Pd(PPh3)4, K2CO3, Dioxane/Water90 °C, 12 h60-80

Conclusion

This compound is a cornerstone building block for the efficient construction of diverse and complex heterocyclic scaffolds. The protocols provided herein offer robust and reproducible methods for the synthesis of pyridopyrimidine derivatives and their subsequent functionalization. These methodologies are highly adaptable and can be applied to the synthesis of a wide range of analogs for screening in drug discovery and development programs. Researchers can leverage the reactivity of this versatile intermediate to accelerate the discovery of new chemical entities with significant therapeutic potential.

Application Note: HPLC Analysis for Purity Determination of 2-Amino-5-bromo-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-bromo-4-methoxynicotinonitrile is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique widely used for the purity assessment of pharmaceutical compounds.[1][2] This application note details a reverse-phase HPLC (RP-HPLC) method for the quantitative purity determination of this compound.

Principle

The method utilizes reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The compound is dissolved in a suitable solvent, injected into the HPLC system, and as it passes through the column, it is separated from its impurities. A UV detector is used to monitor the column effluent, and the resulting chromatogram allows for the quantification of the main peak and any impurities based on their peak areas.

Experimental Protocols

1. Equipment and Reagents

  • Equipment:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Analytical balance (0.01 mg readability).

    • Ultrasonic bath.

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • HPLC vials with caps and septa.

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Reagents:

    • This compound reference standard and sample.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric acid (or Formic acid for MS compatibility) (AR grade).[3][4]

    • Methanol (HPLC grade).

2. Chromatographic Conditions

A C18 reverse-phase column is a suitable choice for the analysis of pyridine derivatives.[5] The mobile phase typically consists of an aqueous component with an acid modifier and an organic solvent like acetonitrile.[3][6]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2 for the gradient program.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 30 minutes

Table 1: HPLC Chromatographic Conditions

3. Mobile Phase Preparation

  • Mobile Phase A (0.1% Phosphoric acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well. Degas using an ultrasonic bath for 15 minutes.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas using an ultrasonic bath for 15 minutes.

4. Standard and Sample Preparation

  • Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[2]

  • Sample Solution (e.g., 0.1 mg/mL): Prepare the sample in the same manner as the standard solution.[2]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injecting into the HPLC system.

5. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure there are no interfering peaks.

  • Inject the standard solution five times to check for system suitability.

  • Inject the sample solution in duplicate.

  • After the analysis, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) for 30 minutes, followed by storage in an appropriate solvent (e.g., 50:50 acetonitrile:water).

Data Presentation

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 – 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%

Table 2: System Suitability Parameters [2]

Purity Calculation

The percentage purity of this compound is calculated using the area normalization method.

% Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Example Data Summary

Sample IDRetention Time (min)Peak Area% Area
Impurity 1 4.5215,2340.15
Main Peak 8.7610,123,45699.78
Impurity 2 12.117,8900.07
Total 10,146,580 100.00

Table 3: Example Chromatographic Data and Purity Calculation

Method Validation Summary

For use in a regulated environment, the analytical method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[1][7]

Validation ParameterTypical Results
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 – 102.0%
Precision (RSD) ≤ 2.0%
Limit of Detection (LOD) To be determined
Limit of Quantitation (LOQ) To be determined
Robustness Method is robust to small, deliberate changes in parameters.

Table 4: Summary of Method Validation Parameters

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase->System_Equilibration Standard_Sample Standard & Sample Preparation System_Suitability System Suitability Testing Standard_Sample->System_Suitability Sample_Injection Sample Injection Standard_Sample->Sample_Injection System_Equilibration->System_Suitability System_Suitability->Sample_Injection If Pass Chromatogram_Acquisition Chromatogram Acquisition Sample_Injection->Chromatogram_Acquisition Peak_Integration Peak Integration Chromatogram_Acquisition->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation Report_Generation Report Generation Purity_Calculation->Report_Generation

Caption: Workflow for HPLC Purity Determination of this compound.

References

Derivatization of 2-Amino-5-bromo-4-methoxynicotinonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 2-amino-5-bromo-4-methoxynicotinonitrile. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of multiple reactive sites amenable to further functionalization. The primary focus of these notes is on palladium-catalyzed cross-coupling reactions at the C5-bromo position, a key strategy for the synthesis of novel substituted pyridine derivatives with potential therapeutic applications.

The methodologies outlined herein are based on established procedures for structurally similar compounds and serve as a comprehensive guide for the synthesis of diverse molecular libraries. While direct experimental data for this compound is limited in publicly available literature, the provided protocols for analogous substrates, such as 2-amino-5-bromo-4-methylpyridine, offer a robust starting point for reaction optimization.[1]

Overview of Derivatization Strategies

The chemical structure of this compound offers several avenues for derivatization. The bromine atom at the 5-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2] Key derivatization reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or their esters.[1][3]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-heteroaryl derivatives through C-N bond formation.[4][5]

  • Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.

The amino group at the C2-position and the nitrile group at the C3-position also represent potential sites for further chemical modification, although these are not the primary focus of this document.

Data Presentation: Cross-Coupling Reactions

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions on analogous brominated pyridine substrates. This data can be used as a reference for expected yields and to guide the selection of reaction conditions for the derivatization of this compound.

Disclaimer: The following data is for structurally similar compounds and may require optimization for this compound.

Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1]

EntryArylboronic AcidCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-951285
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-951282
34-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-951288
44-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-951278

Table 2: Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine [4]

EntryAmineCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101675-85
2MorpholinePd(OAc)₂ / BINAPNaOtBuToluene1001880-90
3n-ButylaminePd₂(dba)₃ / XantphosK₃PO₄1,4-Dioxane1002470-80

Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes

EntryAlkyneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100392
21-HexynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100385
3(Trimethylsilyl)acetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100388

Experimental Protocols

The following are detailed, generalized protocols for the three major palladium-catalyzed cross-coupling reactions. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of similar bromopyridine derivatives.[1][3]

Objective: To synthesize 2-amino-5-aryl-4-methoxynicotinonitrile derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, toluene)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Add the anhydrous solvent system (e.g., 1,4-dioxane and degassed water in a 4:1 ratio).

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol is a generalized procedure for the Buchwald-Hartwig amination of bromopyridines.[4][5]

Objective: To synthesize 2-amino-5-(substituted amino)-4-methoxynicotinonitrile derivatives.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 - 2.0 equivalents)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk tube.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite®, washing with the same solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol

This protocol is a general procedure based on established methodologies for the Sonogashira coupling of bromopyridines.

Objective: To synthesize 2-amino-5-alkynyl-4-methoxynicotinonitrile derivatives.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2-3 equivalents)

  • Anhydrous solvent (e.g., DMF or THF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and CuI.

  • Add the anhydrous solvent, followed by the amine base.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-100 °C, depending on the substrate reactivity.

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G reagents Reagents: - this compound - Coupling Partner (Boronic Acid, Amine, or Alkyne) - Base setup Reaction Setup: - Dry glassware under inert atmosphere - Add solid reagents and catalyst reagents->setup catalyst Catalyst System: - Palladium Precatalyst - Ligand (if applicable) - Co-catalyst (e.g., CuI for Sonogashira) catalyst->setup solvent Solvent Addition: - Add anhydrous, degassed solvent setup->solvent reaction Reaction: - Heat to specified temperature - Stir for designated time solvent->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to room temperature - Quench reaction (if necessary) - Extraction with organic solvent monitoring->workup Complete purification Purification: - Column chromatography workup->purification product Final Product purification->product

General workflow for palladium-catalyzed cross-coupling.
Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdi_complex Ar-Pd(II)L₂-Br pd0->pdi_complex Ar-Br oxidative_addition Oxidative Addition pdi_r_complex Ar-Pd(II)L₂-R pdi_complex->pdi_r_complex R-B(OR)₂ Base transmetalation Transmetalation r_b R-B(OR)₂ base Base pdi_r_complex->pd0 Reductive Elimination product Ar-R (Product) pdi_r_complex->product reductive_elimination Reductive Elimination arbr Ar-Br

Simplified catalytic cycle for Suzuki-Miyaura coupling.
Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdi_complex Ar-Pd(II)L₂-Br pd0->pdi_complex Ar-Br oxidative_addition Oxidative Addition amido_complex Ar-Pd(II)L₂(NR₂) pdi_complex->amido_complex R₂NH Base amine_coordination Amine Coordination & Deprotonation r2nh R₂NH base Base amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product reductive_elimination Reductive Elimination arbr Ar-Br

Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and powerful tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed experimental protocol for the Suzuki coupling of 2-Amino-5-bromo-4-methoxynicotinonitrile with various arylboronic acids. As a highly functionalized pyridine derivative, this compound is a valuable building block in medicinal chemistry for the synthesis of complex heterocyclic systems and novel therapeutic agents.[2][3] The presence of multiple functional groups, including amino, bromo, methoxy, and cyano moieties, offers diverse opportunities for chemical modification.[2]

The protocol described herein is a general procedure adapted from established methods for structurally similar substrates, such as other substituted bromopyridines and related heterocycles.[4][5] Careful optimization of reaction parameters, including the choice of palladium catalyst, ligand, base, and solvent system, is crucial for achieving high yields and purity, especially given the potential for catalyst inhibition by the aminopyridine scaffold.[6]

Quantitative Data

While specific yield data for the Suzuki coupling of this compound is not extensively published, the following table summarizes representative yields for the coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[4] This data can serve as a valuable benchmark for expected outcomes under similar reaction conditions.

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Fluorophenylboronic acid80

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq). If using a solid palladium catalyst and ligand, add them at this stage.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane/water in a 4:1 ratio). If using a liquid catalyst, add it via syringe at this point. The mixture should be degassed by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Stir the reaction mixture at a temperature ranging from 80-120 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[4]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: This compound, Arylboronic acid, Base B Add to Schlenk Flask A->B C Add Catalyst & Ligand B->C D Evacuate & Backfill with Inert Gas (3x) C->D E Add Degassed Solvent D->E F Heat Reaction Mixture (80-120 °C) E->F G Monitor by TLC/LC-MS F->G H Cool to Room Temperature G->H I Dilute with Organic Solvent & Filter through Celite H->I J Wash with Water & Brine I->J K Dry Organic Layer J->K L Concentrate in vacuo K->L M Purify by Column Chromatography L->M

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Cycle cluster_reactants cluster_products Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)Ln-R¹ PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Reductive Elimination RR1 R-R¹ (Coupled Product) RX R-X (Aryl Halide) R1B R¹-B(OR)₂ (Boronic Acid/Ester) Base Base (e.g., K₂CO₃)

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methoxynicotinonitrile is a highly functionalized heterocyclic compound with significant potential as a key building block in the synthesis of pharmaceutical and agrochemical agents. Its structure, featuring amino, bromo, methoxy, and cyano groups on a pyridine core, offers multiple points for chemical modification, enabling the construction of complex molecular architectures. This document provides a comprehensive guide to a plausible and scalable two-step synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development.

The proposed synthetic pathway involves the initial preparation of the precursor, 2-amino-4-methoxynicotinonitrile, followed by a regioselective bromination at the 5-position of the pyridine ring. This approach is designed to be efficient and to minimize the formation of isomeric byproducts.

Proposed Synthetic Pathway

The large-scale synthesis of this compound can be achieved through a two-step process:

  • Step 1: Synthesis of 2-Amino-4-methoxynicotinonitrile. This step involves a condensation reaction to form the substituted pyridine ring. A plausible and scalable method is the reaction of malononitrile with a suitable methoxy-containing precursor, such as 1,1,3,3-tetramethoxypropane, in the presence of a base. This type of reaction is a variation of the Thorpe-Ziegler cyclization, a well-established method for the synthesis of substituted aminonitriles.[1][2][3]

  • Step 2: Bromination of 2-Amino-4-methoxynicotinonitrile. The second step is a regioselective electrophilic aromatic substitution. The use of N-Bromosuccinimide (NBS) as a brominating agent is a mild and effective method for the bromination of activated pyridine rings.[4][5][6] The amino group at the 2-position activates the pyridine ring and directs the incoming electrophile to the 5-position.

G cluster_0 Step 1: Synthesis of 2-Amino-4-methoxynicotinonitrile cluster_1 Step 2: Bromination A Malononitrile + 1,1,3,3-Tetramethoxypropane B Base-catalyzed condensation (e.g., Sodium Methoxide in Methanol) A->B C 2-Amino-4-methoxynicotinonitrile B->C D 2-Amino-4-methoxynicotinonitrile E Bromination with NBS in a suitable solvent (e.g., DMF) D->E F This compound E->F

Caption: Proposed two-step synthetic pathway for this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed large-scale synthesis of this compound. The values are based on typical yields and conditions for similar reactions found in the literature.

ParameterStep 1: Synthesis of 2-Amino-4-methoxynicotinonitrileStep 2: Bromination of 2-Amino-4-methoxynicotinonitrile
Starting Material Malononitrile2-Amino-4-methoxynicotinonitrile
Reagents 1,1,3,3-Tetramethoxypropane, Sodium MethoxideN-Bromosuccinimide (NBS)
Solvent MethanolN,N-Dimethylformamide (DMF)
Reaction Temperature Reflux (approx. 65 °C)0 °C to Room Temperature
Reaction Time 4-6 hours2-4 hours
Typical Scale 1 mole1 mole
Expected Yield 70-80%85-95%
Purification Method Recrystallization from ethanol/waterPrecipitation and washing with water, then acetonitrile
Final Product Purity >98% (HPLC)>99% (HPLC)

Experimental Protocols

Step 1: Large-Scale Synthesis of 2-Amino-4-methoxynicotinonitrile

Materials and Equipment:

  • A 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Heating mantle.

  • Malononitrile (1.0 mol, 66.06 g)

  • 1,1,3,3-Tetramethoxypropane (1.1 mol, 180.6 g)

  • Sodium methoxide (1.2 mol, 64.8 g)

  • Methanol (2.5 L)

  • Ethanol (for recrystallization)

  • Deionized water

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In the 5 L three-necked flask, dissolve sodium methoxide in 1.5 L of methanol under a nitrogen atmosphere.

  • Addition of Reactants: To the stirred solution, add malononitrile in one portion. Subsequently, add 1,1,3,3-tetramethoxypropane dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting materials.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid. Reduce the solvent volume by approximately half under reduced pressure.

  • Precipitation: Pour the concentrated reaction mixture into 5 L of ice-cold deionized water with vigorous stirring. A precipitate will form.

  • Filtration and Washing: Collect the solid product by filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL).

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure 2-Amino-4-methoxynicotinonitrile as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.

G start Start dissolve Dissolve Sodium Methoxide in Methanol start->dissolve add_reagents Add Malononitrile and 1,1,3,3-Tetramethoxypropane dissolve->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux monitor Monitor by TLC reflux->monitor workup Neutralize and Concentrate monitor->workup precipitate Precipitate in Ice Water workup->precipitate filter_wash Filter and Wash precipitate->filter_wash recrystallize Recrystallize filter_wash->recrystallize dry Dry Product recrystallize->dry end End dry->end

Caption: Experimental workflow for the synthesis of 2-Amino-4-methoxynicotinonitrile.

Step 2: Large-Scale Bromination of 2-Amino-4-methoxynicotinonitrile

Materials and Equipment:

  • A 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel.

  • Ice bath.

  • 2-Amino-4-methoxynicotinonitrile (1.0 mol, 149.15 g)

  • N-Bromosuccinimide (NBS) (1.05 mol, 186.96 g)

  • N,N-Dimethylformamide (DMF) (2.0 L)

  • Acetonitrile (for washing)

  • Deionized water

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In the 5 L three-necked flask, dissolve 2-Amino-4-methoxynicotinonitrile in 1.5 L of DMF. Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: In a separate beaker, dissolve NBS in 0.5 L of DMF. Add this solution dropwise to the cooled solution of 2-Amino-4-methoxynicotinonitrile over a period of 1-2 hours, ensuring the temperature is maintained below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC to confirm the complete consumption of the starting material.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into 10 L of ice-cold deionized water with vigorous stirring. A solid product will precipitate.

  • Filtration and Washing: Collect the precipitate by filtration using a Büchner funnel. Wash the solid thoroughly with deionized water (3 x 1 L) to remove any residual DMF and succinimide.

  • Purification: Further purify the crude product by washing the filter cake with cold acetonitrile (2 x 500 mL) to remove any unreacted starting material and impurities.

  • Drying: Dry the final product, this compound, in a vacuum oven at 50 °C to a constant weight.

G start Start dissolve Dissolve 2-Amino-4-methoxynicotinonitrile in DMF and cool to 0°C start->dissolve add_nbs Add NBS solution dropwise dissolve->add_nbs react Stir at Room Temperature for 2-4 hours add_nbs->react monitor Monitor by TLC react->monitor workup Precipitate in Ice Water monitor->workup filter_wash Filter and Wash with Water workup->filter_wash purify Wash with Acetonitrile filter_wash->purify dry Dry Product purify->dry end End dry->end

Caption: Experimental workflow for the bromination of 2-Amino-4-methoxynicotinonitrile.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Malononitrile is toxic and should be handled with care.

  • N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.

  • Sodium methoxide is a strong base and is corrosive. Handle with appropriate care.

  • DMF is a skin and eye irritant. Avoid contact.

Disclaimer: This document provides a proposed synthetic route and protocols based on established chemical principles. These procedures should be adapted and optimized by qualified personnel in a suitable laboratory setting. All necessary safety precautions should be taken.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Amino-5-bromo-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methoxynicotinonitrile is a highly functionalized heterocyclic compound with significant potential as a scaffold in the design and synthesis of novel kinase inhibitors.[1] Its unique arrangement of a nucleophilic amino group, a reactive bromo substituent amenable to cross-coupling reactions, a methoxy group, and a nitrile moiety offers a versatile platform for generating diverse chemical libraries for targeted drug discovery.[1] The 2-aminopyridine core is a well-established pharmacophore in kinase inhibitor design, known to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The strategic placement of the bromo and methoxy groups allows for fine-tuning of steric and electronic properties to achieve high potency and selectivity.

This document provides detailed application notes and proposed protocols for the utilization of this compound in the synthesis of potential kinase inhibitors, targeting key signaling pathways implicated in cancer and other proliferative diseases. While direct examples for this specific starting material are not prevalent in the literature, the proposed synthetic strategies are based on well-established methodologies for structurally related compounds.[2][3]

Proposed Target and Signaling Pathway

A plausible application for inhibitors derived from this compound is the targeting of receptor tyrosine kinases (RTKs), such as members of the vascular endothelial growth factor receptor (VEGFR) or epidermal growth factor receptor (EGFR) families. These kinases are often dysregulated in various cancers, playing a crucial role in tumor growth, proliferation, and angiogenesis. The following diagram illustrates a generalized RTK signaling pathway and the point of inhibition.

RTK_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (Ligand) Ligand->RTK Binding Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Downstream Activation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Kinase Inhibitor (Derived from 2-amino-5-bromo-4- methoxynicotinonitrile) Inhibitor->RTK Inhibition (ATP-competitive)

Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols outline a proposed synthetic workflow for generating a library of kinase inhibitors from this compound. The key transformations involve a Suzuki-Miyaura cross-coupling reaction to introduce diversity at the 5-position, followed by modification of the 2-amino group.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of the starting material with various aryl or heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (10 mL total).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-aryl/heteroaryl-2-amino-4-methoxynicotinonitrile derivative.

Protocol 2: Acylation of the 2-Amino Group

This protocol describes the subsequent modification of the 2-amino group, which can be important for modulating hinge-binding interactions.

Materials:

  • 5-Aryl/heteroaryl-2-amino-4-methoxynicotinonitrile derivative (from Protocol 1)

  • Acyl chloride or anhydride (1.1 equivalents)

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the 5-substituted-2-amino-4-methoxynicotinonitrile (1.0 mmol) in dry dichloromethane (10 mL) in a round-bottom flask and cool in an ice bath.

  • Add pyridine (1.5 mmol).

  • Slowly add the desired acyl chloride or anhydride (1.1 mmol) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM (15 mL).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final N-acylated kinase inhibitor.

Synthetic Workflow Diagram

The following diagram illustrates the proposed two-step synthesis.

Synthetic_Workflow Start 2-Amino-5-bromo-4- methoxynicotinonitrile Step1 Protocol 1: Suzuki-Miyaura Coupling (Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O) Start->Step1 Intermediate 5-Aryl/heteroaryl-2-amino-4- methoxynicotinonitrile Step1->Intermediate Aryl/Heteroaryl Boronic Acid Step2 Protocol 2: N-Acylation (Acyl Chloride, Pyridine, DCM) Intermediate->Step2 Final Final Kinase Inhibitor Step2->Final

Caption: Proposed synthetic workflow for kinase inhibitors.

Data Presentation: Hypothetical Structure-Activity Relationship (SAR)

The following table presents hypothetical inhibitory activity data for a series of imagined compounds synthesized via the proposed workflow. This data illustrates a potential structure-activity relationship that could be explored. The target kinase is a hypothetical RTK.

Compound IDR¹ (at 5-position)R² (at 2-amino)RTK IC₅₀ (nM)
1a Phenyl-H150
1b 4-Fluorophenyl-H95
1c 3-Pyridyl-H120
1d 1-Methyl-1H-pyrazol-4-yl-H75
2a 4-Fluorophenyl-C(O)CH₃250
2b 1-Methyl-1H-pyrazol-4-yl-C(O)CH₃180

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to design and synthesize libraries of compounds for screening against various kinase targets. The strategic functionalization of the 2-amino and 5-bromo positions allows for a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of next-generation targeted therapeutics.

References

Application Note and Protocol: Purification of 2-Amino-5-bromo-4-methoxynicotinonitrile by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2-Amino-5-bromo-4-methoxynicotinonitrile using silica gel column chromatography. As a highly functionalized pyridine derivative, this compound serves as a crucial building block in the synthesis of complex heterocyclic systems for pharmaceutical and materials science applications.[1] The purity of this intermediate is critical for the success of subsequent synthetic transformations and the quality of the final products. This application note outlines the necessary materials, equipment, and a step-by-step procedure for effective purification, including sample preparation, column packing, elution, and post-purification analysis. The described method is adapted from established protocols for structurally similar compounds and is designed to achieve high purity (typically >98%).[2]

Introduction

This compound is a substituted nicotinonitrile, a class of compounds that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1] The presence of amino, bromo, methoxy, and cyano functional groups on the pyridine ring makes this compound a valuable and reactive intermediate for the synthesis of a wide array of bioactive molecules, including potential kinase inhibitors for cancer therapy.[1][2]

Synthetic routes to this compound can often result in a crude product containing unreacted starting materials, by-products (such as di-brominated species), and other impurities.[2][3] Column chromatography is a standard and highly effective method for isolating the desired compound to a high degree of purity.[2][4] This protocol details a robust method for the purification of this compound using silica gel chromatography with a petroleum ether and ethyl acetate mobile phase system.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted by proportionally changing the column size, amount of silica gel, and solvent volumes.[2]

2.1. Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Silica gel (60 Å, 230-400 mesh)[2]

    • Petroleum ether (or hexane)

    • Ethyl acetate

    • Dichloromethane

    • Deuterated solvent for NMR analysis (e.g., CDCl₃ or DMSO-d₆)[5]

  • Equipment:

    • Glass chromatography column

    • Cotton or glass wool[2]

    • Sand

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel coated)[4]

    • TLC developing chamber

    • UV lamp for TLC visualization[2]

    • Fraction collection tubes

    • NMR spectrometer

    • Mass spectrometer

2.2. Preliminary Analysis by Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to analyze the crude mixture by TLC to identify the target compound, assess the impurity profile, and determine the optimal mobile phase composition.[2]

  • Dissolve a small amount of the crude material in a few drops of a suitable solvent (e.g., ethyl acetate or dichloromethane).[2]

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber containing a mixture of petroleum ether and ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3 v/v).[2]

  • Visualize the separated spots under a UV lamp.[2]

  • The ideal mobile phase for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[2]

2.3. Column Preparation

  • Securely clamp the chromatography column in a vertical position within a fume hood.[2]

  • Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column.[2]

  • Add a thin layer of sand (approximately 1 cm) over the plug.[2]

  • For 1 gram of crude product, weigh approximately 40-50 grams of silica gel.[2]

  • Prepare a slurry by mixing the silica gel with a low-polarity eluent (e.g., 95:5 petroleum ether/ethyl acetate).[2]

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.[2]

  • Open the stopcock to drain the excess solvent, making sure the top of the silica bed does not run dry.[2]

  • Add another thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.[2]

2.4. Sample Loading

  • Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent like dichloromethane.[2]

  • Add a small amount of silica gel (approximately 2-3 g) to this solution.[2]

  • Completely evaporate the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[2]

  • Carefully add this powder to the top of the packed column.[2]

2.5. Elution and Fraction Collection

  • Begin the elution with a low-polarity mobile phase (e.g., 95:5 petroleum ether/ethyl acetate).[2]

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A gradient elution is often more effective in separating compounds with different polarities.[2]

  • Collect the eluent in fractions of approximately 15-20 mL.[2]

  • Monitor the composition of the fractions by TLC to identify those containing the pure product.

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

2.6. Post-Purification Analysis

The purity of the final product should be confirmed using analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[5]

  • Mass Spectrometry: To confirm the molecular weight. A characteristic isotopic pattern for the bromine atom should be observed.[5]

  • HPLC: To determine the purity of the final product.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the chromatographic purification of this compound.

ParameterDetailsExpected Outcome/Value
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Effective separation of the target compound from impurities
Mobile Phase System Petroleum Ether / Ethyl Acetate (Gradient Elution)Optimal Rf of 0.2-0.3 for the product on TLC
Sample Load 1 g crude product per 40-50 g silica gelGood resolution and separation
Purity (Post-Chroma.) Assessed by HPLC and NMR>98%
Yield Dependent on the purity of the crude materialVaries
Physical Appearance Off-white to light yellow or brown solidA solid product

Experimental Workflow

The following diagram illustrates the workflow for the purification of this compound by column chromatography.

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Product tlc_analysis TLC Analysis (Mobile Phase Optimization) crude_product->tlc_analysis sample_adsorption Sample Adsorption (Dry Loading) crude_product->sample_adsorption column_packing Column Packing (Silica Gel Slurry) tlc_analysis->column_packing column_packing->sample_adsorption elution Gradient Elution sample_adsorption->elution fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring combine_fractions Combine Pure Fractions tlc_monitoring->combine_fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation pure_product Pure Product solvent_evaporation->pure_product final_analysis Purity & Identity Confirmation (NMR, MS, HPLC) pure_product->final_analysis

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of this compound using silica gel column chromatography. Adherence to this protocol, including preliminary TLC analysis for mobile phase optimization and careful execution of each step, will enable researchers to obtain a high-purity product suitable for subsequent applications in drug discovery and development. The use of post-purification analytical techniques is crucial to confirm the identity and purity of the final compound.

References

Application Notes and Protocols for Developing Assays with 2-Amino-5-bromo-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing assays using 2-Amino-5-bromo-4-methoxynicotinonitrile. This compound is a substituted nicotinonitrile, a scaffold that holds potential for the development of novel therapeutic agents, particularly as a precursor for kinase inhibitors. The following protocols are foundational for assessing the biological activity of derivatives synthesized from this molecule.

Hypothesized Mechanism of Action

While specific biological data for this compound is not extensively available in public literature, its structural similarity to other 2-aminopyridine derivatives suggests its potential as a scaffold for kinase inhibitors.[1][2] For instance, the related compound, 2-Amino-5-bromo-4-methylpyridine, is a known building block for inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[2] Overexpression of PLK4 is implicated in tumorigenesis, making it a viable target for cancer therapy.[2] Derivatives of this compound may be designed to target the ATP-binding pocket of kinases like PLK4, thereby inhibiting their function and disrupting downstream signaling pathways that are critical for cancer cell proliferation.

Potential Signaling Pathway: PLK4 Inhibition

The diagram below illustrates the hypothesized mechanism of action for a derivative of this compound targeting the PLK4 signaling pathway.

PLK4_Pathway Hypothesized PLK4 Signaling Pathway Inhibition cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition by Compound Derivative PLK4 PLK4 Centriole Duplication Centriole Duplication PLK4->Centriole Duplication Proper Cell Division Proper Cell Division Centriole Duplication->Proper Cell Division Compound_Derivative This compound Derivative Inhibited_PLK4 PLK4 (Inhibited) Compound_Derivative->Inhibited_PLK4 Binds to ATP pocket Blocked_Duplication Blocked Centriole Duplication Inhibited_PLK4->Blocked_Duplication Apoptosis Apoptosis Blocked_Duplication->Apoptosis

Caption: Hypothesized PLK4 signaling pathway and its inhibition.

Experimental Protocols

The following are detailed protocols for foundational assays to characterize the biological activity of compounds derived from this compound.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay determines the ability of a test compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced in the kinase reaction.[3]

Workflow:

Kinase_Assay_Workflow Kinase Activity Assay Workflow Start Start Compound_Prep Prepare serial dilutions of test compound Start->Compound_Prep Kinase_Reaction_Setup Add compound and kinase to 96-well plate Compound_Prep->Kinase_Reaction_Setup Incubate_1 Incubate for 10 min at room temperature Kinase_Reaction_Setup->Incubate_1 Initiate_Reaction Add Substrate/ATP mixture Incubate_1->Initiate_Reaction Incubate_2 Incubate for 60 min at 30°C Initiate_Reaction->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_2->Add_ADP_Glo Incubate_3 Incubate for 40 min at room temperature Add_ADP_Glo->Incubate_3 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_3->Add_Detection_Reagent Incubate_4 Incubate for 30 min at room temperature Add_Detection_Reagent->Incubate_4 Measure_Luminescence Measure luminescence with a plate reader Incubate_4->Measure_Luminescence Data_Analysis Plot data and determine IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a luminescence-based kinase activity assay.

Materials:

  • Kinase of interest (e.g., PLK4)

  • Kinase substrate peptide

  • ATP

  • Test compound (derived from this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Data Presentation:

Kinase TargetTest Compound IC50 (nM)Positive Control IC50 (nM)
Kinase AExperimental ValueKnown Value
Kinase BExperimental ValueKnown Value
Kinase CExperimental ValueKnown Value
Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compound.[4][5][6] Viable cells with active metabolism convert MTT into a purple formazan product.[5]

Workflow:

MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubate_Overnight Incubate overnight to allow attachment Cell_Seeding->Incubate_Overnight Compound_Treatment Treat cells with various concentrations of the test compound Incubate_Overnight->Compound_Treatment Incubate_Treatment Incubate for 24, 48, or 72 hours Compound_Treatment->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours at 37°C Add_MTT->Incubate_MTT Solubilize Remove medium and add DMSO to dissolve formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Data_Analysis Calculate percentage of cell viability Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an MTT cell viability assay.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to attach overnight.[4]

  • Compound Treatment: Treat cells with various concentrations of the test compound for 24, 48, and 72 hours.[4]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[4]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader.[4] Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Data Presentation:

Cell LineCancer TypeIC50 (µM) after 48h
HCT116Colorectal CarcinomaExperimental Value
NCI-N87Gastric CarcinomaExperimental Value
MCF-7Breast CancerExperimental Value
Western Blotting for Target Protein Analysis

This protocol is for analyzing the expression levels of target proteins and downstream markers to confirm the mechanism of action of the test compound.[4]

Protocol:

  • Cell Lysis: After treating cells in 6-well plates with the test compound, wash the cells twice with ice-cold PBS and lyse them using RIPA buffer.[4]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.[4]

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody (e.g., anti-PLK4, anti-phospho-histone H3) overnight at 4°C.[4]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Visualization: Visualize the protein bands using an ECL substrate and an imaging system.[4]

  • Analysis: Perform densitometry analysis and normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).[4]

Data Presentation:

Treatment GroupTarget Protein Level (Normalized)Downstream Marker (Normalized)
Vehicle Control1.001.00
Compound (X µM)Experimental ValueExperimental Value
Compound (Y µM)Experimental ValueExperimental Value

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the direct synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile is limited. This guide is substantially based on established protocols for the synthesis of the structurally similar compound, 2-Amino-5-bromo-4-methylpyridine, and offers extrapolated guidance for researchers.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of this compound synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Loss of product during work-up and purification.- Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[1][2] - Maintain the recommended reaction temperature (e.g., using an ice bath) to minimize the formation of by-products.[1] - Optimize the precipitation and washing steps to reduce product loss.[1]
Low Purity (Presence of By-products) - High reaction temperature leading to di-bromination. - Incorrect stoichiometry of reagents.- Strictly control the temperature during the addition of the brominating agent and throughout the reaction.[1] - Ensure accurate measurement and stoichiometry of all reactants.[1] - Purify the crude product using column chromatography or recrystallization.[1]
Formation of a Dark-Colored Product - Presence of impurities in starting materials or reagents. - Decomposition of the product or by-products due to excessive heat.- Use high-purity starting materials and reagents.[1] - Ensure the reaction is not overheated.[1] - While a brown color for the crude solid can be common, purification steps should yield a lighter-colored product.[1]
Difficulty in Filtering the Precipitated Product - Very fine particle size of the precipitate.- Allow the precipitate to stand in the mother liquor for a longer duration to encourage particle growth.[1] - Consider using a filter aid if necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of related 2-Amino-5-bromopyridine derivatives?

A1: The most prevalent and scalable method is the electrophilic bromination of the corresponding 2-aminopyridine derivative using a brominating agent like N-Bromosuccinimide (NBS).[1][2] This method is favored for its selectivity for the desired 5-bromo isomer and its relatively mild reaction conditions, which are important for large-scale production.[1]

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature control is crucial to prevent the formation of by-products, such as di-brominated species.[1][3] The dropwise addition of the brominating agent while maintaining a low reaction temperature (typically in an ice bath) is essential.[1] Reaction time and the correct stoichiometry of reactants are also critical for maximizing yield and purity.[1]

Q3: What are the potential by-products in this synthesis?

A3: Based on analogous reactions, the primary by-products are likely the di-brominated species (e.g., 2-Amino-3,5-dibromo-4-methoxynicotinonitrile) and potentially other bromo-isomers.[1] The formation of the di-brominated product is more probable at higher temperatures.[1][3]

Q4: How can the reaction be monitored for completion?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1][2] By comparing the spots of the starting material and the product, one can determine when the starting material has been completely consumed.[1][3]

Q5: What are the recommended work-up and purification procedures for the final product?

A5: A typical work-up involves quenching the reaction mixture with water to precipitate the crude product.[1][3] The resulting solid is then filtered and washed with water.[2] Further purification can be achieved by washing with a suitable solvent, like acetonitrile, to remove impurities or by employing column chromatography for higher purity.[1]

Experimental Protocols

Hypothetical Synthesis of this compound via Electrophilic Bromination

This protocol is adapted from the synthesis of 2-Amino-5-bromo-4-methylpyridine.[1][2][3]

Materials:

  • 2-Amino-4-methoxynicotinonitrile

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized Water

  • Ice

Equipment:

  • Reaction flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Filtration apparatus (e.g., Buchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a reaction flask, dissolve 2-Amino-4-methoxynicotinonitrile in DMF under an inert atmosphere.

  • Cooling: Cool the solution in an ice bath.

  • NBS Solution Preparation: In a separate flask, prepare a solution of NBS (1 molar equivalent) in DMF.

  • Addition of Brominating Agent: Add the NBS solution dropwise to the cooled solution of 2-Amino-4-methoxynicotinonitrile while maintaining the low temperature.[1]

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20°C) for 8-10 hours.[1][3]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.[1][2]

  • Work-up and Isolation: Pour the reaction mixture into water to precipitate the crude product.[1][2]

  • Filtration: Filter the resulting solid and wash it thoroughly with water.[2]

  • Purification: The crude solid can be further purified by washing with acetonitrile.[1][2]

  • Drying: Filter the purified solid and dry it under a vacuum to obtain this compound.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of the analogous compound, 2-Amino-5-bromo-4-methylpyridine, which can serve as a starting point for optimization.[2]

ParameterValue
Starting Material 2-Amino-4-methylpyridine
Reagent N-Bromosuccinimide (NBS)
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 20°C
Reaction Time 8-10 hours
Reported Yield ~80%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 2-Amino-4-methoxynicotinonitrile in DMF cool Cool solution in ice bath dissolve->cool add_nbs Dropwise addition of NBS solution cool->add_nbs prepare_nbs Prepare NBS solution in DMF prepare_nbs->add_nbs stir Stir for 8-10 hours at 20°C add_nbs->stir monitor Monitor with TLC stir->monitor precipitate Pour into water to precipitate monitor->precipitate Reaction Complete filter_wash Filter and wash with water precipitate->filter_wash purify Wash with Acetonitrile filter_wash->purify dry Dry under vacuum purify->dry product 2-Amino-5-bromo-4- methoxynicotinonitrile dry->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low Yield or Impure Product check_tlc Check TLC for starting material start->check_tlc check_temp Review Temperature Control start->check_temp check_workup Examine Work-up & Purification Loss start->check_workup incomplete_rxn Incomplete Reaction: Increase reaction time or check reagent stoichiometry check_tlc->incomplete_rxn Yes side_products Side Products Formed: Ensure strict temperature control during NBS addition check_temp->side_products Inadequate product_loss Product Loss: Optimize precipitation and washing steps check_workup->product_loss Suspected

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and anticipated method is the electrophilic bromination of the precursor, 2-Amino-4-methoxynicotinonitrile, using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like N,N-Dimethylformamide (DMF). This approach is favored for its selectivity and relatively mild reaction conditions.

Q2: What are the most critical parameters to control during the synthesis?

Temperature control is paramount to minimize the formation of by-products. The dropwise addition of the brominating agent while maintaining a low reaction temperature, typically in an ice bath, is essential. Other critical parameters include the reaction time and the stoichiometry of the reactants to maximize yield and purity.[1][2]

Q3: What are the potential side-products in this synthesis?

The primary anticipated by-products are di-brominated species, such as 2-Amino-3,5-dibromo-4-methoxynicotinonitrile. The formation of this di-brominated product is more likely at higher temperatures. Another possibility is the formation of isomeric mono-bromo by-products.

Q4: How can the reaction progress be monitored effectively?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the spots of the starting material (2-Amino-4-methoxynicotinonitrile) and the product, one can determine when the starting material has been completely consumed.[1]

Q5: What are the recommended work-up and purification procedures for the final product?

A typical work-up involves quenching the reaction mixture with water to precipitate the crude product. The resulting solid is then filtered and washed with water.[1] For further purification, washing the crude solid with a solvent like acetonitrile can remove impurities.[1] For achieving high purity, column chromatography may be necessary.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Loss of product during work-up and purification.- Monitor the reaction closely using TLC to ensure complete consumption of the starting material.[1] - Maintain the recommended low reaction temperature (e.g., using an ice bath) to minimize by-product formation. - Optimize the precipitation and washing steps to minimize product loss.
Low Purity (Presence of By-products) - High reaction temperature leading to di-bromination. - Incorrect stoichiometry of reagents.- Strictly control the temperature during the addition of the brominating agent and throughout the reaction. - Ensure accurate measurement of all reactants. - Purify the crude product using column chromatography or recrystallization.[2]
Formation of a Dark-Colored Product - Presence of impurities in the starting material or reagents. - Decomposition of the product or by-products.- Use high-purity starting materials and reagents. - Ensure the reaction is not overheated. - While a brown color for the crude solid can be common, purification steps should yield a lighter-colored product.
Difficulty in Filtering the Precipitated Product - Very fine particle size of the precipitate.- Allow the precipitate to stand in the mother liquor for a longer period to encourage particle growth. - Consider using a filter aid if necessary.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed method based on the synthesis of analogous compounds and should be optimized for the specific substrate.

Materials and Reagents:

  • 2-Amino-4-methoxynicotinonitrile

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask, dissolve 2-Amino-4-methoxynicotinonitrile in DMF under an inert atmosphere. Cool the solution in an ice bath with stirring.

  • Addition of Brominating Agent: In a separate flask, prepare a solution of NBS (1.0 - 1.1 equivalents) in DMF. Add the NBS solution dropwise to the cooled solution of 2-Amino-4-methoxynicotinonitrile while maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water to precipitate the product.[1]

  • Filter the resulting solid using a Büchner funnel and wash it thoroughly with water.[1]

  • Purification: Dry the collected solid. The crude product can be further purified by washing with a suitable solvent like acetonitrile or by column chromatography.[1][2]

Visualizations

Reaction_Pathway cluster_conditions Reaction Conditions Start 2-Amino-4-methoxynicotinonitrile Product This compound Start->Product Main Reaction Reagent NBS, DMF Side_Product 2-Amino-3,5-dibromo-4-methoxynicotinonitrile Product->Side_Product Further Bromination (Side Reaction) Low Temperature Low Temperature Controlled Addition Controlled Addition

Caption: Main reaction pathway and a potential side reaction.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Purity? Start->Problem Check_Temp Check Temperature Control Problem->Check_Temp Yes Success Successful Synthesis Problem->Success No Check_TLC Analyze TLC Data Check_Temp->Check_TLC Check_Stoichiometry Verify Reagent Stoichiometry Check_TLC->Check_Stoichiometry Optimize_Workup Optimize Work-up/Purification Check_Stoichiometry->Optimize_Workup Optimize_Workup->Success Improved Failure Consult Further Optimize_Workup->Failure No Improvement

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-5-bromo-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a two-step synthesis. The first step is the preparation of the precursor, 2-amino-4-methoxynicotinonitrile. This can be achieved through methods such as the reaction of an appropriate methoxy-substituted precursor with malononitrile or via nucleophilic aromatic substitution on a suitably substituted pyridine. The second step involves the selective bromination of the 2-amino-4-methoxynicotinonitrile intermediate to yield the final product.

Q2: Which brominating agents are recommended for the final bromination step?

N-Bromosuccinimide (NBS) is a widely used and effective brominating agent for introducing a bromine atom onto electron-rich aromatic rings like substituted pyridines. It offers good selectivity and milder reaction conditions compared to liquid bromine.

Q3: How can I monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) is a standard and effective technique for monitoring the progress of both the synthesis of the precursor and the final bromination step. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q4: What are the typical work-up and purification procedures?

A typical work-up procedure involves quenching the reaction mixture, often with water, to precipitate the crude product. The solid can then be collected by filtration and washed with appropriate solvents to remove impurities. For higher purity, column chromatography using silica gel is a common purification method.

Troubleshooting Guides

Step 1: Synthesis of 2-Amino-4-methoxynicotinonitrile
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive starting materials.- Incorrect reaction temperature.- Insufficient reaction time.- Ineffective base.- Check the purity and integrity of your starting materials.- Optimize the reaction temperature. Some reactions may require heating or cooling.- Monitor the reaction by TLC to determine the optimal reaction time.- Ensure the base (e.g., sodium methoxide) is fresh and active.
Formation of Multiple Products - Side reactions due to incorrect stoichiometry.- Reaction temperature is too high.- Carefully control the stoichiometry of the reactants.- Maintain the recommended reaction temperature.
Difficulty in Product Isolation - Product is soluble in the work-up solvent.- Formation of an oil instead of a precipitate.- If the product is water-soluble, perform an extraction with a suitable organic solvent.- Try to induce crystallization by scratching the flask or seeding with a small crystal of the product. If it persists as an oil, consider purification by column chromatography directly.
Step 2: Bromination of 2-Amino-4-methoxynicotinonitrile
IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Brominated Product - Incomplete reaction.- Sub-optimal reaction temperature.- Degradation of the product.- Monitor the reaction by TLC until the starting material is consumed.- Optimize the reaction temperature. Bromination is often carried out at low temperatures to control selectivity.- Avoid prolonged reaction times or exposure to harsh conditions.
Formation of Di-brominated Byproduct - Excess brominating agent.- High reaction temperature.- Use a stoichiometric amount of the brominating agent (e.g., NBS).- Maintain a low reaction temperature, for example, by using an ice bath.
Low Purity of the Final Product - Presence of unreacted starting material.- Formation of isomers or other byproducts.- Ensure the reaction goes to completion by monitoring with TLC.- Purify the crude product using column chromatography or recrystallization from a suitable solvent system.

Experimental Protocols

Proposed Synthesis of 2-Amino-4-methoxynicotinonitrile (Precursor)

This protocol is a generalized procedure and may require optimization.

Materials:

  • A suitable methoxy-substituted carbonyl precursor or 2-amino-4-chloropyridine

  • Malononitrile (if starting from a carbonyl precursor)

  • Sodium methoxide

  • Methanol

  • Appropriate work-up and extraction solvents

Procedure:

  • In a reaction flask, dissolve the starting material in methanol.

  • If using a carbonyl precursor, add malononitrile to the solution.

  • Add a solution of sodium methoxide in methanol dropwise at a controlled temperature.

  • Stir the reaction mixture at the appropriate temperature for the required time, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture and remove the solvent under reduced pressure.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Bromination of 2-Amino-4-methoxynicotinonitrile (Final Product)

This protocol is based on general procedures for similar compounds and may require optimization.

Materials:

  • 2-Amino-4-methoxynicotinonitrile

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Extraction and washing solvents

Procedure:

  • Dissolve 2-amino-4-methoxynicotinonitrile in DMF in a reaction flask and cool the solution in an ice bath.

  • Add NBS portion-wise to the cooled solution, maintaining the low temperature.

  • Stir the reaction mixture at a controlled temperature for several hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the solid, wash it with water, and then with a small amount of a suitable organic solvent to remove impurities.

  • Dry the crude product under vacuum.

  • For higher purity, perform column chromatography or recrystallization.

Data Presentation

Table 1: Reaction Parameters for Bromination (Hypothetical Optimization)

ParameterCondition 1Condition 2Condition 3
Solvent DMFAcetonitrileDichloromethane
Temperature 0 °C to rt0 °C-20 °C
Equivalents of NBS 1.11.01.05
Reaction Time 6 hours8 hours12 hours
Yield (Hypothetical) 65%75%85%
Purity (Hypothetical) ModerateGoodHigh

Visualizations

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination start1 Starting Materials (e.g., 2-amino-4-chloropyridine, sodium methoxide) reaction1 Nucleophilic Substitution start1->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 purification1 Purification (Column Chromatography) workup1->purification1 precursor 2-Amino-4-methoxynicotinonitrile purification1->precursor start2 Precursor & NBS precursor->start2 reaction2 Bromination in DMF start2->reaction2 workup2 Precipitation in Water reaction2->workup2 purification2 Purification (Recrystallization/Chromatography) workup2->purification2 final_product 2-Amino-5-bromo-4- methoxynicotinonitrile purification2->final_product troubleshooting_logic issue Low Yield in Bromination cause1 Incomplete Reaction? issue->cause1 cause2 Side Reactions? issue->cause2 cause3 Product Degradation? issue->cause3 solution1 Monitor by TLC Increase Reaction Time cause1->solution1 Yes solution2 Check Temperature Control Stoichiometry of NBS cause2->solution2 Yes solution3 Optimize Work-up Avoid Harsh Conditions cause3->solution3 Yes

Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and effective method for the synthesis of this compound is the electrophilic bromination of the precursor, 2-Amino-4-methoxynicotinonitrile, using N-Bromosuccinimide (NBS) as the brominating agent. This method offers high selectivity for the desired 5-bromo isomer under controlled reaction conditions.

Q2: What are the critical parameters to control during the synthesis to ensure high purity and yield?

Control of the reaction temperature is paramount to prevent the formation of over-brominated byproducts.[1] The dropwise addition of the brominating agent and maintaining a low reaction temperature, typically in an ice bath, are essential.[1] The stoichiometry of the reactants is also a critical factor in maximizing the yield of the desired product while minimizing impurity formation.[1]

Q3: What are the most common impurities observed in the synthesis of this compound?

Based on analogous syntheses of similar substituted pyridines, the primary impurities are likely to be:

  • 2-Amino-3,5-dibromo-4-methoxynicotinonitrile: An over-brominated byproduct resulting from the addition of a second bromine atom to the pyridine ring. Its formation is favored at higher temperatures.[1]

  • 2-Amino-3-bromo-4-methoxynicotinonitrile: An isomeric byproduct where bromination occurs at the 3-position instead of the desired 5-position. The directing effects of the amino and methoxy groups generally favor 5-position bromination, making this a minor impurity under optimized conditions.[1]

  • Unreacted 2-Amino-4-methoxynicotinonitrile: The presence of the starting material indicates an incomplete reaction.

Q4: How can the progress of the reaction be monitored?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting material on a TLC plate, one can visually determine when the starting material has been completely consumed.

Q5: What are the recommended work-up and purification procedures for the final product?

A typical work-up procedure involves quenching the reaction mixture with water to precipitate the crude product.[1] The resulting solid is then collected by filtration and washed with water.[1] Further purification can be achieved by washing the solid with a suitable organic solvent, such as acetonitrile, to remove soluble impurities.[1] For achieving very high purity, column chromatography may be employed.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction.- Sub-optimal reaction temperature.- Loss of product during work-up and purification.- Monitor the reaction closely using TLC to ensure the complete consumption of the starting material.[1]- Maintain the recommended reaction temperature (e.g., using an ice bath) to minimize byproduct formation.[1]- Optimize the precipitation and washing steps to minimize product loss.
Low Purity (Presence of Byproducts) - High reaction temperature leading to di-bromination.- Incorrect stoichiometry of reagents (excess brominating agent).- Strictly control the temperature during the addition of the brominating agent and throughout the reaction.[1]- Ensure accurate measurement and stoichiometry of the starting material and brominating agent.
Presence of Starting Material in Final Product - Insufficient reaction time.- Inadequate amount of brominating agent.- Extend the reaction time and continue to monitor by TLC until the starting material is no longer visible.[1]- Ensure the molar ratio of the brominating agent to the starting material is appropriate (typically 1:1 or a slight excess of the brominating agent).
Difficulty in Filtering the Precipitated Product - Very fine particle size of the precipitate.- Allow the precipitate to stand in the mother liquor for a longer period to encourage particle growth.- Consider using a filter aid if necessary.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the bromination of similar aminopyridine derivatives.[1][2]

Materials:

  • 2-Amino-4-methoxynicotinonitrile

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Acetonitrile

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus (e.g., Buchner funnel)

  • Standard laboratory glassware

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-4-methoxynicotinonitrile in DMF.

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate flask, prepare a solution of NBS (1.0 to 1.1 molar equivalents) in DMF.

  • Add the NBS solution dropwise to the cooled solution of 2-Amino-4-methoxynicotinonitrile over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration and wash thoroughly with deionized water.

  • Further purify the solid by washing with cold acetonitrile.

  • Dry the final product, this compound, under vacuum.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Dissolve 2-Amino-4-methoxy- nicotinonitrile in DMF Start->Dissolve Cool Cool solution to 0-5 °C Dissolve->Cool Prepare_NBS Prepare NBS solution in DMF Cool->Prepare_NBS Add_NBS Add NBS solution dropwise (maintain < 10 °C) Prepare_NBS->Add_NBS Stir Stir at room temperature (8-12 hours) Add_NBS->Stir Monitor Monitor by TLC Stir->Monitor Precipitate Pour into ice water Monitor->Precipitate Filter_Wash_H2O Filter and wash with water Precipitate->Filter_Wash_H2O Wash_ACN Wash with cold acetonitrile Filter_Wash_H2O->Wash_ACN Dry Dry under vacuum Wash_ACN->Dry End Final Product Dry->End

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Formation Starting_Material 2-Amino-4-methoxynicotinonitrile Reaction_Conditions + NBS (Brominating Agent) Starting_Material->Reaction_Conditions Desired_Product This compound Dibromo_Impurity 2-Amino-3,5-dibromo-4-methoxynicotinonitrile Isomeric_Impurity 2-Amino-3-bromo-4-methoxynicotinonitrile Reaction_Conditions->Desired_Product Controlled Temp. Correct Stoichiometry Reaction_Conditions->Dibromo_Impurity High Temp. Excess NBS Reaction_Conditions->Isomeric_Impurity Sub-optimal selectivity

Caption: Logical relationships in the formation of common impurities during synthesis.

References

Technical Support Center: Crystallization of 2-Amino-5-bromo-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific experimental data is publicly available for the crystallization of 2-Amino-5-bromo-4-methoxynicotinonitrile. The following troubleshooting guide and FAQs are based on general principles of small molecule crystallization and data from structurally related compounds. Researchers should always begin with small-scale trials to determine optimal conditions.

Troubleshooting Crystallization Issues

This guide addresses common problems encountered during the crystallization of organic compounds, providing potential causes and recommended solutions applicable to this compound.

Issue Potential Cause(s) Recommended Solution(s)
No Crystals Form ∙ Solution is not supersaturated (too much solvent).∙ Cooling too rapidly, preventing nucleation.∙ Compound is highly soluble in the chosen solvent at all temperatures.Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the compound.[1]∙ Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1]∙ Change Solvent System: Select a solvent in which the compound has lower solubility, or use an anti-solvent system.
Oiling Out (Compound separates as a liquid)∙ The boiling point of the solvent is higher than the melting point of the compound.∙ High concentration of impurities depressing the melting point.∙ Solution is too concentrated, leading to rapid desolvation.[2][3]Add More Solvent: Re-dissolve the oil by adding more of the primary solvent and reheat.[2][3]∙ Slow Cooling: Allow the solution to cool at a much slower rate. Insulating the flask can help.[3]∙ Change Solvent: Choose a solvent with a lower boiling point.[3]∙ Purify Crude Material: Consider a preliminary purification step like column chromatography to remove impurities.
Low Crystal Yield ∙ Too much solvent was used, leaving a significant amount of product in the mother liquor.[2]∙ The compound has high solubility in the chosen solvent at low temperatures.∙ Premature filtration before crystallization is complete.Cool Further: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize precipitation.∙ Minimize Washes: Wash the collected crystals with a minimal amount of ice-cold solvent.∙ Recover from Mother Liquor: Concentrate the mother liquor and cool to obtain a second crop of crystals.
Poor Crystal Quality (e.g., small, needle-like, or clumped)∙ Crystallization occurred too quickly due to rapid cooling.[4][5]∙ Inadequate mixing during crystallization.∙ High level of impurities disrupting crystal lattice formation.[6][7]Slower Cooling: Decrease the cooling rate to allow for the formation of larger, more ordered crystals.[4][8]∙ Gentle Agitation: Introduce slow, consistent stirring during the cooling phase.∙ Solvent System Optimization: Experiment with different solvents or solvent mixtures to influence crystal habit.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the crystallization of this compound?

A1: Due to the absence of specific solubility data, a good starting point for solvent screening would be polar aprotic solvents (e.g., ethyl acetate, acetone) or alcohols (e.g., ethanol, isopropanol), given the polar nature of the molecule. Small-scale solubility tests are highly recommended. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[9]

Q2: How can I prevent the formation of an oil during crystallization?

A2: "Oiling out" often occurs when the solution is too concentrated or cooled too quickly.[2][3] To prevent this, use slightly more solvent than the minimum required for dissolution at high temperature and ensure a slow cooling rate. If oiling persists, consider using a different solvent or a co-solvent system.[3]

Q3: My compound won't crystallize, even after scratching the flask. What should I do?

A3: If scratching doesn't induce crystallization, the solution is likely not supersaturated.[1] You can try adding a "seed crystal" of your pure compound. If no seed crystal is available, you will need to concentrate the solution by carefully evaporating some of the solvent and then allowing it to cool again.[1]

Q4: How does the cooling rate affect the quality of my crystals?

A4: The rate of cooling has a significant impact on crystal size and purity. Slow cooling generally leads to larger, purer crystals as it allows molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[4][5][8] Rapid cooling can trap impurities and often results in smaller, less-defined crystals.[4]

Q5: Can I use a mixture of solvents for crystallization?

A5: Yes, a mixed solvent system (co-solvent or anti-solvent) is a common and effective technique.[10] This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent (anti-solvent) in which it is insoluble to induce precipitation. This method can provide fine control over the crystallization process.

Experimental Protocol: General Crystallization Procedure

This protocol provides a general framework for the crystallization of an organic solid like this compound.

Materials:

  • Crude this compound

  • Selected crystallization solvent(s)

  • Erlenmeyer flask

  • Heat source (e.g., hot plate)

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slower cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven at a suitable temperature.

Visualizations

G Troubleshooting Crystallization Workflow start Crystallization Attempt no_crystals No Crystals Form start->no_crystals Issue oiling_out Oiling Out Occurs start->oiling_out Issue low_yield Low Yield start->low_yield Issue poor_quality Poor Crystal Quality start->poor_quality Issue success Successful Crystallization start->success Success action1 Add seed crystal or scratch flask no_crystals->action1 Solution action2 Concentrate solution no_crystals->action2 If no success action3 Add more solvent and cool slowly oiling_out->action3 Solution action4 Change solvent oiling_out->action4 If no success action5 Cool further and minimize washes low_yield->action5 Solution action6 Slow down cooling rate poor_quality->action6 Solution action1->success action2->success action3->success action4->success action5->success action6->success

Caption: Troubleshooting logic for common crystallization issues.

G Impact of Cooling Rate on Crystal Formation cluster_0 Rapid Cooling cluster_1 Slow Cooling rapid_cooling Rapid Cooling many_nuclei Many Nucleation Sites rapid_cooling->many_nuclei small_crystals Small, Impure Crystals many_nuclei->small_crystals slow_cooling Slow Cooling few_nuclei Fewer Nucleation Sites slow_cooling->few_nuclei large_crystals Large, Pure Crystals few_nuclei->large_crystals

Caption: Relationship between cooling rate and crystal characteristics.

References

Technical Support Center: Storage and Handling of 2-Amino-5-bromo-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 2-Amino-5-bromo-4-methoxynicotinonitrile during storage. By following these recommendations, users can ensure the integrity and stability of the compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry place, protected from light.[1][2][3] For extended storage (1-2 years), a temperature of -20°C is recommended. For shorter periods (1-2 weeks), -4°C is suitable.[4] The container should be tightly sealed to prevent exposure to moisture and air, which can contribute to degradation.[1] The storage area should also be well-ventilated.[2][3]

Q2: What substances are incompatible with this compound?

A2: This compound should be stored separately from strong oxidizing agents, strong acids, and strong bases.[1][5][6] Contact with these substances can lead to chemical reactions and degradation of the material.

Q3: I've noticed a change in the color of the compound. What could be the cause?

A3: A change in color, such as from white/off-white to a yellowish or brownish hue, can be an indicator of degradation. This may be caused by exposure to light (photodegradation), air (oxidation), or moisture (hydrolysis). It is crucial to re-evaluate the purity of the compound if any visual changes are observed.

Q4: How can I assess the stability of my stored this compound?

A4: A stability assessment can be performed by conducting a forced degradation study. This involves exposing the compound to various stress conditions (e.g., heat, humidity, acidic/basic conditions, UV light, and oxidation) and then analyzing the material using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify any degradation products.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color, clumping) Exposure to light, moisture, or air.Discontinue use of the affected batch. Review storage procedures to ensure the container is tightly sealed and protected from light. Store in a desiccator if high humidity is a concern.
Inconsistent experimental results Degradation of the compound leading to lower purity and the presence of impurities.Verify the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR). If degradation is confirmed, procure a new, high-purity batch and strictly adhere to recommended storage conditions.
Poor solubility compared to a fresh batch Formation of less soluble degradation products.Confirm degradation via analytical methods. If degradation has occurred, it is advisable to use a fresh batch of the compound.

Quantitative Data on Storage

Parameter Short-Term Storage (1-2 weeks) Long-Term Storage (1-2 years)
Temperature -4°C-20°C[4]
Atmosphere Inert atmosphere recommended; tightly sealed container is essential.[1][3]Inert atmosphere (e.g., Argon, Nitrogen); tightly sealed container is essential.[1][3]
Light Store in an amber vial or a light-blocking container.[1]Store in an amber vial or a light-blocking container in a dark location.[1]
Humidity Store in a dry environment. Use of a desiccator is recommended.[1]Store in a dry environment. Use of a desiccator is recommended.[1]

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential for understanding the stability of this compound and identifying potential degradation products.[7][8]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a UV detector or Mass Spectrometer

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber.[1]

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze the stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation under each stress condition.

Visualizations

Degradation_Troubleshooting_Workflow start Start: Degradation Suspected observe Observe Physical Properties (Color, Texture) start->observe analytical_test Perform Analytical Testing (e.g., HPLC, NMR) observe->analytical_test degradation_confirmed Degradation Confirmed? analytical_test->degradation_confirmed quarantine Quarantine Affected Batch degradation_confirmed->quarantine Yes end_good End: Compound is Stable degradation_confirmed->end_good No review_storage Review Storage Conditions (Temp, Light, Moisture, Atmosphere) quarantine->review_storage implement_capa Implement Corrective and Preventive Actions (CAPA) review_storage->implement_capa end_bad End: Procure New Batch implement_capa->end_bad

Caption: Troubleshooting workflow for suspected degradation of this compound.

Potential_Degradation_Pathways cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound debromination De-bromination Product parent->debromination UV Light amide Amide Derivative (Nitrile Hydrolysis) parent->amide H₂O / H⁺ or OH⁻ n_oxide N-Oxide Derivative parent->n_oxide Oxidizing Agent acid Carboxylic Acid Derivative amide->acid H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile. The information provided is substantially based on established protocols for the structurally similar compound, 2-Amino-5-bromo-4-methylpyridine, and adapted to address the specific challenges anticipated for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable method for the synthesis of this compound?

A1: A prevalent and scalable method is the electrophilic bromination of 2-Amino-4-methoxynicotinonitrile using a brominating agent like N-Bromosuccinimide (NBS). This approach is favored for its potential selectivity and relatively mild reaction conditions, which are critical for large-scale production.[1][2]

Q2: What are the most critical parameters to control during the synthesis?

A2: Temperature control is paramount to prevent the formation of by-products, such as di-brominated species.[1] The dropwise addition of the brominating agent while maintaining a low reaction temperature, often in an ice bath, is essential. Reaction time and the stoichiometry of the reactants are also critical for maximizing yield and purity.[1]

Q3: What are the potential by-products in this synthesis?

A3: The primary anticipated by-products are di-brominated species and potentially other bromo isomers. The formation of di-brominated products becomes more likely at higher temperatures.[1][3]

Q4: How can the reaction be monitored for completion?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1][2] By comparing the spots of the starting material and the product, one can determine when the starting material has been completely consumed.[1]

Q5: What are the recommended work-up and purification procedures?

A5: A typical work-up involves quenching the reaction mixture with water to precipitate the crude product.[1] The resulting solid is then filtered and washed. For higher purity, washing with a suitable solvent like acetonitrile or purification by column chromatography can be employed.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction.- Sub-optimal reaction temperature.- Loss of product during work-up and purification.- Monitor the reaction closely using TLC to ensure complete consumption of the starting material.[1]- Maintain the recommended low reaction temperature to minimize by-product formation.[1]- Optimize precipitation and washing steps to minimize product loss.[1]
Low Purity (Presence of By-products) - High reaction temperature leading to di-bromination.- Incorrect stoichiometry of reagents.- Strictly control the temperature during the addition of the brominating agent and throughout the reaction.[1]- Ensure accurate measurement of all reactants.[1]- Purify the crude product using column chromatography or recrystallization.[1]
Formation of a Dark-Colored Product - Presence of impurities in starting materials or reagents.- Decomposition of the product or by-products.- Use high-purity starting materials and reagents.- Ensure the reaction is not overheated.[1]- The crude solid may be colored; purification steps should yield a lighter-colored product.[1]
Difficulty in Filtering the Precipitated Product - Very fine particle size of the precipitate.- Allow the precipitate to stand in the mother liquor for a longer period to encourage particle growth.- Use a filter aid if necessary.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a method for synthesizing 2-Amino-5-bromo-4-methylpyridine and is intended as a starting point for optimization.[1][2][3][4]

Materials:

  • 2-Amino-4-methoxynicotinonitrile

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized Water

  • Ice

Equipment:

  • Reaction flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Filtration apparatus (e.g., Buchner funnel)

  • Standard laboratory glassware

  • TLC apparatus

Procedure:

  • In a reaction flask, dissolve 2-Amino-4-methoxynicotinonitrile in DMF under an inert atmosphere.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of NBS in DMF.

  • Add the NBS solution dropwise to the cooled solution of 2-Amino-4-methoxynicotinonitrile while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20°C) for several hours (e.g., 8-10 hours).[1][2][4]

  • Monitor the reaction progress by TLC until the starting material is no longer visible.[1][2]

  • Once the reaction is complete, pour the reaction mixture into water to precipitate the product.[2] A brown solid is expected to form.[2][3]

  • Filter the solid using a Buchner funnel and wash it thoroughly with water.[2]

  • Dry the collected solid.

  • Further purify the solid by washing with acetonitrile.[1][2]

  • Filter the solid again and dry it under vacuum to obtain this compound.

Quantitative Data Summary (for the synthesis of 2-Amino-5-bromo-4-methylpyridine):

ParameterValueReference(s)
Starting Material30 g (277.8 mmol) 2-Amino-4-methylpyridine[3][4]
Brominating Agent49.44 g (277.8 mmol) NBS[3][4]
Solvent150 ml DMF[3][4]
Reaction Temperature0-20°C[2][3]
Reaction Time8-10 hours[1][2][4]
Purification Solvent164 ml Acetonitrile[2][3]
Yield~80% (42 g)[2][3]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve 2-Amino-4-methoxynicotinonitrile in DMF cool Cool solution in an ice bath dissolve->cool add_nbs Dropwise addition of NBS solution cool->add_nbs stir Stir at 20°C for 8-10 hours add_nbs->stir monitor Monitor by TLC stir->monitor precipitate Pour into water to precipitate monitor->precipitate Reaction complete filter_wash_h2o Filter and wash with water precipitate->filter_wash_h2o dry1 Dry the solid filter_wash_h2o->dry1 wash_acn Wash with acetonitrile dry1->wash_acn filter_dry2 Filter and dry under vacuum wash_acn->filter_dry2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity cluster_filter Filtering Difficulty issue Problem Encountered incomplete_rxn Incomplete Reaction? issue->incomplete_rxn high_temp High Reaction Temp? issue->high_temp fine_particles Fine Particle Size? issue->fine_particles solution_tlc Monitor with TLC incomplete_rxn->solution_tlc temp_issue_yield Sub-optimal Temperature? solution_temp_control Strict Temp Control temp_issue_yield->solution_temp_control workup_loss Loss during Work-up? solution_optimize_workup Optimize Precipitation/Wash workup_loss->solution_optimize_workup high_temp->solution_temp_control stoich_issue Incorrect Stoichiometry? solution_purify Recrystallize / Column Chromatography stoich_issue->solution_purify solution_aging Age Precipitate fine_particles->solution_aging solution_filter_aid Use Filter Aid fine_particles->solution_filter_aid

Caption: Troubleshooting logic for common issues in the synthesis.

References

handling and disposal of 2-Amino-5-bromo-4-methoxynicotinonitrile waste

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-5-bromo-4-methoxynicotinonitrile

This guide provides essential information for the safe , intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment.

Q2: What personal protective equipment (PPE) is required when handling this chemical waste?

A2: When handling this compound waste, you must wear chemically resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[3][4] If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[5]

Q3: How should I handle a small spill of this compound?

A3: For a small solid spill, carefully sweep up the material to avoid generating dust.[5] Use absorbent pads for liquid spills.[6] The collected waste and any contaminated materials (e.g., paper towels, gloves) should be placed in a designated, labeled hazardous waste container.[5][6] The spill area should then be cleaned with a detergent solution followed by water.[6]

Q4: Can I dispose of this compound waste down the drain or in the regular trash?

A4: No. Under no circumstances should this chemical waste be disposed of in the regular trash or down the sanitary sewer.[5][7] It must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2][5][7]

Q5: How should I store the waste before disposal?

A5: The waste must be stored in a compatible, securely sealed, and clearly labeled hazardous waste container.[5] The label should include "Hazardous Waste" and the chemical name "this compound". The container should be kept in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[5][8]

Q6: Who should I contact for the final disposal of the waste?

A6: The collected hazardous waste must be handed over to a licensed environmental waste management company for proper disposal.[3][5]

Hazard and Safety Data

The following table summarizes the key safety information for this compound.

PropertyValueReferences
CAS Number 951884-75-6[3][9]
Molecular Formula C7H6BrN3O[3]
Molecular Weight 228.05 g/mol [3]
Signal Word Warning
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
GHS Pictogram Irritant[10]

Experimental Protocols

Protocol for Small-Scale Waste Decontamination

This protocol outlines a general procedure for the decontamination of small quantities of this compound waste in a laboratory setting. This should be performed in a chemical fume hood with appropriate PPE.

Materials:

  • This compound waste

  • Sodium hypochlorite solution (bleach, ~5%)

  • Sodium thiosulfate solution (10%)

  • pH indicator strips

  • Stir plate and stir bar

  • Beakers

  • Designated hazardous waste container

Procedure:

  • Preparation:

    • Ensure you are wearing the required PPE (lab coat, nitrile gloves, safety goggles).

    • Perform all steps within a certified chemical fume hood.

  • Initial Treatment:

    • For every 1 gram of solid waste, slowly add it to 50 mL of a freshly prepared 1:1 mixture of water and sodium hypochlorite solution in a beaker with stirring.

    • Allow the mixture to stir at room temperature for at least 2 hours to facilitate oxidative degradation.

  • Neutralization of Excess Oxidant:

    • After the 2-hour treatment, slowly add 10% sodium thiosulfate solution to the mixture until the oxidizing activity is neutralized. This can be tested with potassium iodide-starch paper (the paper will no longer turn blue).

  • pH Adjustment:

    • Check the pH of the resulting solution using a pH indicator strip.

    • Neutralize the solution to a pH between 6.0 and 8.0 by adding a suitable acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise.

  • Final Disposal:

    • The neutralized solution should be collected in a properly labeled aqueous hazardous waste container.

    • Arrange for pickup and disposal by a licensed environmental waste management company.

Workflow and Process Diagrams

Below is a diagram illustrating the decision-making process for the .

WasteDisposalWorkflow cluster_handling Waste Handling & Segregation cluster_spill Spill Response cluster_disposal Final Disposal start Waste Generation (2-Amino-5-bromo-4- methoxynicotinonitrile) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill container Use Designated & Labeled Hazardous Waste Container ppe->container segregate Segregate from Incompatible Materials container->segregate storage Store in Ventilated Waste Accumulation Area segregate->storage cleanup Clean Spill Following Established Protocol spill->cleanup dispose_spill Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose_spill dispose_spill->container disposal_co Arrange Pickup by Licensed Waste Management Company storage->disposal_co end Proper Disposal disposal_co->end

Caption: Waste handling and disposal workflow for this compound.

References

Technical Support Center: Cross-Coupling with 2-Amino-5-bromo-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 2-Amino-5-bromo-4-methoxynicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of complex molecules utilizing this versatile building block. The unique electronic and steric properties of this substrate, featuring an electron-donating amino group, a methoxy group, and a coordinating nitrile, necessitate careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for this compound?

A1: The bromine atom at the C5 position is well-suited for various palladium-catalyzed cross-coupling reactions. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

The choice of reaction will depend on the desired final product. Given the electron-rich nature of the pyridine ring, careful selection of the catalyst system is crucial to achieve high yields.

Q2: How do the substituents on the pyridine ring affect the cross-coupling reaction?

A2: The substituents on this compound play a significant role in its reactivity:

  • Amino and Methoxy Groups: These are electron-donating groups which increase the electron density of the pyridine ring. This can make the C-Br bond less reactive towards oxidative addition, a key step in the catalytic cycle. However, this can often be overcome with the use of appropriate electron-rich and bulky phosphine ligands.

  • Nitrile Group and Pyridine Nitrogen: These groups can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The use of bulky ligands can help to mitigate these unwanted interactions by sterically shielding the metal center.[1]

Q3: What are the most common causes of low yield or failed reactions with this substrate?

A3: Low yields in cross-coupling reactions with this substrate can often be attributed to several factors:

  • Catalyst Deactivation: The pyridine nitrogen and amino group can bind to the palladium catalyst, forming inactive species.[1]

  • Inefficient Transmetalation: This step can be slow for electron-rich heteroaryl compounds.[1]

  • Side Reactions: Protodeboronation of the boronic acid (in Suzuki coupling) and homocoupling are common side reactions that consume starting materials and reduce the yield of the desired product.[1]

  • Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, leading to a sluggish reaction.[1]

  • Presence of Oxygen: Oxygen can lead to catalyst deactivation and promote homocoupling of boronic acids.[1] It is crucial to perform these reactions under an inert atmosphere.

Troubleshooting Guides

Low or No Product Formation

If you are observing little to no formation of your desired product, consider the following troubleshooting steps:

Potential Cause Recommended Solution
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Ensure all solvents are thoroughly degassed to remove oxygen. Consider using a more air-stable pre-catalyst.
Inappropriate Ligand For this electron-rich substrate, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective than traditional ligands like PPh₃.[1][2]
Insufficient Base Strength The choice of base is critical. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate.[3][4]
Poor Solubility Try a different solvent or a solvent mixture (e.g., dioxane/water, toluene/water, THF). Gentle heating can also improve solubility.[1][2]
Low Reaction Temperature Cautiously increase the reaction temperature. While higher temperatures can sometimes lead to side reactions, they can also improve the reaction rate and overall conversion.[2]
Significant Byproduct Formation (e.g., Homocoupling, Debromination)

If you are observing significant amounts of byproducts, the following adjustments may be beneficial:

Byproduct Potential Cause Recommended Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen).[1] Maintain a positive pressure of inert gas throughout the reaction.[1]
Debromination of Starting Material Unwanted side reaction, can be promoted by certain bases or high temperatures.Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider screening different bases or lowering the reaction temperature.
Protodeboronation of Boronic Acid Instability of the boronic acid, particularly with aqueous bases.Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1]

Recommended Catalyst Systems

The selection of an appropriate catalyst system is critical for a successful cross-coupling reaction. The following tables provide starting points for different reaction types based on successful couplings with structurally similar substrates.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Palladium PrecursorLigandBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄-K₃PO₄ or K₂CO₃1,4-Dioxane/H₂O (4:1)85-95A traditional and often effective system for routine couplings.[3]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-110A highly active system for challenging, electron-rich substrates.[1][3]
Pd₂(dba)₃SPhosK₂CO₃Toluene/H₂O80-110Another robust system employing a bulky, electron-rich ligand.[1]
Pd-PEPPSI-IPr-K₂CO₃Anhydrous THF60-80An N-heterocyclic carbene (NHC) based pre-catalyst that can be highly effective.[3]

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

Palladium PrecursorLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃XantphosCs₂CO₃Toluene110A common choice for coupling with a variety of amines.[5]
Pd(OAc)₂RuPhosNaOtBuToluene or Dioxane80-110RuPhos is particularly effective for secondary amines.[6]
Pd₂(dba)₃BrettPhosLiHMDSTHF or Toluene80-110BrettPhos is designed for primary amines; LiHMDS can be used for proton tolerance.[6]

Experimental Protocols

The following are general starting protocols for cross-coupling reactions with this compound. Optimization of reagent stoichiometry, temperature, and reaction time will likely be necessary.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq) to a dry Schlenk tube or reaction vial.[3]

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[3]

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the amine (1.2 eq), the base (e.g., Cs₂CO₃, 1.5 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., Xantphos, 4 mol%).[5]

  • Inerting: Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).[5]

  • Solvent Addition: Add anhydrous solvent (e.g., toluene) via syringe.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Coupling Partner, Base catalyst Add Catalyst System: Pd Precursor + Ligand reagents->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

General experimental workflow for cross-coupling.

Troubleshooting_Tree start Low or No Product Yield catalyst Check Catalyst System start->catalyst conditions Review Reaction Conditions start->conditions reagents Assess Reagents start->reagents sol_catalyst Use fresh catalyst/ligand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) catalyst->sol_catalyst Inactive or Inappropriate? sol_conditions Increase temperature Screen different bases (K3PO4, Cs2CO3) Change solvent/improve solubility conditions->sol_conditions Suboptimal? sol_reagents Ensure reagents are pure and dry Use stable boronic esters (Suzuki) Ensure inert atmosphere (degas solvents) reagents->sol_reagents Degraded or Impure?

Troubleshooting decision tree for low product yield.

References

solvent effects on 2-Amino-5-bromo-4-methoxynicotinonitrile reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromo-4-methoxynicotinonitrile. The information is designed to address specific issues that may be encountered during synthesis, purification, and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

It is recommended to store the compound at ambient temperatures. For longer-term storage, some suppliers suggest keeping it in a dark place, sealed in a dry environment at 2-8°C.

Q2: What are the primary safety concerns when handling this compound?

This compound is classified as a warning-level hazard. It may cause skin irritation, serious eye irritation, and respiratory irritation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Q3: I am having trouble dissolving this compound. What solvents are recommended?

Q4: What are the most common reactions this compound is used for?

As a brominated heterocyclic compound, this compound is a versatile intermediate. The bromine atom makes it well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, to form carbon-carbon bonds. The amino group can also be a site for further functionalization.

Troubleshooting Guides

Synthesis & Purification

Issue: Low yield during the synthesis of this compound.

  • Potential Cause: Incomplete reaction.

    • Recommended Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.

  • Potential Cause: Sub-optimal reaction temperature.

    • Recommended Solution: Temperature control is critical. For bromination reactions using N-Bromosuccinimide (NBS), maintaining a low temperature (e.g., in an ice bath) during reagent addition is often crucial to prevent the formation of di-brominated by-products.

  • Potential Cause: Loss of product during work-up and purification.

    • Recommended Solution: If the product precipitates from the reaction mixture upon quenching with water, ensure sufficient time for complete precipitation. When washing the crude product, use a solvent in which the desired product has low solubility to minimize losses. For a related compound, acetonitrile has been used for washing.

Issue: Presence of impurities, such as di-brominated by-products.

  • Potential Cause: High reaction temperature.

    • Recommended Solution: Strictly control the temperature during the addition of the brominating agent and throughout the reaction. The formation of di-brominated species is more likely at higher temperatures.

  • Potential Cause: Incorrect stoichiometry of reagents.

    • Recommended Solution: Ensure accurate measurement of all reactants. Use a 1:1 molar ratio of the substrate to the brominating agent for mono-bromination.

Issue: Difficulty in filtering the precipitated product.

  • Potential Cause: Very fine particle size of the precipitate.

    • Recommended Solution: Allow the precipitate to stand in the mother liquor for a longer period to encourage particle growth. If necessary, a filter aid can be used.

Suzuki-Miyaura Cross-Coupling Reactions

Issue: Low or no yield in a Suzuki-Miyaura coupling reaction.

  • Potential Cause: Inactive catalyst.

    • Recommended Solution: Ensure the palladium catalyst is active. For many Suzuki couplings, a Pd(0) species is the active catalyst. If using a Pd(II) precatalyst, ensure the reaction conditions facilitate its reduction to Pd(0). Use fresh catalyst if possible.

  • Potential Cause: Inappropriate choice of solvent.

    • Recommended Solution: The solvent can significantly impact the reaction outcome. A mixture of an organic solvent and water is often used. Common solvent systems for Suzuki couplings of similar compounds include 1,4-dioxane/water, toluene/water, and DMF. The choice of solvent can also affect the selectivity of the reaction.[2]

  • Potential Cause: Incorrect base.

    • Recommended Solution: The base is crucial for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can influence the reaction rate and yield.

  • Potential Cause: Oxygen sensitivity.

    • Recommended Solution: Palladium(0) catalysts are sensitive to oxygen. Ensure that the solvent and reaction mixture are thoroughly degassed using methods like nitrogen/argon bubbling or freeze-pump-thaw cycles.

Issue: Significant debromination of the starting material.

  • Potential Cause: High reaction temperature.

    • Recommended Solution: Excessive heat can promote side reactions, including protodebromination. Try running the reaction at a lower temperature for a longer duration.

  • Potential Cause: Use of a strong base.

    • Recommended Solution: Strong bases can sometimes facilitate debromination. Consider using a milder base like K₂CO₃.

Quantitative Data

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of a structurally analogous compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data can serve as a general guideline for expected yields with this compound under similar conditions.

Arylboronic AcidProductCatalyst SystemBaseSolventYield (%)
Phenylboronic acid2-Amino-4-methyl-5-phenylpyridinePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85
4-Methylphenylboronic acid2-Amino-4-methyl-5-(p-tolyl)pyridinePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)82
4-Methoxyphenylboronic acid2-Amino-5-(4-methoxyphenyl)-4-methylpyridinePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)88
4-Chlorophenylboronic acid2-Amino-5-(4-chlorophenyl)-4-methylpyridinePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)78
4-Fluorophenylboronic acid2-Amino-5-(4-fluorophenyl)-4-methylpyridinePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)80

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₃PO₄, 2.5 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: This compound, Arylboronic acid, Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert 1. catalyst Add Palladium Catalyst inert->catalyst 2. solvent Add Degassed Solvent System catalyst->solvent 3. heat Heat Reaction Mixture (e.g., 85-95 °C) solvent->heat 4. monitor Monitor Progress (TLC, LC-MS) heat->monitor 5. cool Cool to Room Temperature monitor->cool 6. extract Dilute and Extract cool->extract 7. dry Dry and Concentrate extract->dry 8. purify Purify by Chromatography dry->purify 9. product Isolated Product purify->product 10. troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Reaction Yield? incomplete Incomplete Reaction start->incomplete Yes side_reactions Side Reactions (e.g., Debromination) start->side_reactions Yes catalyst_issue Catalyst Inactivation start->catalyst_issue Yes conditions Sub-optimal Conditions start->conditions Yes monitor Monitor Reaction to Completion incomplete->monitor optimize_temp Optimize Temperature side_reactions->optimize_temp optimize_base Change Base side_reactions->optimize_base degas Ensure Thorough Degassing catalyst_issue->degas conditions->optimize_temp optimize_solvent Screen Solvents conditions->optimize_solvent

References

Validation & Comparative

A Comparative Guide to 2-Amino-5-bromo-4-methoxynicotinonitrile and 2-Amino-5-bromo-4-methylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of target molecules. Substituted pyridines, in particular, are privileged scaffolds found in a multitude of pharmaceuticals. This guide provides a detailed comparison of two such scaffolds: 2-Amino-5-bromo-4-methoxynicotinonitrile and 2-Amino-5-bromo-4-methylpyridine . The analysis focuses on their chemical properties, synthesis, reactivity, and applications, with a special emphasis on their utility as intermediates in the development of kinase inhibitors.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of the two compounds is presented below. These properties are fundamental to understanding their behavior in both chemical reactions and biological systems.

PropertyThis compound2-Amino-5-bromo-4-methylpyridine
CAS Number 951884-75-6[1]98198-48-2[2]
Molecular Formula C₇H₆BrN₃O[3]C₆H₇BrN₂[2]
Molecular Weight 228.05 g/mol [3]187.04 g/mol [2]
Appearance Not specified in available literatureWhite or off-white to light yellow solid
Melting Point Not specified in available literature148-151 °C[4]
Boiling Point Not specified in available literature254.2±35.0 °C (Predicted)[4]
Topological Polar Surface Area Not specified in available literature38.9 Ų[2]
Solubility Not specified in available literatureSoluble in methanol[4]

Synthesis and Reactivity: A Tale of Two Pyridines

The synthetic accessibility and reactivity of these molecules are paramount to their utility. While extensive information is available for 2-Amino-5-bromo-4-methylpyridine, data for this compound is less prevalent in the public domain.

2-Amino-5-bromo-4-methylpyridine is readily synthesized via electrophilic bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS).[5][6] This method is selective for the 5-position and provides good yields.[6] The bromine atom at the 5-position makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Heck reactions.[6][7] The amino group is a strong electron-donating group, which activates the pyridine ring and can influence the reactivity of the C-Br bond.[8]

This compound , being a highly functionalized pyridine derivative, is recognized as a valuable and reactive building block for synthesizing more complex heterocyclic systems.[9] The presence of a methoxy group, a nitrile group, an amino group, and a bromine atom provides multiple reaction sites. The nicotinonitrile (3-cyanopyridine) core is of significant interest in medicinal chemistry for its diverse pharmacological activities.[9] While specific synthetic protocols are not widely published, its synthesis would likely involve a multi-step process to introduce the various functional groups onto the pyridine ring. Its reactivity in cross-coupling reactions is anticipated to be high due to the presence of the C-Br bond, although the electron-withdrawing nature of the cyano group and the electron-donating nature of the methoxy and amino groups will modulate the overall reactivity of the molecule.

Experimental Protocols

Synthesis of 2-Amino-5-bromo-4-methylpyridine

This protocol is based on a widely reported method for the selective bromination of 2-amino-4-methylpyridine.[5][10]

Materials:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine (e.g., 30 g, 277.8 mmol) in DMF (e.g., 150 ml).

  • Cool the solution in an ice bath.

  • Prepare a solution of NBS (e.g., 49.44 g, 277.8 mmol) in DMF.

  • Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at 20°C for 8-10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into water to precipitate the crude product.

  • Collect the solid by filtration using a Büchner funnel and wash it with water.

  • Further purify the solid by washing with acetonitrile.

  • Filter the purified solid and dry it under vacuum to obtain 2-Amino-5-bromo-4-methylpyridine.

Expected Outcome: This method typically yields a brown solid with a reported yield of approximately 80%.[5]

General Protocol for Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine

This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of similar brominated pyridine derivatives.[11]

Materials:

  • 2-Amino-5-bromo-4-methylpyridine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)

  • Potassium phosphate (2.5 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-Amino-5-bromo-4-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery: Focus on Kinase Inhibitors

Both 2-Amino-5-bromo-4-methylpyridine and This compound are valuable intermediates in the synthesis of kinase inhibitors, a major class of targeted cancer therapies.

2-Amino-5-bromo-4-methylpyridine is a key building block for the synthesis of inhibitors of Polo-like kinase 4 (PLK4).[12] PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[12] Derivatives of this compound are designed to fit into the ATP-binding pocket of PLK4, thereby inhibiting its kinase activity and inducing apoptosis in cancer cells.[12] The 2-aminopyridine moiety is crucial for forming key hydrogen bonds with the kinase hinge region.[7]

While specific examples are less documented, This compound is also a promising scaffold for kinase inhibitors. The nicotinonitrile core is a known pharmacophore in various biologically active molecules, and its derivatives have shown potential as anticancer agents.[9] The multiple functional groups on this molecule offer diverse points for modification to optimize binding to kinase targets.

Visualizing Chemical Transformations and Biological Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G Synthesis of 2-Amino-5-bromo-4-methylpyridine start 2-Amino-4-methylpyridine product 2-Amino-5-bromo-4-methylpyridine start->product Electrophilic Bromination reagent NBS, DMF 0-20°C

Caption: Synthetic scheme for 2-Amino-5-bromo-4-methylpyridine.

G Generalized Suzuki-Miyaura Cross-Coupling A Aryl/Heteroaryl-Br PdII Aryl-Pd(II)-Br A->PdII Oxidative Addition B Aryl/Heteroaryl-B(OH)2 B->PdII Transmetalation C Aryl/Heteroaryl - Aryl/Heteroaryl Pd0 Pd(0) Catalyst PdII->C Reductive Elimination Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G Simplified PLK4 Signaling Pathway Inhibition PLK4 PLK4 Kinase Centriole Centriole Duplication PLK4->Centriole Aneuploidy Aneuploidy Centriole->Aneuploidy Tumor Tumor Growth Aneuploidy->Tumor Inhibitor 2-Amino-5-bromo-4-methylpyridine Derivative (Inhibitor) Inhibitor->PLK4 Inhibition

Caption: Inhibition of the PLK4 signaling pathway by a derivative.

Conclusion

Both This compound and 2-Amino-5-bromo-4-methylpyridine are valuable building blocks for drug discovery, particularly in the synthesis of kinase inhibitors. 2-Amino-5-bromo-4-methylpyridine is a well-characterized, readily available intermediate with established reactivity in key synthetic transformations. In contrast, This compound represents a more novel scaffold with high potential due to its dense functionalization. While detailed experimental data for the latter is currently sparse in publicly available literature, its structural features suggest it is a promising candidate for the generation of diverse chemical libraries. The choice between these two intermediates will depend on the specific synthetic strategy, the desired level of novelty in the target molecules, and the availability of synthetic protocols. Further research into the synthesis and reactivity of This compound is warranted to fully unlock its potential in medicinal chemistry.

References

comparing synthesis methods for substituted nicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Substituted Nicotinonitriles

The synthesis of substituted nicotinonitriles, a core scaffold in many pharmaceutical and biologically active compounds, has been approached through a variety of synthetic strategies. This guide provides a comparative overview of three prominent methods: the Acid-Catalyzed Bohlmann-Rahtz Synthesis, a Microwave-Assisted One-Pot Multicomponent Reaction, and a modern Copper-Catalyzed Cascade Synthesis. Each method offers distinct advantages in terms of efficiency, substrate scope, and reaction conditions, catering to different needs within the research and drug development landscape.

Data Presentation

The following table summarizes the key quantitative data for each of the three highlighted synthetic methods, allowing for a direct comparison of their performance.

ParameterMethod 1: Acid-Catalyzed Bohlmann-Rahtz SynthesisMethod 2: Microwave-Assisted Multicomponent SynthesisMethod 3: Copper-Catalyzed Cascade Synthesis
Typical Yield Good to Excellent (up to 90%)High (up to 95%)Moderate to Excellent (43-91%)
Reaction Time 1-24 hours5-15 minutes5-7 hours
Reaction Temperature 80-110 °C (Reflux)120-150 °C50 °C followed by 90 °C
Catalyst Brønsted or Lewis Acids (e.g., Acetic Acid, Yb(OTf)₃)Base (e.g., K₂CO₃, Piperidine)Copper(II) Acetate (Cu(OAc)₂)
Key Reactants Enamino ester, AlkynoneAldehyde, Malononitrile, N-Alkyl-2-cyanoacetamideα,β-Unsaturated Ketoxime O-pentafluorobenzoate, Alkenylboronic Acid
Atom Economy ModerateHighModerate
Scalability Generally scalableScalable, suitable for library synthesisDemonstrated on a laboratory scale

Method 1: Acid-Catalyzed Bohlmann-Rahtz Synthesis (One-Pot Variation)

The Bohlmann-Rahtz pyridine synthesis is a classic method for preparing substituted pyridines.[1] The traditional two-step process, which involves the condensation of an enamine with an ethynylketone followed by a high-temperature cyclodehydration, has been improved by the use of acid catalysis.[2] This modification allows the reaction to proceed in a single step at lower temperatures, avoiding the need to isolate the aminodiene intermediate.[3][4] Both Brønsted and Lewis acids can be employed to catalyze the Michael addition and subsequent cyclodehydration.[2][5]

Experimental Protocol

A representative procedure for the one-pot, acid-catalyzed Bohlmann-Rahtz synthesis of a tetrasubstituted pyridine is as follows:[3]

  • To a solution of the enamino ester (1.0 mmol) in toluene (5 mL) is added the alkynone (1.1 mmol).

  • The catalyst, for example, ytterbium(III) triflate (Yb(OTf)₃, 0.1 mmol, 10 mol%), is then added to the mixture.

  • The reaction mixture is heated to reflux (approx. 110 °C) and stirred for the required time (typically 1-5 hours), while being monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexane) to afford the desired substituted pyridine.

Bohlmann_Rahtz cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_workup Workup & Purification EnaminoEster Enamino Ester Mix Mix Reactants and Catalyst EnaminoEster->Mix Alkynone Alkynone Alkynone->Mix Catalyst Acid Catalyst (e.g., Yb(OTf)₃) Catalyst->Mix Solvent Toluene Solvent->Mix Heat Reflux Reflux Heat to Reflux Heat->Reflux Mix->Reflux Monitor Monitor by TLC Reflux->Monitor Evaporation Solvent Evaporation Monitor->Evaporation Reaction Complete Chromatography Column Chromatography Evaporation->Chromatography Product Substituted Pyridine Chromatography->Product

Workflow for Acid-Catalyzed Bohlmann-Rahtz Synthesis.

Method 2: Microwave-Assisted One-Pot Multicomponent Synthesis

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry. The synthesis of nicotinonitriles can be achieved via a three-component reaction of an aldehyde, malononitrile, and an active methylene compound like N-alkyl-2-cyanoacetamide, often facilitated by a base.[6] The use of microwave irradiation significantly accelerates the reaction, reducing reaction times from hours to minutes.[7][8]

Experimental Protocol

A typical procedure for the microwave-assisted, three-component synthesis of a substituted nicotinonitrile is as follows:[6]

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and N-alkyl-2-cyanoacetamide (1.0 mmol).

  • Add ethanol (5 mL) as the solvent and potassium carbonate (K₂CO₃, 1.5 mmol) as the base.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 120 °C for 10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • The precipitated solid product is collected by filtration, washed with water, and dried.

  • If necessary, the crude product can be recrystallized from ethanol to yield the pure substituted nicotinonitrile.

MCR_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_workup Workup Aldehyde Aldehyde Combine Combine in MW Vessel Aldehyde->Combine Malononitrile Malononitrile Malononitrile->Combine Cyanoacetamide N-Alkyl-2-cyanoacetamide Cyanoacetamide->Combine Base Base (K₂CO₃) Base->Combine Solvent Ethanol Solvent->Combine MW Microwave 120 °C, 10 min Irradiate Microwave Irradiation MW->Irradiate Combine->Irradiate Precipitate Precipitate in Ice Water Irradiate->Precipitate Filter Filter & Dry Precipitate->Filter Product Substituted Nicotinonitrile Filter->Product

Workflow for Microwave-Assisted Multicomponent Synthesis.

Method 3: Copper-Catalyzed Cascade Synthesis

Modern transition-metal catalysis offers powerful and modular routes to complex heterocyclic structures. A notable example is a copper-catalyzed cascade reaction to prepare highly substituted pyridines.[9][10] This method involves an N-iminative cross-coupling of an α,β-unsaturated ketoxime O-pentafluorobenzoate with an alkenylboronic acid, which then undergoes an electrocyclization and subsequent air oxidation to yield the final pyridine product.[10] This approach provides excellent functional group tolerance and allows for diverse substitution patterns.

Experimental Protocol

A general procedure for the copper-catalyzed synthesis of substituted pyridines is as follows:[9]

  • To a vial containing the α,β-unsaturated ketoxime O-pentafluorobenzoate (0.2 mmol) and the alkenylboronic acid (0.3 mmol), add copper(II) acetate (Cu(OAc)₂, 0.02 mmol, 10 mol%) and 4 Å molecular sieves.

  • Add dimethylformamide (DMF, 1.0 mL) as the solvent.

  • Stir the mixture open to the air at 50 °C for 2 hours to facilitate the cross-coupling.

  • Increase the temperature to 90 °C and stir for an additional 3-5 hours to promote the electrocyclization and oxidation steps.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and the solvent is removed in vacuo.

  • The resulting residue is purified by flash column chromatography on silica gel to afford the pure substituted pyridine.

Cu_Catalyzed_Synthesis Ketoxime α,β-Unsaturated Ketoxime O-pentafluorobenzoate Step1 Step 1: Cross-Coupling 50 °C, 2h Ketoxime->Step1 BoronicAcid Alkenylboronic Acid BoronicAcid->Step1 Catalyst Cu(OAc)₂ Catalyst->Step1 Additives 4Å MS, DMF Additives->Step1 Intermediate 3-Azatriene Intermediate (transient) Step1->Intermediate Step2 Step 2: Electrocyclization & Air Oxidation 90 °C, 3-5h Intermediate->Step2 Workup Filtration & Evaporation Step2->Workup Purification Column Chromatography Workup->Purification Product Highly Substituted Pyridine Purification->Product

Logical relationship for Copper-Catalyzed Cascade Synthesis.

References

Comparative Guide to the Biological Activity of 2-Amino-5-bromo-4-methoxynicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug discovery, the 2-aminopyridine scaffold and its derivatives represent a cornerstone in the development of novel therapeutic agents. Among these, 2-Amino-5-bromo-4-methoxynicotinonitrile and its related structures have garnered significant interest due to their diverse biological activities. This guide provides a comparative analysis of the anticancer and antimicrobial properties of these derivatives, supported by experimental data and detailed protocols to inform future research and development.

Anticancer Activity: Kinase Inhibition

Derivatives of 2-aminopyridine are particularly prominent as kinase inhibitors, a class of targeted cancer therapeutics that block the action of protein kinases.[1][2] The 2-amino group is a key pharmacophore, often forming critical hydrogen bonds with the hinge region of the ATP-binding site of kinases.[2] The strategic placement of substituents, such as a bromo group at the 5-position and a methoxy group at the 4-position, provides a versatile platform for synthetic modifications to enhance potency and selectivity.[2][3]

One of the key targets for inhibitors derived from this scaffold is Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, a process essential for proper cell division.[1] By occupying the ATP-binding pocket of PLK4, these derivatives prevent ATP from binding, thereby inhibiting its kinase activity and disrupting the downstream signaling cascade that controls centriole duplication.[1] This can lead to cell cycle arrest and ultimately, apoptosis (programmed cell death) in cancer cells.[1]

Furthermore, derivatives of the pyrimido[4,5-d]pyrimidine class, which can be synthesized from 2-aminopyridine precursors, have shown significant potential as anticancer agents through the inhibition of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[3]

Comparative In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 2-aminopyridine and related derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Derivative A Pyrimido[4,5-d]pyrimidineMCF-7 (Breast)12.5[3]
A549 (Lung)18.2[3]
HT-29 (Colon)25.1[3]
Derivative B Pyrimido[4,5-d]pyrimidineMCF-7 (Breast)8.7[3]
A549 (Lung)11.4[3]
HT-29 (Colon)19.8[3]
Compound 11e Pyrimidine-5-carbonitrileHCT-116 (Colon)1.14[4]
MCF-7 (Breast)1.54[4]
Compound 1g2a 2-phenylacrylonitrileHCT116 (Colon)0.0059[5]
BEL-7402 (Liver)0.0078[5]
5-Fluorouracil (5-FU) Standard ChemotherapyBEL-7402 (Liver)>100[6]
Sorafenib Standard Kinase InhibitorHCT-116 (Colon)3.54[4]
MCF-7 (Breast)5.12[4]
Comparative Kinase Inhibitory Activity

This table presents the in vitro inhibitory activity of 2-aminopyridine and related derivatives against specific protein kinases.

Compound IDTarget KinaseIC50 (nM)Reference
1a ALK40[2]
1b (-C(O)CH₃ at 2-Amino) ALK>1000[2]
BI-2536 PLK1Not specified[7]
TG-101348 JAK2/FLT3Not specified[7]
JQ1 BRD4~200[7]
4H-benzo[h]chromene derivative EGFRWT3270 ± 720[8]
EGFRT790M1920 ± 50[8]

The data indicates that modifications to the 2-amino group can significantly decrease inhibitory activity, highlighting the importance of the unsubstituted amine for optimal hinge binding.[2]

Below is a diagram illustrating a simplified kinase signaling pathway and the mechanism of inhibition by 2-aminopyridine derivatives.

kinase_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor Binds Downstream_Proteins Downstream Signaling Proteins Receptor->Downstream_Proteins Activates (Phosphorylation) ATP ATP ATP->Receptor Provides Phosphate Kinase_Inhibitor 2-Aminopyridine Derivative Kinase_Inhibitor->Receptor Inhibits ATP Binding Cell_Proliferation Cell Proliferation & Survival Downstream_Proteins->Cell_Proliferation Promotes

Caption: Simplified kinase signaling pathway and inhibition.

Antimicrobial Activity

Certain derivatives of nicotinonitrile have also been investigated for their antimicrobial properties. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9][10]

Comparative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of cystobactamid and chelocardin derivatives, which share structural similarities with the broader class of compounds, against various bacterial strains.

CompoundBacterial StrainMIC50 (µg/mL)MIC90 (µg/mL)Reference
CN-861-2 (Cystobactamid) P. aeruginosa48[11]
A. baumannii8128[11]
S. maltophilia4128[11]
CN-DM-861 (Cystobactamid) P. aeruginosa28[11]
A. baumannii4128[11]
S. maltophilia232[11]
CDCHD (Chelocardin) P. aeruginosa>32>32[11]
A. baumannii1632[11]
S. maltophilia48[11]

Cystobactamids demonstrated potent activities against the majority of tested Enterobacterales.[11] Chelocardins inhibited the growth of Enterobacterales and Stenotrophomonas maltophilia at low to moderate MICs.[11]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a common method for evaluating the antiproliferative activity of synthesized compounds.[3]

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HT-29) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagents: Prepare a reaction buffer, the kinase enzyme, the substrate (a peptide or protein that is phosphorylated by the kinase), ATP, and the test compound at various concentrations.

  • Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound in the reaction buffer. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution, which may contain a chelating agent like EDTA to sequester Mg²⁺ ions required for kinase activity.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Antibody-based Detection (ELISA): Using a specific antibody that recognizes the phosphorylated form of the substrate.

    • Luminescence-based Assay: Using a system where the amount of ATP remaining after the reaction is correlated with kinase activity.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates a general workflow for the discovery of biologically active 2-aminopyridine derivatives.

experimental_workflow Start Design & Synthesis of 2-Aminopyridine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Start->Purification Screening In Vitro Biological Screening Purification->Screening Anticancer Anticancer Assays (MTT, Kinase Inhibition) Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) Screening->Antimicrobial Data_Analysis Data Analysis (IC50/MIC Calculation) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Lead_Optimization Lead Optimization & Structure-Activity Relationship (SAR) Studies Data_Analysis->Lead_Optimization

Caption: Drug discovery workflow for 2-aminopyridine derivatives.

Conclusion

Derivatives based on the this compound and related 2-aminopyridine scaffolds exhibit a wide range of promising biological activities, particularly as anticancer and antimicrobial agents. The versatility of this chemical framework allows for extensive synthetic modifications to fine-tune their potency, selectivity, and pharmacokinetic properties. The data presented in this guide underscores the potential of these compounds in the development of novel therapeutics. Further research, including in vivo studies and exploration of structure-activity relationships, is warranted to fully elucidate their therapeutic potential.

References

Structure-Activity Relationship of 2-Amino-5-bromo-4-methoxynicotinonitrile Analogues: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a foundational element in medicinal chemistry, recognized for its role in the development of targeted therapeutics, particularly kinase inhibitors. While a dedicated, comprehensive structure-activity relationship (SAR) study on 2-Amino-5-bromo-4-methoxynicotinonitrile analogues is not extensively documented in publicly available literature, a comparative analysis of related 2-aminopyridine and nicotinonitrile derivatives provides significant insights into the structural requirements for biological activity. This guide synthesizes available data to illuminate key structural determinants for activity and presents detailed experimental methodologies to support further research and development.

The core structure, featuring a pyridine ring with amino, bromo, and methoxy substituents, along with a nitrile group, offers multiple points for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl groups to explore the chemical space.[1] The amino group at C2 is a common feature in many kinase inhibitors, often playing a crucial role in binding to the kinase hinge region.[2]

Comparative Analysis of Biological Activity

The biological activity of analogues is critically influenced by the nature and position of substituents on the pyridine core and on the 2-amino group. The following table summarizes the inhibitory activities of various related pyridine and quinoline derivatives against different protein kinases and cancer cell lines, providing a basis for understanding the SAR of this class of compounds.

Compound IDCore StructureSubstituentsTargetIC50 (µM)Reference
Analog 1 2-aminopyridine4-arylJAK20.009[3]
Analog 2 2-aminopyridine4-arylJAK1>2.484[3]
Analog 3 2-aminopyridine4-arylJAK3>1.656[3]
Analog 4 Furo[3,2-b]pyridineDerivativeCLK10.015[4]
Analog 5 Furo[3,2-b]pyridineDerivativeCLK40.010[4]
Analog 6 PyrazolopyridineDerivativeCDK2/cyclin A20.24[5]
Analog 7 Pyrano[3,2-c]quinoline2'-amino, 3'-carbonitrileSrc Kinase0.9[6][7]
Analog 8 Pyrano[3,2-c]quinoline2'-amino, 3'-carbonitrileSrc Kinase4.9[6][7]
Analog 9 Pyrano[3,2-c]quinoline2'-amino, 3'-carbonitrileSrc Kinase5.9[6][7]
Analog 10 Pyrano[3,2-c]quinolineDerivativeEGFR0.071[8]
Analog 11 Pyrano[3,2-c]quinolineDerivativeHER-20.021[8]
Analog 12 Pyrano[3,2-c]quinolineDerivativeBRAFV600E0.062[8]

Key Structure-Activity Relationship Insights

Based on the analysis of related compounds, the following SAR trends can be inferred for this compound analogues:

  • Substitutions at the 2-Amino Position: Modifications at this position are critical for kinase inhibitory activity. Acylation or the introduction of various side chains can significantly impact binding affinity and selectivity.

  • Modifications at the 5-Bromo Position: This position is a key site for introducing diversity through cross-coupling reactions. The nature of the substituent introduced can influence interactions with the solvent-exposed regions of the kinase active site, thereby affecting potency and selectivity.

  • Role of the 4-Methoxy Group: The methoxy group can influence the electronic properties of the pyridine ring and may be involved in hydrogen bonding interactions within the kinase active site.

  • Importance of the 3-Nitrile Group: The nitrile group is a strong electron-withdrawing group and can participate in hydrogen bonding, contributing to the overall binding affinity of the molecule.

Experimental Protocols

To ensure the reproducibility and comparability of biological data, detailed experimental protocols are essential.

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[4]

  • Objective: To quantify the potency of a this compound analogue as a kinase inhibitor.

  • Materials:

    • Recombinant human kinase

    • Kinase-specific peptide substrate

    • ATP (Adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 96-well microtiter plates

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • Plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • Add the kinase, peptide substrate, and kinase buffer to the wells of a microtiter plate.

    • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compounds on cancer cell lines.[9]

  • Objective: To determine the effect of this compound analogues on the viability of cancer cells.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549)

    • Cell culture medium (e.g., RPMI 1640) with fetal bovine serum

    • Test compound (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • Incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Signaling Pathway Visualizations

The 2-aminopyridine scaffold is a common feature in inhibitors of various kinases, including Polo-like kinase 4 (PLK4) and Vaccinia-related kinase 1 (VRK1), which are implicated in cell cycle regulation and cancer progression.

PLK4 is a master regulator of centriole duplication, a process essential for proper cell division.[1] Overexpression of PLK4 is observed in many cancers, leading to centrosome amplification and genomic instability.[1][10] Inhibitors of PLK4 can disrupt this process, leading to cell cycle arrest and apoptosis.

PLK4_Signaling_Pathway PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup p53 p53 PLK4->p53 activates Cell_Cycle Cell Cycle Progression Centriole_Dup->Cell_Cycle p21 p21 p53->p21 G1_Arrest G1 Arrest p21->G1_Arrest Inhibitor 2-Amino-5-bromo-4- methoxynicotinonitrile Analogue Inhibitor->PLK4 inhibits

Caption: Proposed inhibitory action on the PLK4 signaling pathway.

VRK1 is a serine/threonine kinase involved in cell cycle regulation, DNA damage response, and chromatin remodeling.[11][12] It phosphorylates several transcription factors, including p53, and has been implicated in the regulation of cell proliferation.[11][13] Inhibition of VRK1 is a potential therapeutic strategy for cancers where this kinase is overexpressed.

VRK1_Signaling_Pathway Mitogenic_Signals Mitogenic Signals VRK1 VRK1 Mitogenic_Signals->VRK1 upregulates p53 p53 VRK1->p53 phosphorylates c_Jun c-Jun VRK1->c_Jun phosphorylates ATF2 ATF2 VRK1->ATF2 phosphorylates Cell_Proliferation Cell Proliferation p53->Cell_Proliferation c_Jun->Cell_Proliferation ATF2->Cell_Proliferation Inhibitor 2-Amino-5-bromo-4- methoxynicotinonitrile Analogue Inhibitor->VRK1 inhibits

Caption: Postulated mechanism of VRK1 inhibition.

The discovery and development of novel kinase inhibitors from the this compound scaffold follows a structured workflow.

Kinase_Inhibitor_Workflow Start Scaffold Selection: 2-Amino-5-bromo-4- methoxynicotinonitrile Synthesis Analogue Synthesis & Library Generation Start->Synthesis Screening In Vitro Kinase Inhibition Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Refinement End Preclinical Candidate Optimization->End

Caption: Iterative workflow for kinase inhibitor development.

References

A Comparative Guide to Purity Validation of 2-Amino-5-bromo-4-methoxynicotinonitrile: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 2-Amino-5-bromo-4-methoxynicotinonitrile is a critical checkpoint in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly influence the safety, efficacy, and stability of the final drug product.[1] While High-Performance Liquid Chromatography (HPLC) is a conventional method for purity assessment, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful and direct analytical technique.[2][3] This guide provides an objective comparison between qNMR and traditional chromatographic methods—HPLC and Gas Chromatography (GC)—for the purity validation of this compound, supported by detailed experimental protocols.

Performance Comparison: qNMR vs. HPLC vs. GC

The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as desired accuracy, precision, and throughput.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei (protons) and sample concentration.[2]Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[4]Differential partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.[5]
Primary/Relative Method Primary method; does not require a specific reference standard of the analyte.Relative method; typically requires a reference standard for the main component and impurities.Relative method; requires reference standards for calibration.
Selectivity High; distinguishes structurally similar molecules based on unique NMR signals.High; excellent separation of structurally similar impurities.[1]High; excellent for separating volatile compounds.
Sensitivity Lower compared to HPLC for trace impurities, but excellent for quantifying impurities at levels of ~0.1% and above.[3]High sensitivity, especially with UV or MS detectors, for trace impurities.[3][6]Very high sensitivity, particularly with detectors like FID.[6]
Sample Throughput Lower, as qNMR can require longer relaxation delays for accurate quantification.[3]Higher, with typical run times of 20-30 minutes per sample.[3]Generally fast analysis times for simple mixtures.[6]
Sample Consumption Higher (milligrams).[3]Lower (micrograms).[3]Very low (microliters of solution or headspace).
Destructive/Non-destructive Non-destructive; the sample can be recovered.[3]Destructive.[3]Destructive.
Applicability to Analyte Broadly applicable to soluble compounds.Well-suited for non-volatile and thermally labile compounds.[6]Suitable for volatile and thermally stable compounds; may require derivatization for this compound to increase volatility.[1][6]
Information Provided Absolute purity, structural confirmation, and identification/quantification of impurities without needing specific impurity standards.[3]Relative purity, number of components, and retention times.[3]Purity of volatile components and relative quantification.[5]

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol provides a general guideline for determining the purity of this compound using qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.[3]

  • Accurately weigh a suitable, certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.[3]

  • Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve both the sample and the internal standard.[7]

2. NMR Instrument Parameters:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[7]

  • Acquisition Parameters:

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.

    • Number of Scans (NS): Sufficient scans (e.g., 16-64) should be acquired to achieve an adequate signal-to-noise ratio.[7]

    • Data Points: 64K data points.[7]

  • Sample Temperature: Maintain a constant temperature, typically 25 °C (298 K).[7]

3. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) and perform Fourier transformation.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh 2-Amino-5-bromo-4- methoxynicotinonitrile weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve instrument_setup Set Instrument Parameters (Pulse Program, Relaxation Delay) dissolve->instrument_setup acquire_data Acquire ¹H-NMR Spectrum instrument_setup->acquire_data processing Fourier Transform, Phasing, Baseline Correction acquire_data->processing integration Integrate Analyte and Internal Standard Signals processing->integration calculation Calculate Purity integration->calculation final_report Final Purity Value calculation->final_report

qNMR Experimental Workflow
High-Performance Liquid Chromatography (HPLC)

This protocol is a representative reversed-phase HPLC method for the purity determination of this compound, adapted from methods for similar compounds.[1]

1. Instrumentation and Reagents:

  • System: HPLC with a pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

  • Reagents: HPLC grade acetonitrile, water, and phosphoric acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution:

    • Time (min) | % Mobile Phase B

    • ---|---

    • 0 | 10

    • 20 | 90

    • 25 | 90

    • 26 | 10

    • 30 | 10

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).[1]

  • Injection Volume: 10 µL.[1]

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of a this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of water and acetonitrile).[1]

  • Sample Solution: Prepare the sample in the same manner as the standard solution.[1]

4. System Suitability and Analysis:

  • Inject the standard solution multiple times to check for system suitability (e.g., RSD of peak area < 2.0%, theoretical plates > 2000, tailing factor between 0.8 and 1.5).[1]

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity using the area normalization method or against the reference standard.

Gas Chromatography (GC)

GC is best suited for volatile and thermally stable compounds. This compound may require derivatization to enhance its volatility and thermal stability.[1]

1. Instrumentation and Reagents:

  • System: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a mid-polarity column).

  • Reagents: High purity carrier gas (e.g., Helium or Nitrogen), and appropriate solvents for sample dissolution.

2. Chromatographic Conditions:

  • Inlet Temperature: e.g., 250 °C.

  • Oven Temperature Program: A temperature gradient will likely be required to ensure separation of the main component from any impurities (e.g., start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min).

  • Detector Temperature: e.g., 300 °C.

  • Carrier Gas Flow: Constant flow mode, e.g., 1 mL/min.

3. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable volatile solvent.

  • If derivatization is necessary, follow a validated derivatization protocol (e.g., silylation).

4. Analysis:

  • Inject the prepared sample into the GC.

  • Identify and integrate the peaks in the resulting chromatogram.

  • Calculate the purity based on the peak area percentage, assuming all components have a similar response factor with the FID, or by using a calibrated method.[5]

Method_Comparison cluster_analyte This compound cluster_methods Analytical Methods cluster_outcomes Key Outcomes Analyte Analyte qNMR qNMR Analyte->qNMR HPLC HPLC Analyte->HPLC GC GC Analyte->GC qNMR_out Absolute Purity Structural Info Non-destructive qNMR->qNMR_out HPLC_out Relative Purity High Sensitivity High Throughput HPLC->HPLC_out GC_out Volatile Impurity Profile High Sensitivity (FID) GC->GC_out

Comparison of Analytical Methods

Conclusion

Both qNMR and HPLC are powerful techniques for the purity validation of this compound. HPLC offers high sensitivity and throughput, making it ideal for routine quality control and detecting trace impurities.[3] In contrast, qNMR serves as a primary analytical method, providing an absolute purity value without the need for a specific reference standard of the analyte.[3] It also offers valuable structural information about the main component and any impurities present.[3] GC is a viable option, particularly for assessing volatile impurities, but may require method development to address the non-volatile nature of the target compound.

For a comprehensive and robust purity assessment, an orthogonal approach combining HPLC and qNMR is highly recommended.[3] HPLC can provide a detailed impurity profile with high sensitivity, while qNMR confirms the identity and provides an accurate, absolute measure of the bulk material's purity.[3] This dual-technique strategy ensures the highest level of confidence in the quality of this compound for its use in further research and development.

References

A Comparative Guide to the Reactivity of 2-Amino-5-bromo-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the predicted reactivity of 2-Amino-5-bromo-4-methoxynicotinonitrile, a valuable building block in medicinal chemistry and materials science. Due to a lack of direct experimental data for this specific compound in the public domain, this guide leverages data from a close structural analog, 2-Amino-5-bromo-4-methylpyridine, to provide a predictive comparison and a robust starting point for experimental design.

Theoretical Reactivity Analysis

The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is largely dictated by the electronic environment of the pyridine ring. In this compound, the key substituents influencing this reactivity are:

  • Amino Group (-NH₂): A strong electron-donating group that increases electron density on the ring, particularly at the ortho and para positions, making the C-Br bond more susceptible to oxidative addition by a palladium catalyst.

  • Methoxy Group (-OCH₃): An electron-donating group that further enhances the electron density of the ring.

  • Nitrile Group (-CN): A strong electron-withdrawing group, which can decrease the electron density of the ring.

  • Bromo Group (-Br): The leaving group in cross-coupling reactions.

Compared to the analog 2-Amino-5-bromo-4-methylpyridine, the presence of the electron-donating methoxy group in place of the weakly donating methyl group, combined with the electron-withdrawing nitrile group, suggests a nuanced electronic profile. The nitrile group's electron-withdrawing nature may slightly decrease the ring's overall electron density compared to the methyl analog, potentially making oxidative addition more challenging. However, the fundamental reactivity pattern established for the pyridine analog in key cross-coupling reactions is expected to be a valid predictive model.

Data Presentation: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The following table summarizes representative experimental data for common palladium-catalyzed cross-coupling reactions of the structural analog, 2-Amino-5-bromo-4-methylpyridine. These conditions serve as a strong starting point for the optimization of reactions with this compound.

Reaction TypeCoupling PartnerCatalyst / LigandBaseSolventTemperature (°C)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9585
Suzuki-Miyaura 4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9582
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9588
Buchwald-Hartwig AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene110High (expected)
Buchwald-Hartwig Secondary AminePd(OAc)₂ / Phosphine LigandNaOtBuToluene80-110High (expected)
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NDMF100Good to High
Heck Coupling StyrenePd(OAc)₂ / TBABEt₃NDMF130Moderate to High

Yields are based on reactions with 2-Amino-5-bromo-4-methylpyridine and should be considered indicative for this compound.

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions, adapted for this compound based on established methods for its structural analog. Note: These protocols are starting points and will likely require optimization of catalyst, ligand, base, solvent, and temperature for the specific substrate.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous 1,4-Dioxane and degassed water (4:1 ratio)

  • Schlenk flask or reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.[1][2][3]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 - 0.05 eq)

  • Xantphos or other suitable phosphine ligand (0.02 - 0.10 eq)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)

  • Anhydrous toluene or dioxane

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound, the base, the palladium precursor, and the phosphine ligand.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add the anhydrous solvent, followed by the amine, via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.[4][5][6]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous DMF or THF

  • Reaction flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the solvent. Stir for 30 minutes.

  • Add this compound and the terminal alkyne.

  • Add the amine base and heat the reaction mixture to the appropriate temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R-Pd(II)Ln-R' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd Organoboron R'-B(OR)₂ Organoboron->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification arrow Reagents 1. Weigh Reagents (Aryl Halide, Coupling Partner, Base) Inert 2. Add to Flask under Inert Atmosphere (Ar/N₂) Solvent 3. Add Anhydrous Solvent Catalyst 4. Add Catalyst/Ligand Heat 5. Heat and Stir Monitor 6. Monitor by TLC/LC-MS Cool 7. Cool and Quench Extract 8. Extraction with Organic Solvent Dry 9. Dry and Concentrate Purify 10. Column Chromatography A1 A2

Caption: Generalized experimental workflow for cross-coupling reactions.

Alternatives

While this compound is a highly functionalized building block, researchers may consider alternatives based on synthetic accessibility or desired electronic properties.

  • 2-Amino-5-bromo-nicotinonitrile: This simpler analog lacks the 4-methoxy group, making the pyridine ring more electron-deficient.[7] This may influence reaction kinetics and require more robust catalytic systems.

  • Other Halogenated Nicotinonitriles: Depending on the desired reactivity, iodo- or chloro-analogs could be employed. Iodo-derivatives are generally more reactive in palladium-catalyzed couplings, while chloro-derivatives are less reactive but often more cost-effective.

  • 2-Amino-5-bromo-4-methylpyridine: As discussed, this is a close structural and electronic analog. If the nitrile functionality is not essential for the final molecular design, this compound offers a well-documented reactive profile.[8][9]

Conclusion

This compound is poised to be a versatile substrate for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Based on the extensive data available for the closely related 2-Amino-5-bromo-4-methylpyridine, it is predicted that the C-Br bond at the 5-position will be readily functionalized under standard cross-coupling conditions. The protocols and data presented in this guide offer a solid foundation for researchers to begin developing specific synthetic methodologies for this promising building block, with the caveat that empirical optimization is crucial for achieving high yields and purity.

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2-Amino-5-bromo-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

The definitive three-dimensional arrangement of atoms within a molecule is crucial for understanding its chemical behavior, physical properties, and biological activity. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is a cornerstone of molecular characterization. While various analytical techniques offer insights into a molecule's constitution, single-crystal X-ray crystallography remains the gold standard for providing a precise and detailed atomic-level picture. This guide offers a comparative overview of X-ray crystallography against other common analytical methods for the structural elucidation of the heterocyclic compound 2-amino-5-bromo-pyridine, a molecule of interest in medicinal chemistry.

Due to the limited public availability of X-ray crystallographic data for 2-Amino-5-bromo-4-methoxynicotinonitrile, this guide will focus on the closely related and structurally significant compound, 2-amino-5-bromo-pyridine. The principles and comparative methodologies discussed are broadly applicable to the structural analysis of a wide range of organic molecules.

X-ray Crystallography: The Definitive View

X-ray crystallography provides a direct visualization of the electron density distribution within a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular conformation. The crystal structure of 2-amino-5-bromo-pyridine was determined from X-ray powder diffraction data, revealing a monoclinic crystal system.[1][2]

Crystallographic Data for 2-amino-5-bromo-pyridine
ParameterValue[1][2]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.80
b (Å)5.839
c (Å)7.687
α (°)90.000
β (°)106.04
γ (°)90.000
Z4

A Comparative Look: Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail, other spectroscopic methods offer complementary information and are often more readily accessible. These techniques can confirm the presence of functional groups and provide insights into the molecular framework, though they do not directly yield a three-dimensional structure.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing.Unambiguous structure determination.[3][4][5]Requires a suitable single crystal, which can be challenging to grow.[5]
NMR Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds.Provides structural information in solution, non-destructive.[3][4][5]Does not provide a direct 3D structure; interpretation can be complex for large molecules.
FT-IR Spectroscopy Identification of functional groups based on their vibrational frequencies.Fast, requires small sample amounts, provides a molecular "fingerprint".Does not provide information on atomic connectivity or stereochemistry.
Raman Spectroscopy Complementary vibrational information to FT-IR, particularly for non-polar bonds.Can be used with aqueous samples, minimal sample preparation.[6]Raman scattering is a weak phenomenon, can be affected by fluorescence.[7]
Mass Spectrometry Determines the molecular weight and elemental composition.High sensitivity, provides information on fragmentation patterns.Does not provide information on the 3D arrangement of atoms.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion. The crystal should be of adequate size (typically >0.1 mm in all dimensions) and free from significant defects.[8]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam.[8] As the crystal is rotated, a diffraction pattern of spots is produced. The intensities and positions of these spots are recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. Additional experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the spectra are analyzed to deduce the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the FT-IR spectrometer, and an infrared spectrum is recorded.

  • Data Analysis: The absorption bands in the spectrum are correlated to specific functional groups present in the molecule.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a novel compound, highlighting the central role of X-ray crystallography.

G Workflow for Molecular Structure Confirmation cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_definitive Definitive Structure Confirmation cluster_final Final Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Raman FT-IR / Raman Spectroscopy Purification->IR_Raman XRay Single-Crystal X-ray Crystallography Purification->XRay Data_Analysis Data Analysis & Publication XRay->Data_Analysis

Caption: A logical workflow for the synthesis and structural confirmation of a chemical compound.

References

Evaluating the Performance of 2-Amino-5-bromo-4-methoxynicotinonitrile in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and pharmaceutical development, the selection of versatile and efficient building blocks is paramount to the successful synthesis of complex molecular targets. 2-Amino-5-bromo-4-methoxynicotinonitrile stands out as a highly functionalized pyridine derivative, offering multiple reactive sites for molecular elaboration. This guide provides an objective comparison of its expected performance in key cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination, against relevant alternatives. The data presented is based on established chemical principles and experimental results from closely related analogs, providing a strong predictive framework for researchers.

Superior Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the pyridine ring of this compound makes it a highly effective substrate for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker than a carbon-chlorine bond, facilitating the rate-determining oxidative addition step in the catalytic cycle. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields compared to its chloro-analog.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. Based on data from analogous 2-amino-5-bromopyridine derivatives, this compound is expected to perform robustly, coupling with a variety of aryl and heteroaryl boronic acids.

Table 1: Predicted Performance in Suzuki-Miyaura Coupling of this compound vs. its Chloro-Analog

ParameterThis compound2-Amino-5-chloro-4-methoxynicotinonitrileRationale
Relative Reactivity HighModerate to LowThe weaker C-Br bond facilitates faster oxidative addition to the palladium catalyst.
Typical Catalyst Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Requires more active catalysts with specialized ligands (e.g., SPhos, XPhos).The stronger C-Cl bond necessitates a more electron-rich and sterically demanding ligand to promote oxidative addition.
Reaction Temperature Room temperature to moderate heat (e.g., 80-100 °C)Moderate to high heat (e.g., 100-120 °C)The higher activation energy for C-Cl bond cleavage requires more thermal energy.
Expected Yield Good to excellentFair to good (highly dependent on catalyst system)The higher reactivity of the bromo-intermediate typically leads to more efficient conversion to the product.

Table 2: Expected Yields for Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

Data extrapolated from the performance of 5-bromo-2-methylpyridin-3-amine.

Arylboronic Acid PartnerExpected ProductExpected Yield (%)
Phenylboronic acid2-Amino-4-methoxy-5-phenylnicotinonitrile85-95%
4-Methylphenylboronic acid2-Amino-4-methoxy-5-(p-tolyl)nicotinonitrile80-90%
4-Methoxyphenylboronic acid2-Amino-4-methoxy-5-(4-methoxyphenyl)nicotinonitrile88-98%
4-Chlorophenylboronic acid2-Amino-5-(4-chlorophenyl)-4-methoxynicotinonitrile75-85%
4-Fluorophenylboronic acid2-Amino-5-(4-fluorophenyl)-4-methoxynicotinonitrile78-88%

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of this compound is anticipated to be high in this transformation, allowing for the coupling with a diverse range of primary and secondary amines.

Table 3: Predicted Performance in Buchwald-Hartwig Amination of this compound vs. its Chloro-Analog

ParameterThis compound2-Amino-5-chloro-4-methoxynicotinonitrileRationale
Relative Reactivity HighModerate to LowThe C-Br bond is more susceptible to oxidative addition by the palladium catalyst.
Ligand Requirements Broader scope of phosphine ligands effectiveOften requires bulky, electron-rich biaryl phosphine ligandsThe more challenging C-Cl bond activation necessitates more specialized and often more expensive ligands.
Reaction Conditions Generally milder temperatures and shorter reaction timesOften requires higher temperatures and longer reaction timesReflects the higher energy barrier for the initial step of the catalytic cycle with the chloro-substrate.
Expected Yield Good to excellentModerate to goodThe higher reactivity of the bromo-compound generally leads to more complete conversion.

Experimental Protocols

The following are detailed, generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adaptable for this compound based on established procedures for analogous compounds.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene, or DMF)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the discussed reactions, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_labels Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex R¹-X OxAdd Oxidative Addition PdII_R2_complex R¹-Pd(II)L₂-R² PdII_complex->PdII_R2_complex R²-B(OR)₂ + Base Transmetal Transmetalation PdII_R2_complex->Pd0 Product R¹-R² PdII_R2_complex->Product RedElim Reductive Elimination ArylHalide R¹-X (2-Amino-5-bromo-4- methoxynicotinonitrile) Organoboron R²-B(OR)₂ (Arylboronic acid) Base Base OxAdd_label Oxidative Addition Transmetal_label Transmetalation RedElim_label Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Generalized experimental workflow for cross-coupling reactions.

A Comparative Guide to Cross-Validation of Analytical Methods for 2-Amino-5-bromo-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates like 2-Amino-5-bromo-4-methoxynicotinonitrile is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Cross-validation of analytical methods is a vital process to ensure that different analytical procedures yield comparable results.[1] This guide provides a comparative overview of common analytical techniques for the quantification of this compound and outlines a framework for their cross-validation.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation.

Analytical Method Principle Advantages Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.[2]Requires solvent disposal, potential for matrix effects.Purity determination, quantification in biological matrices.[2]
Gas Chromatography (GC) Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and thermally stable compounds, high efficiency.[2]May require derivatization for polar compounds to improve volatility, which can add complexity.[2]Analysis of residual solvents, quantification of volatile impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High specificity and sensitivity, provides molecular weight and structural information.[3]Can be susceptible to ion suppression, higher instrumentation cost.Definitive identification, metabolite identification, trace analysis.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following protocols are representative examples that can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is generally suitable for the analysis of polar compounds like this compound.[3][4]

  • Instrument: HPLC system with a UV detector.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[4]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm).[2]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, to a known concentration (e.g., 1 mg/mL).[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For GC analysis of polar compounds like this compound, derivatization may be necessary to increase volatility.[3]

  • Instrument: Gas chromatograph coupled to a mass spectrometer.[3]

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[3]

  • Injector: Split/splitless inlet, typically at 250 °C.[3]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.[3]

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • Sample Preparation: The sample is dissolved in a volatile solvent. Derivatization with a silylating agent may be required.[3]

  • Mass Spectrometer: Operated in electron ionization (EI) mode for fragmentation and identification.[3]

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing results from two different analytical methods or from the same method in different laboratories to ensure the data is comparable.[5] This is crucial when transferring methods or when data from different studies need to be combined.[6]

The following diagram illustrates a general workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods cluster_method1 Method A (e.g., HPLC) cluster_method2 Method B (e.g., GC-MS) A_protocol Develop and Validate Method A Protocol A_samples Analyze QC Samples and Incurred Samples A_protocol->A_samples A_data Generate Data Set A A_samples->A_data compare Compare Data Sets A and B A_data->compare B_protocol Develop and Validate Method B Protocol B_samples Analyze the Same QC and Incurred Samples B_protocol->B_samples B_data Generate Data Set B B_samples->B_data B_data->compare criteria Statistical Analysis (e.g., Bland-Altman plot, t-test) Acceptance Criteria: - Spiked QCs within 15% accuracy - Incurred samples 67% within 20% of mean [7] compare->criteria conclusion Conclusion on Method Comparability criteria->conclusion

Caption: A general workflow for the cross-validation of two analytical methods.

Signaling Pathway Context

While the direct biological targets of this compound are not extensively documented, structurally related 2-aminopyridine derivatives are known to be versatile scaffolds for the development of kinase inhibitors.[7][8] For instance, derivatives of the closely related compound 2-Amino-5-bromo-4-methylpyridine have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[7] Inhibition of the PLK4 signaling pathway is a promising strategy in cancer therapy.[7] The following diagram illustrates a simplified representation of a kinase signaling pathway and the point of inhibition.

Kinase Signaling Pathway Inhibition Simplified Kinase Signaling Pathway and Inhibition stimulus Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (e.g., Proliferation, Survival) transcription->response inhibitor 2-Aminopyridine-based Kinase Inhibitor inhibitor->raf Inhibition

Caption: A simplified diagram of a kinase signaling pathway and its inhibition.

References

A Comparative Guide to 2-Amino-5-bromo-4-methoxynicotinonitrile and Alternative Reagents in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of versatile chemical building blocks is a critical step in the synthesis of novel therapeutic agents. Substituted pyridines are a cornerstone in medicinal chemistry, with 2-Amino-5-bromo-4-methoxynicotinonitrile emerging as a key intermediate. This guide provides an objective comparison of its performance with alternative reagents, supported by available experimental data and established chemical principles.

Introduction to this compound and its Alternatives

This compound is a substituted pyridine featuring an amino group at the 2-position, a bromine atom at the 5-position, a methoxy group at the 4-position, and a nitrile group at the 3-position. This arrangement of functional groups offers multiple reactive sites for chemical modification, making it a valuable scaffold in the design of complex molecules, particularly kinase inhibitors.

Due to the limited availability of direct comparative studies for this compound, this guide will benchmark it against the well-characterized and structurally similar reagent, 2-Amino-5-bromo-4-methylpyridine . Additionally, other brominated pyridine isomers such as 2-Amino-3-bromopyridine and 2-Amino-6-bromopyridine will be considered as alternative starting materials.

Physicochemical Properties

The seemingly subtle differences in substitution on the pyridine ring can significantly influence the physicochemical properties of these molecules, which in turn affect their solubility, crystal packing, and pharmacokinetic profiles in potential drug candidates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound C₇H₆BrN₃O228.05Not availableSoluble in polar organic solvents
2-Amino-5-bromo-4-methylpyridine C₆H₇BrN₂187.04148-151Soluble in methanol[1]
2-Amino-3-bromopyridine C₅H₅BrN₂173.0163-67Slightly soluble in water; soluble in ethanol and dichloromethane
2-Amino-6-bromopyridine C₅H₅BrN₂173.0188-91Slightly soluble in water; soluble in polar organic solvents like DMF

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of these pyridine derivatives is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Stille, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures.[1]

The reactivity of the C-Br bond is influenced by both electronic and steric factors. The electron-donating amino group at the 2-position increases the electron density on the pyridine ring, particularly at the ortho and para positions, which can facilitate the oxidative addition step in the catalytic cycle.[2]

For This compound , the presence of the electron-withdrawing nitrile group is expected to decrease the electron density of the ring, potentially making the oxidative addition step more challenging compared to its methyl-substituted counterpart. However, the methoxy group is electron-donating, which may partially offset this effect.

In contrast, 2-Amino-5-bromo-4-methylpyridine is anticipated to be highly reactive in these transformations due to the combined electron-donating effects of the amino and methyl groups, which activate the C-Br bond towards oxidative addition.[2] The chloro analog of this compound is generally less reactive, requiring more forcing reaction conditions.[3]

The following table summarizes the expected performance of this compound in comparison to 2-Amino-5-bromo-4-methylpyridine in a typical Suzuki-Miyaura cross-coupling reaction, based on established chemical principles.

ParameterThis compound (Predicted)2-Amino-5-bromo-4-methylpyridine (Observed)Rationale for Prediction
Catalyst Loading Likely requires higher catalyst loadingEffective with standard catalyst loading (e.g., 2-5 mol%)The electron-withdrawing nitrile group may necessitate a more active catalytic system.
Reaction Temperature May require higher temperaturesRoom temperature to moderate heat (e.g., 80-100 °C)Overcoming the higher activation energy for the oxidative addition step.
Reaction Time Potentially longer reaction timesGenerally shorterSlower catalytic turnover due to the electronic effect of the nitrile group.
Expected Yield Good, but may be lower than the methyl analogGood to excellentThe overall efficiency of the catalytic cycle might be reduced.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are generalized protocols for the synthesis of the parent compounds and a representative cross-coupling reaction.

Synthesis of 2-Amino-5-bromo-4-substituted Pyridines

A common method for the synthesis of 2-Amino-5-bromo-4-methylpyridine involves the selective bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS) in a suitable solvent like DMF.[1] This method is favored for its high selectivity and yield, reported to be around 80%.[1] A similar approach could likely be adapted for the synthesis of this compound from the corresponding 2-amino-4-methoxynicotinonitrile precursor.

Materials:

  • 2-Amino-4-substituted pyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized Water

  • Ice bath

Procedure:

  • Dissolve the 2-Amino-4-substituted pyridine in DMF in a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath.

  • Prepare a solution of NBS in DMF and add it dropwise to the cooled pyridine solution, ensuring the temperature is maintained.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the solid using a Buchner funnel and wash it thoroughly with water.

  • Further purify the dried solid by washing with acetonitrile.

  • Filter the solid again and dry it to obtain the final product.[1]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of a bromopyridine derivative with an arylboronic acid.

Materials:

  • 2-Amino-5-bromo-4-substituted pyridine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water)

Procedure:

  • In a reaction vessel, combine the bromopyridine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Applications in Kinase Inhibitor Synthesis

The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[4][5] This structural feature mimics the adenine core of ATP, allowing the inhibitor to anchor within the ATP-binding pocket of the kinase, thereby blocking its activity.[5] The versatile substitution pattern of compounds like this compound and its analogs allows for synthetic modifications to explore structure-activity relationships (SAR) and optimize potency and selectivity against various kinases.[4] For instance, derivatives of 2-Amino-5-bromo-4-methylpyridine are used as intermediates in the development of inhibitors for Polo-like kinase 4 (PLK4), a target in cancer therapy.[6]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G Simplified Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and the point of intervention for kinase inhibitors.

G General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine Reagents Combine Bromopyridine, Boronic Acid, Catalyst, Base Add Solvent Add Degassed Solvent Combine Reagents->Add Solvent Heat Mixture Heat under Inert Atmosphere Add Solvent->Heat Mixture Monitor Progress Monitor by TLC/LC-MS Heat Mixture->Monitor Progress Aqueous Work-up Aqueous Work-up Monitor Progress->Aqueous Work-up Extraction Extract with Organic Solvent Aqueous Work-up->Extraction Purification Purify by Chromatography or Recrystallization Extraction->Purification

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G Structure-Activity Relationship (SAR) Logic Core Scaffold 2-Aminopyridine Core Modification Modify Substituents (R1, R2, R3) Core Scaffold->Modification Synthesis Synthesize Analogs Modification->Synthesis Biological Assay Biological Assay (e.g., Kinase Assay) Synthesis->Biological Assay Data Analysis Analyze SAR Data Biological Assay->Data Analysis Data Analysis->Modification Iterative Design Optimized Compound Optimized Lead Compound Data Analysis->Optimized Compound

Caption: A logical diagram illustrating the iterative process of structure-activity relationship (SAR) studies in drug discovery.

Conclusion

While direct experimental data for benchmarking this compound is not yet widely available, by drawing comparisons with the extensively studied 2-Amino-5-bromo-4-methylpyridine and other related analogs, we can make informed predictions about its reactivity and utility. The presence of the methoxy and nitrile groups suggests a unique electronic profile that may require optimization of reaction conditions, particularly in palladium-catalyzed cross-coupling reactions. Nevertheless, its structural features make it a promising and versatile building block for the synthesis of complex heterocyclic molecules, with significant potential in the development of novel kinase inhibitors and other therapeutic agents. Researchers are encouraged to use the provided protocols as a starting point and to perform systematic optimization for their specific applications.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-5-bromo-4-methoxynicotinonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Amino-5-bromo-4-methoxynicotinonitrile, ensuring compliance with safety protocols and minimizing risk.

Chemical Profile and Hazard Classification

This compound is a halogenated organic compound containing a bromine atom and a nitrile group. Due to its chemical structure, it is classified as a hazardous waste.[1][2] Improper disposal can lead to environmental contamination and potential health risks. Therefore, it must be handled and disposed of following stringent protocols for hazardous chemical waste.

Core Principles of Disposal

The fundamental principle for disposing of this compound is segregation and professional handling. This compound should never be disposed of down the drain or in regular trash.[3] It must be collected as a distinct hazardous waste stream.

Step-by-Step Disposal Protocol

Adherence to the following procedural steps is mandatory for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A laboratory coat

2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions and to facilitate correct disposal.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids."[2][4]

  • Avoid Mixing: Do not mix this compound with non-halogenated waste, aqueous waste, acids, bases, or oxidizers.[2][5][6] Commingling incompatible waste streams can lead to hazardous reactions.[3]

3. Container Management:

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1][4]

  • Condition: Ensure the container is in good condition, compatible with the chemical, and has a secure, tightly sealing lid.[4]

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.[1]

4. Spill Management: In the event of a small spill, take the following immediate actions:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep up the absorbed material and place it in the designated halogenated organic waste container.

  • Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.

5. Final Disposal:

  • Professional Collection: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Quantitative Data Summary

ParameterGuidelineSource
Waste Category Halogenated Organic Solid Waste[2]
Container Type Chemically resistant, sealable container[4]
Labeling Requirements "Hazardous Waste," Chemical Name, Quantity[1][4]
Incompatible Wastes Non-halogenated organics, aqueous solutions, acids, bases, oxidizers[2][5][6]
Spill Cleanup Material Inert absorbent material[1]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Final Disposal PPE Don Appropriate PPE PrepContainer Prepare Labeled Halogenated Waste Container PPE->PrepContainer Ensure safety first Transfer Transfer Waste to Container PrepContainer->Transfer Ready for collection Seal Securely Seal Container Transfer->Seal Prevent spills and fumes Store Store in Satellite Accumulation Area Seal->Store Await professional disposal ContactEHS Contact EHS for Pickup Store->ContactEHS Initiate disposal process Documentation Complete Waste Manifest ContactEHS->Documentation Regulatory compliance

Caption: Experimental workflow for the proper disposal of this compound.

Logical Relationship for Waste Segregation

cluster_waste_source Waste Source cluster_waste_streams Waste Segregation Waste 2-Amino-5-bromo-4- methoxynicotinonitrile Halogenated Halogenated Organic Waste Waste->Halogenated Correct Stream NonHalogenated Non-Halogenated Organic Waste Waste->NonHalogenated Incorrect Aqueous Aqueous Waste Waste->Aqueous Incorrect Other Other Incompatible Waste Waste->Other Incorrect

Caption: Decision pathway for segregating this compound waste.

References

Essential Safety and Operational Guide for 2-Amino-5-bromo-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 2-Amino-5-bromo-4-methoxynicotinonitrile (CAS No. 951884-75-6). Adherence to these procedures is essential for ensuring personnel safety and proper management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended.To prevent skin contact and potential irritation.
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield should be worn when there is a risk of splashing.To protect eyes from dust particles and splashes, preventing serious irritation.
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.To prevent accidental skin exposure.[1]
Respiratory Protection All handling of solid material should be conducted in a certified chemical fume hood.[1] For spill cleanup or situations with high dust generation, a NIOSH-approved respirator may be required.To avoid inhalation of dust, which may cause respiratory tract irritation.[1]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

Preparation:

  • Ensure a certified chemical fume hood is operational and available for use.

  • Gather all necessary PPE and inspect it for integrity.

  • Prepare a designated workspace within the fume hood, free of clutter and incompatible materials.

  • Have an emergency plan in place, including the location of the nearest safety shower, eyewash station, and spill kit.

Handling:

  • Always wear the appropriate PPE as detailed in Table 1.

  • Conduct all weighing and transferring of the solid compound within the chemical fume hood to control dust.

  • Use dedicated spatulas and weighing papers.

  • Keep containers of this compound securely sealed when not in use.

  • Avoid contact with strong oxidizing agents and strong acids.[2]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2]

  • After handling, wash hands thoroughly with soap and water.

Storage:

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound waste.

  • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[3]

  • Label the container as "Hazardous Waste" and include the full chemical name.[3]

  • Collect all solid waste, including contaminated weighing paper, gloves, and paper towels, in this designated container.[3]

Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated waste accumulation area.[3]

  • This area should be away from general laboratory traffic and incompatible materials.

Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

  • All disposal activities must be in accordance with local, state, and federal regulations.

  • Do not dispose of this compound in the regular trash or down the drain.

Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety (EHS) department immediately.

  • For small spills, and if it is safe to do so, wear appropriate PPE (including respiratory protection if necessary) and carefully sweep up the solid material.

  • Place the spilled material and all contaminated cleaning materials into the designated hazardous waste container.

  • Clean the spill area with an appropriate solvent and then soap and water.

Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Visual Workflow Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather PPE & Materials FumeHood Prepare Fume Hood Prep->FumeHood Ensure Safety Weigh Weigh Compound FumeHood->Weigh Begin Work Transfer Transfer to Reaction Weigh->Transfer Proceed Clean Clean Workspace Transfer->Clean After Use Waste Segregate Waste Clean->Waste Collect Contaminants Dispose Store for Disposal Waste->Dispose Final Step

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_actions Immediate Actions cluster_cleanup Cleanup (Trained Personnel Only) Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Notify Notify EHS Evacuate->Notify Assess Assess Spill Size Notify->Assess Assess->Notify Large Spill DonPPE Don Appropriate PPE Assess->DonPPE Small Spill Contain Contain & Collect Spill DonPPE->Contain Decontaminate Decontaminate Area Contain->Decontaminate

Caption: Emergency response plan for a spill of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.